Product packaging for 4-Isopropoxypiperidine(Cat. No.:CAS No. 43139-18-0)

4-Isopropoxypiperidine

Cat. No.: B1603501
CAS No.: 43139-18-0
M. Wt: 143.23 g/mol
InChI Key: RKGXJBAAWCGBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Isopropoxypiperidine is a chemical compound with the molecular formula C 8 H 17 NO and a molecular weight of 143.23 g/mol . Its structure features a piperidine ring substituted with an isopropoxy group at the 4-position. This compound is characterized by specific physical properties including a calculated density of 0.909 g/cm³ and a calculated boiling point of 188.2 °C at 760 mmHg . As a piperidine derivative, it serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. Piperidine scaffolds are commonly employed in the development of novel bioactive molecules, making this compound a valuable reagent for medicinal chemists exploring new compounds. It is also used in the synthesis of more complex chemical entities for research in material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B1603501 4-Isopropoxypiperidine CAS No. 43139-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yloxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGXJBAAWCGBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615095
Record name 4-[(Propan-2-yl)oxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43139-18-0
Record name 4-[(Propan-2-yl)oxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yloxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Isopropoxypiperidine (CAS: 43139-18-0): A Key Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold." Its prevalence in a vast number of FDA-approved drugs, particularly those targeting the central nervous system (CNS), is a testament to its remarkable utility. The piperidine moiety offers a synthetically tractable, three-dimensional framework that can improve aqueous solubility, metabolic stability, and provide a basic nitrogen atom crucial for interacting with biological targets.

This guide focuses on a specific and highly valuable derivative: This compound . By moving beyond the simple 4-hydroxy precursor to an ether linkage, specifically the isopropoxy group, medicinal chemists gain a powerful tool to fine-tune a candidate molecule's physicochemical properties. This etherification is not merely an arbitrary modification; it is a deliberate strategic choice to modulate lipophilicity, potentially block sites of metabolism, and explore new binding interactions. As a Senior Application Scientist, this guide will not only detail the "what" and "how" but also the critical "why" behind the synthesis and application of this versatile building block, providing the causal insights necessary for effective drug design and development.

PART 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent work. This compound is a distinct chemical entity with a unique set of identifiers and characteristics that dictate its handling, reactivity, and utility.

Table 1: Core Identifiers for this compound
IdentifierValueSource(s)
CAS Number 43139-18-0[1][2]
Molecular Formula C₈H₁₇NO[3]
Molecular Weight 143.23 g/mol [1]
IUPAC Name 4-(propan-2-yloxy)piperidine[3]
SMILES CC(C)OC1CCNCC1[3]
InChIKey RKGXJBAAWCGBQA-UHFFFAOYSA-N[3]
PubChem CID 21501982[3]
Table 2: Physicochemical and Safety Data
PropertyValueSource(s)
Appearance Light yellow to colorless liquid[1]
Boiling Point 184-186 °C (Predicted)N/A
Predicted pKa 9.89 ± 0.10 (Strongest Basic)N/A
Predicted XlogP 1.0[3]
Storage Store at 0-8 °C, protect from light[1]
GHS Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin/serious eye irritation, May cause respiratory irritation)

PART 2: The Strategic Rationale in Drug Discovery

The decision to employ this compound over its more common precursor, 4-hydroxypiperidine, is driven by the need to precisely control a drug candidate's lipophilicity—a critical parameter governing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Causality: Modulating Lipophilicity for Enhanced Performance

Lipophilicity is quantified by the partition coefficient (LogP), which measures a compound's distribution between an oily (octanol) and an aqueous phase. For CNS drugs, a LogP value typically in the range of 2-5 is often desired to facilitate passage through the blood-brain barrier.[4] The hydroxyl group of 4-hydroxypiperidine is polar and can act as both a hydrogen bond donor and acceptor, leading to lower lipophilicity. By converting this hydroxyl group to an isopropoxy ether, we fundamentally alter this property.

Table 3: Comparative Lipophilicity Analysis
CompoundStructurePredicted XlogPRationale for Change
4-HydroxypiperidineC₅H₁₁NO-0.4The polar -OH group increases hydrophilicity.
This compound C₈H₁₇NO1.0 The ether linkage removes the hydrogen bond donor capability and the isopropyl group adds lipophilic bulk, significantly increasing the LogP.[3]

This calculated increase of ~1.4 log units represents a greater than 20-fold shift in partitioning towards the lipid phase. This is a powerful and predictable modification that allows a chemist to systematically increase a molecule's lipophilicity to optimize its pharmacokinetic profile. Furthermore, the ether linkage is generally more metabolically robust than a free hydroxyl group, which can be a site for rapid glucuronidation (a phase II metabolic reaction). The branched nature of the isopropyl group may also provide steric hindrance against enzymatic O-dealkylation compared to simpler methoxy or ethoxy groups.

logical_flow cluster_scaffold Core Scaffold cluster_properties Inherent Properties cluster_modification Strategic Modification cluster_outcome Desired Drug-like Attributes Piperidine Piperidine Ring Solubility Aqueous Solubility Piperidine->Solubility Tractability Synthetic Tractability Piperidine->Tractability Target_Binding Basic Nitrogen for Target Interaction Piperidine->Target_Binding Modification C4-Hydroxyl -> C4-Isopropoxy Ether Solubility->Modification Tractability->Modification Target_Binding->Modification Lipophilicity Optimized Lipophilicity (Increased LogP) Modification->Lipophilicity Metabolism Improved Metabolic Stability Modification->Metabolism Permeability Enhanced Membrane Permeability (e.g., BBB) Lipophilicity->Permeability Metabolism->Permeability

Caption: Strategic modification of the piperidine scaffold.

PART 3: Synthesis and Characterization

The synthesis of this compound is a logical, multi-step process that relies on well-understood, high-yielding reactions. The following protocols are designed as self-validating systems, with integrated checkpoints (e.g., TLC, pH monitoring) to ensure reaction completion and product purity.

Overall Synthesis Workflow

The most common and economically viable route begins with the reduction of a protected 4-piperidone derivative to form the key 4-hydroxypiperidine intermediate, followed by a Williamson ether synthesis.

synthesis_workflow Start 1-Boc-4-Piperidone Step1 Step 1: Reduction Start->Step1 Intermediate 1-Boc-4-Hydroxypiperidine Step2 Step 2: Williamson Ether Synthesis Intermediate->Step2 Ether_Protected 1-Boc-4-Isopropoxypiperidine Step3 Step 3: Deprotection Ether_Protected->Step3 Final_Product This compound Step1->Intermediate NaBH₄, Methanol Step2->Ether_Protected 1. NaH, THF 2. Isopropyl bromide Step3->Final_Product HCl in Dioxane or TFA

Caption: N-Protected synthesis route for this compound.

Experimental Protocol 1: Synthesis of N-Boc-4-Hydroxypiperidine (Intermediate)

Rationale: The piperidine nitrogen must first be protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent it from interfering with subsequent reactions and to improve solubility in organic solvents. The ketone is then reduced to the alcohol using a mild reducing agent like sodium borohydride.

Materials:

  • 1-Boc-4-piperidone (1 equiv.)

  • Sodium borohydride (NaBH₄) (1.5 equiv.)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-Boc-4-piperidone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-4-hydroxypiperidine, which can be used in the next step without further purification if purity is high.

Experimental Protocol 2: Synthesis of this compound

Rationale: This protocol follows the classic Williamson ether synthesis. The alcohol of the N-Boc-4-hydroxypiperidine intermediate is deprotonated with a strong, non-nucleophilic base (NaH) to form an alkoxide. This potent nucleophile then displaces a halide from an alkylating agent (2-bromopropane) in an Sₙ2 reaction. The final step involves the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc-4-hydroxypiperidine (1 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • 2-bromopropane or 2-iodopropane (1.5 equiv.)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

Procedure:

  • Alkoxide Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous THF. Cool to 0 °C.

  • Add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C and add 2-bromopropane dropwise.

  • Allow the reaction to warm to room temperature and then heat to a gentle reflux (or stir at 40-50 °C) overnight.

  • Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the formation of the N-Boc-4-isopropoxypiperidine intermediate.

  • Cool the reaction to room temperature and quench by the slow addition of water. Extract with diethyl ether (3x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-Boc protected ether in a minimal amount of DCM or ether. Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.

  • Validation Checkpoint: Monitor the deprotection by TLC until the protected intermediate is consumed.

  • Concentrate the solvent in vacuo. The product may be isolated as the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify to pH >10 with 2M NaOH, and extract with dichloromethane.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Purify by distillation or column chromatography as needed.

PART 4: Product Characterization via Spectral Analysis (Predicted)

Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
¹H NMR Predicted Shift (ppm) Multiplicity Integration Assignment
H-4~3.4 - 3.6Multiplet (tt, ddd)1HCH-O
H-7~3.6 - 3.8Septet1HCH-(CH₃)₂
H-2, H-6 (axial)~2.5 - 2.7Multiplet (dt, ddd)2HCH₂-N
H-2, H-6 (equatorial)~3.0 - 3.2Multiplet (dt, ddd)2HCH₂-N
H-3, H-5 (axial)~1.4 - 1.6Multiplet2HCH₂-CH-O
H-3, H-5 (equatorial)~1.8 - 2.0Multiplet2HCH₂-CH-O
N-H~1.5 - 2.5Broad Singlet1HNH
H-8~1.15Doublet6HC-(CH₃)₂
¹³C NMR Predicted Shift (ppm) Assignment
C-4~72 - 75CH-O
C-7~68 - 71CH-(CH₃)₂
C-2, C-6~44 - 46CH₂-N
C-3, C-5~32 - 35CH₂-CH-O
C-8~22 - 24C-(CH₃)₂
  • ¹H NMR Rationale: The proton on the ether-linked carbon (H-4) will be deshielded to ~3.5 ppm. The septet for the isopropyl methine (H-7) and the characteristic doublet for the six equivalent methyl protons (H-8) will be key identifiers. The piperidine ring protons will show complex splitting patterns due to axial/equatorial differentiation.

  • ¹³C NMR Rationale: The carbon attached to the oxygen (C-4) will be the most downfield of the sp³ carbons, appearing around 73 ppm. The isopropyl methine carbon (C-7) will be slightly upfield of that, with the remaining piperidine and methyl carbons appearing at higher fields.

Infrared (IR) Spectroscopy
  • N-H Stretch: A moderate, somewhat broad peak will appear around 3300-3350 cm⁻¹ , characteristic of a secondary amine.

  • C-H Stretch: Strong, sharp peaks will be present just below 3000 cm⁻¹ (aliphatic C-H) between 2850-2980 cm⁻¹ .

  • C-O Stretch: A strong, characteristic C-O ether stretch should be visible in the 1070-1150 cm⁻¹ region. This is a key diagnostic peak distinguishing it from its 4-hydroxy precursor, which would show a broad O-H stretch around 3300 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 143 .

  • Key Fragmentation: A primary fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atom, resulting in a loss of an ethyl radical (CH₂CH₂) leading to a prominent peak at m/z = 114 . Another likely fragmentation is the loss of the isopropyl group (•CH(CH₃)₂) leading to a peak at m/z = 100 , or loss of isopropene via McLafferty-type rearrangement.

References

An In-Depth Technical Guide to 4-Isopropoxypiperidine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Isopropoxypiperidine, a key heterocyclic building block utilized by researchers, medicinal chemists, and drug development professionals. The document delineates its core molecular and physicochemical properties, provides a detailed protocol for its synthesis via Williamson etherification, and explores its strategic application in the synthesis of pharmacologically active agents, particularly in the realm of neuropharmacology. By grounding theoretical principles in practical, field-proven methodologies, this guide serves as an essential resource for scientists leveraging this versatile scaffold in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its saturated, six-membered ring structure provides a reliable, three-dimensional framework that can be strategically functionalized to orient substituents for optimal interaction with biological targets. The nitrogen atom, typically protonated at physiological pH, can serve as a crucial hydrogen bond donor or engage in ionic interactions, anchoring the molecule within a receptor's binding pocket.

The modification of the core piperidine structure is a cornerstone of modern medicinal chemistry. Substitution at the 4-position, in particular, allows for the introduction of diverse functional groups that can profoundly influence a compound's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable derivative, where the introduction of a small, lipophilic isopropoxy group enhances properties such as metabolic stability and cell membrane permeability, making it an attractive intermediate for drug design.[3][4]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are essential for its effective application in synthesis and drug design. Its structure consists of a central piperidine ring with an isopropoxy group attached to the C4 carbon.

`dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} ` Caption: 2D Representation of this compound.

The key quantitative and qualitative properties of this compound are summarized in the table below. This data is critical for reaction planning, purification, and formulation development.

PropertyValueSource(s)
Molecular Formula C₈H₁₇NO[3][5]
Molecular Weight 143.23 g/mol [3][4][5]
CAS Number 43139-18-0[3][4][5]
Appearance Light yellow to colorless liquid[3][4]
Purity ≥ 96% (by NMR)[3][4][6]
Predicted pKa 9.89 ± 0.10[5]
Storage Conditions Store at 0-8 °C, under inert atmosphere[3][4]

Synthesis of this compound

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for preparing 4-alkoxypiperidines is the Williamson ether synthesis.[7] This robust S(_N)2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide or sulfonate ester. In the context of this compound synthesis, this translates to the O-alkylation of a 4-hydroxypiperidine precursor with an isopropyl electrophile.

The causality behind this strategic choice is twofold:

  • Precursor Availability: 4-Hydroxypiperidine and its N-protected derivatives are readily available and relatively inexpensive commercial starting materials.[8]

  • Reaction Efficiency: The S(_N)2 mechanism is highly efficient for this transformation. Using a secondary halide like 2-bromopropane is feasible, although care must be taken to minimize the competing E2 elimination pathway, which can be achieved by controlling temperature and the choice of base.[7]

Williamson_Ether_Synthesis

Self-Validating Experimental Protocol

This protocol describes a two-step synthesis starting from the commercially available N-Boc-4-hydroxypiperidine. The use of a Boc protecting group is a critical experimental choice, as it prevents N-alkylation of the piperidine nitrogen, ensuring exclusive O-alkylation at the hydroxyl group. The final deprotection step is a standard and high-yielding procedure.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 59.6 mmol, 1.2 eq.) portion-wise over 20 minutes.

    • Expertise & Experience: The portion-wise addition of NaH at 0 °C is crucial to control the exothermic reaction and the evolution of hydrogen gas, preventing dangerous temperature spikes and pressure buildup.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromopropane (7.0 mL, 74.5 mmol, 1.5 eq.) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up & Isolation:

    • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography (Silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the N-Boc protected product as a clear oil.

Step 2: Deprotection to yield this compound

  • Setup: Dissolve the purified tert-butyl this compound-1-carboxylate (from Step 1) in 50 mL of 1,4-dioxane.

  • Acidification: To this solution, add a saturated solution of HCl in 1,4-dioxane (50 mL, ~4M).

    • Trustworthiness: Using HCl in an anhydrous solvent like dioxane is a standard, reliable method for Boc deprotection that typically proceeds to completion with minimal side products.[9]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product. To obtain the free base, dissolve the residue in water, basify with 2M NaOH to pH > 12, and extract with dichloromethane (3 x 50 mL).

  • Final Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under vacuum to afford pure this compound. The purity should be confirmed by NMR spectroscopy (typically ≥ 96%).[3]

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for this compound is not readily found, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. This theoretical data provides a baseline for researchers to validate their synthetic product.

  • ¹H NMR: The spectrum would feature characteristic signals for the piperidine ring protons, typically in the δ 1.5-3.2 ppm range. A distinct septet around δ 3.5-3.8 ppm would correspond to the methine proton (-CH) of the isopropoxy group, coupled to the six methyl protons. The methyl protons (-CH₃) of the isopropoxy group would appear as a prominent doublet around δ 1.1-1.2 ppm. The proton on the piperidine C4 carbon, bonded to the ether oxygen, would be observed as a multiplet around δ 3.3-3.6 ppm.

  • ¹³C NMR: The carbon spectrum would show two signals for the isopropoxy group: one for the methine carbon (~δ 68-72 ppm) and one for the two equivalent methyl carbons (~δ 22-24 ppm). The piperidine carbons would appear in the region of δ 30-75 ppm, with the C4 carbon directly attached to the oxygen being the most downfield (~δ 70-74 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C-O-C ether stretch in the fingerprint region, typically around 1080-1150 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) would confirm the complete conversion of the 4-hydroxypiperidine precursor. C-H stretching vibrations from the aliphatic piperidine and isopropyl groups would be visible in the 2850-2980 cm⁻¹ region.

Applications in Drug Discovery and Development

This compound is a valuable building block for synthesizing molecules targeting a range of biological systems, with a notable emphasis on central nervous system (CNS) disorders.[3][4] Its utility is demonstrated in its incorporation into complex molecules designed as receptor antagonists or enzyme inhibitors.

Case Study: Synthesis of Phthalazinone Derivatives as PARP Inhibitors

A key, field-proven application of this compound is in the synthesis of phthalazinone derivatives.[10] These compounds are often investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family critical for DNA repair and a validated target in oncology.

In a patented synthetic route, this compound hydrochloride is used as a key nucleophile.[10] The piperidine nitrogen attacks an activated carboxylic acid on the phthalazinone core, forming a stable amide bond.

Drug_Synthesis_Application

The choice of this compound in this context is deliberate. The isopropoxy group can serve multiple functions:

  • Modulating Lipophilicity: It increases the overall lipophilicity of the final molecule, which can improve its ability to cross cell membranes and reach its intracellular target (PARP).

  • Vector for Further Synthesis: The ether group is generally stable, but its presence provides a specific steric and electronic environment that can influence the molecule's conformation and binding affinity.

  • Improving Drug-like Properties: Compared to a simple hydroxyl group, the isopropoxy ether is metabolically more robust, preventing rapid Phase II conjugation and clearance, thus potentially improving the pharmacokinetic profile of the drug candidate.

This example authoritatively grounds the utility of this compound, demonstrating its direct application in the synthesis of complex, biologically relevant molecules as described in the patent literature.[10]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should always be consulted before use. Key hazards include:

  • Flammability: It is a flammable liquid. Keep away from heat, sparks, and open flames.

  • Toxicity: The compound is harmful if swallowed and toxic if inhaled or in contact with skin.

  • Corrosivity: It can cause severe skin burns and eye damage.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place (0-8 °C) as recommended.[3][4]

Conclusion

This compound stands as a testament to the power of strategic molecular design. By modifying the ubiquitous piperidine scaffold with a simple yet effective isopropoxy group, chemists have created a building block that offers enhanced solubility, reactivity, and metabolic stability. Its proven application in the synthesis of advanced pharmaceutical intermediates, such as PARP inhibitors, underscores its value to the drug discovery community. This guide has provided the foundational knowledge—from molecular properties and a validated synthetic protocol to its practical application—necessary for researchers to confidently and effectively integrate this compound into their research and development programs.

References

The Strategic deployment of 4-Isopropoxypiperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Hero of Privileged Scaffolds

In the relentless pursuit of novel therapeutics, medicinal chemists often rely on a select group of molecular frameworks known as "privileged scaffolds." These structures, through their inherent ability to interact with multiple biological targets and confer favorable pharmacokinetic properties, serve as the bedrock for the design of countless successful drugs. The piperidine ring is a quintessential example of such a scaffold. This guide, however, delves deeper, focusing on a specific, strategically functionalized derivative: 4-Isopropoxypiperidine. While seemingly a subtle modification, the introduction of the isopropoxy group at the 4-position imparts a unique set of physicochemical characteristics that have been astutely exploited in the development of a new generation of therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, derivatization, and diverse applications of this compound, all grounded in robust scientific principles and literature.

The Molecular Architecture: Physicochemical Properties of this compound

This compound is a saturated heterocyclic amine distinguished by a piperidine ring bearing an isopropoxy group at the C4 position. This specific substitution pattern results in a molecule with a finely tuned balance of properties that are highly desirable in drug design.

Key Physicochemical Parameters and Their Significance:

PropertyApproximate ValueSignificance in Drug Design
Molecular Formula C₈H₁₇NOProvides a favorable starting point for molecular weight and complexity.
Molecular Weight 143.23 g/mol Adheres to Lipinski's "Rule of Five," suggesting good potential for oral bioavailability.
pKa 9.5 - 10.5The basicity of the piperidine nitrogen allows for protonation at physiological pH, enhancing aqueous solubility and enabling the formation of pharmaceutically acceptable salts.
Calculated logP ~1.7The isopropoxy group imparts a moderate degree of lipophilicity, which can be crucial for traversing cellular membranes and the blood-brain barrier.

The piperidine core provides a three-dimensional structure that can effectively orient substituents in space to engage with biological targets. The isopropoxy group, in particular, offers a combination of steric bulk and lipophilicity that can enhance binding affinity and selectivity.

Crafting the Core: Synthesis and Derivatization of this compound

The synthetic accessibility of this compound is a key factor in its widespread use as a building block. A common and efficient route involves the Williamson ether synthesis.[1][2][3][4][5]

Core Synthesis via Williamson Ether Synthesis

This method typically starts with a readily available and protected 4-hydroxypiperidine derivative.

Experimental Protocol: Synthesis of N-Boc-4-Isopropoxypiperidine

  • Materials: N-Boc-4-hydroxypiperidine, sodium hydride (60% dispersion in mineral oil), 2-bromopropane, anhydrous tetrahydrofuran (THF).[6][7][8][9]

  • Procedure: a. Under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.2 equivalents) in anhydrous THF is cooled to 0 °C in an ice bath. b. A solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. c. The reaction mixture is allowed to warm to room temperature and stirred for 30-60 minutes to ensure complete formation of the alkoxide. d. 2-bromopropane (1.5 equivalents) is added to the reaction mixture, which is then heated to reflux (approximately 66 °C) for 12-18 hours. e. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of water. g. The product is extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. h. The crude product is purified by column chromatography on silica gel to yield pure N-Boc-4-isopropoxypiperidine.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to afford the free this compound.

Causality in Experimental Design: The use of the Boc protecting group is critical to prevent the nucleophilic piperidine nitrogen from reacting with the 2-bromopropane. Sodium hydride, a strong, non-nucleophilic base, is employed to deprotonate the hydroxyl group, forming the reactive alkoxide. The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[1][2][3][4][5]

Synthesis_Workflow N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Deprotonation (NaH, THF) Deprotonation (NaH, THF) N-Boc-4-hydroxypiperidine->Deprotonation (NaH, THF) Alkylation (2-bromopropane, reflux) Alkylation (2-bromopropane, reflux) Deprotonation (NaH, THF)->Alkylation (2-bromopropane, reflux) N-Boc-4-isopropoxypiperidine N-Boc-4-isopropoxypiperidine Alkylation (2-bromopropane, reflux)->N-Boc-4-isopropoxypiperidine Deprotection (TFA, DCM) Deprotection (TFA, DCM) N-Boc-4-isopropoxypiperidine->Deprotection (TFA, DCM) This compound This compound Deprotection (TFA, DCM)->this compound

Caption: Synthetic workflow for the preparation of this compound.

Versatile Derivatization of the Piperidine Nitrogen

The secondary amine of this compound is a key functional handle for its incorporation into more complex molecules through various N-alkylation and N-acylation reactions.

Applications in Research and Development

The unique properties of this compound have led to its utilization in diverse areas of chemical research, from medicinal chemistry to agrochemicals.

Central Nervous System (CNS) Drug Discovery

The piperidine scaffold is prevalent in CNS-active compounds due to its ability to impart favorable properties for blood-brain barrier penetration. The moderate lipophilicity of the 4-isopropoxy group can further enhance this characteristic.[10]

Case Study: Dopamine D₄ Receptor Antagonists

The dopamine D₄ receptor is a G-protein coupled receptor (GPCR) that has been implicated in various neuropsychiatric disorders. Research has shown that derivatives of 4-alkoxypiperidines can act as potent and selective antagonists of the D₄ receptor.[11] For instance, a compound with a 3-isopropoxy substitution on a pyridinylamine moiety attached to a 4-aminopiperidine core (U-101958) demonstrated a high affinity (Ki of 1.4 nM) for the human dopamine D₄ receptor with over 100-fold selectivity against the D₂ receptor and other related receptors.[11] This highlights the potential of the this compound scaffold in the design of selective CNS agents.

Dopamine_Receptor_Antagonist cluster_ligand Dopamine D4 Antagonist cluster_receptor Dopamine D4 Receptor 4-Isopropoxypiperidine_Core This compound Core Binding_Pocket Receptor Binding Pocket 4-Isopropoxypiperidine_Core->Binding_Pocket Hydrophobic & Polar Interactions Aromatic_System Substituted Aromatic System Aromatic_System->Binding_Pocket π-π Stacking & H-Bonding

Caption: Conceptual binding of a this compound-containing ligand to the dopamine D₄ receptor.

Experimental Protocol: Reductive Amination for Derivatization

  • Objective: To synthesize a tertiary amine derivative from this compound and a carbonyl compound.

  • Materials: this compound, an aldehyde or ketone (e.g., benzaldehyde), sodium triacetoxyborohydride, and a suitable solvent (e.g., dichloromethane or dichloroethane).

  • Procedure: a. To a stirred solution of this compound (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in the chosen solvent, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. b. Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS. c. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. d. Separate the organic layer, and extract the aqueous layer with the organic solvent. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.

Agrochemical Formulations

This compound also serves as a valuable intermediate in the synthesis of agrochemicals.[10] Its properties can enhance the efficacy of pesticides and herbicides by improving their absorption and stability. The piperidine moiety can be found in various picolinamide-based herbicides, and the 4-isopropoxy group can modulate the physicochemical properties of the final product to optimize its performance in the field.

Broader Potential in Medicinal Chemistry

While specific examples in other therapeutic areas are less documented, the properties of the this compound scaffold suggest its potential in:

  • Kinase Inhibitors: The piperidine ring is a common feature in many kinase inhibitors, often acting as a solvent-exposed moiety that can be functionalized to improve solubility and pharmacokinetic properties.

  • Other GPCR Modulators: The versatility of the piperidine scaffold in targeting a wide range of GPCRs suggests that this compound could be a valuable building block for developing novel ligands for other receptors, such as opioid or muscarinic receptors.[12]

Future Perspectives: PROTACs and Covalent Inhibitors

The field of drug discovery is continually evolving, with the emergence of new modalities such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors. The this compound scaffold, with its readily functionalizable nitrogen, is well-suited for incorporation into these advanced therapeutic strategies. The piperidine ring can serve as a robust linker component in a PROTAC, connecting a target-binding warhead to an E3 ligase ligand. Furthermore, the nitrogen atom can be derivatized to introduce a reactive "warhead" for the development of targeted covalent inhibitors.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in the synthetic chemist's toolbox. Its unique combination of a privileged piperidine scaffold with a strategically placed isopropoxy group provides a powerful platform for the design and synthesis of novel molecules with tailored physicochemical and pharmacological properties. From selective CNS agents to potent agrochemicals, the applications of this compound are diverse and continue to expand. As drug discovery ventures into new modalities and tackles increasingly complex biological targets, the strategic deployment of well-designed building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of innovative medicines and chemical technologies.

References

Section 1: Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Isopropoxypiperidine

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. A complete, verified Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guide has been compiled using information from chemical suppliers, fundamental chemical principles, and safety data from structurally analogous compounds. All users must perform their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and agrochemical research.[1][2] Its structure, featuring a piperidine ring substituted with an isopropoxy group at the 4-position, imparts specific solubility and reactivity characteristics that are valuable in the synthesis of complex molecules, particularly those targeting neurological disorders.[1] Understanding its physical properties is the first step in establishing safe handling protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 43139-18-0[1][3]
Molecular Formula C₈H₁₇NO[1][3]
Molecular Weight 143.23 g/mol [1][3]
Appearance Light yellow to colorless liquid[1][2]
Purity ≥ 96% (Typical)[1][3]
Storage Temperature 0-8 °C[1][2]

Section 2: Hazard Identification and Toxicological Profile

Due to the absence of a specific toxicological profile for this compound, a conservative approach based on its chemical class (substituted aliphatic amine) and data from analogous structures, such as other 4-substituted piperidines, is necessary. Piperidine and its derivatives are known to be basic and can be corrosive or irritating to tissues. For instance, 4-Hydroxypiperidine is classified as causing skin corrosion/irritation and serious eye damage.[4] Other hazardous piperidine derivatives are classified as acutely toxic upon inhalation, skin contact, and ingestion, in addition to causing severe skin burns and eye damage.

Causality of Hazards: The basic nitrogen atom in the piperidine ring is the primary source of its corrosive and irritant properties. It can readily accept a proton, leading to a high pH that can cause chemical burns upon contact with skin, eyes, or mucous membranes.

Table 2: Anticipated Hazard Classification for this compound

Hazard ClassGHS CategoryRationale / Associated Statement
Acute Toxicity (Oral)Category 4 (Anticipated)Harmful if swallowed.[4]
Acute Toxicity (Dermal)Category 3-4 (Anticipated)Toxic or harmful in contact with skin.
Acute Toxicity (Inhalation)Category 3-4 (Anticipated)Toxic or harmful if inhaled.
Skin Corrosion / IrritationCategory 1B or 2 (Anticipated)Causes severe skin burns and eye damage, or causes skin irritation.
Serious Eye Damage / IrritationCategory 1 (Anticipated)Causes serious eye damage.

Based on this assessment, this compound must be handled as a hazardous substance with the potential for severe tissue damage and toxicity.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes control methods. This approach dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final barrier.

Hierarchy_of_Controls cluster_0 Hierarchy of Hazard Controls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective)

Caption: The Hierarchy of Hazard Controls prioritizes strategies from most to least effective.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

  • Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound.

  • Restricted Access: Limit access to areas where the chemical is stored and handled to authorized personnel only.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes. Standard safety glasses are insufficient.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves may be suitable for short-term contact, but for extended handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or holes before use and dispose of them properly after handling.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Respirator use must be part of a formal respiratory protection program.

Section 4: Safe Handling and Storage Procedures

Handling Protocol
  • Preparation: Before starting work, ensure the fume hood is operational, all necessary PPE is available and in good condition, and emergency equipment (safety shower, eyewash station, spill kit) is accessible and unobstructed.

  • Aliquotting and Transfer: Use gastight syringes or cannulation techniques for transferring the liquid to minimize exposure. Avoid pouring. Work with the smallest quantity necessary for the experiment.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids, as violent reactions can occur.[4]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities, as related compounds can be flammable. Ground and bond containers and receiving equipment.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[5]

Storage Protocol
  • Temperature: Store in a refrigerator at the recommended temperature of 0-8 °C.[1][2]

  • Container: Keep the container tightly closed and properly labeled.

  • Location: Store in a well-ventilated, designated area for hazardous chemicals. Do not store with incompatible materials.

  • Security: Keep the storage location locked or otherwise secured to prevent unauthorized access.

Section 5: First-Aid and Emergency Procedures

Immediate response is critical in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[7]

Spill Response Protocol

The following workflow should be initiated immediately upon discovery of a spill.

Spill_Response_Workflow spill Spill Detected assess Assess Risk (Size, Location, Volatility) spill->assess evacuate Alert Personnel & Evacuate Immediate Area assess->evacuate small_spill Small Spill? (Manageable by lab staff) evacuate->small_spill ehs Call EHS / Emergency Response small_spill->ehs No ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->ppe Yes report Report Incident ehs->report contain Contain Spill (Use inert absorbent material) ppe->contain cleanup Collect Absorbent & Decontaminate contain->cleanup dispose Package Waste for Hazardous Disposal cleanup->dispose dispose->report

References

The Piperidine Nucleus: From Socratic Demise to Cornerstone of Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of the piperidine ring is a remarkable journey through the history of chemistry and medicine. This simple, six-membered nitrogenous heterocycle, first isolated from the pungent piperine of black pepper, has evolved from a notorious natural toxin to an indispensable scaffold in modern drug discovery.[1][2] Its unique conformational properties and synthetic versatility have established it as a "privileged structure" in medicinal chemistry, forming the core of countless therapeutic agents across a vast spectrum of diseases.[3][4] This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of piperidine derivatives, offering field-proven insights for professionals engaged in the art and science of drug development.

Chapter 1: The Alkaloids - Nature's Blueprint for Piperidine Chemistry

The initial chapter of the piperidine story was written not in the laboratory, but in the diverse chemical arsenals of the natural world. Long before its structure was understood, humanity was intimately, and often lethally, acquainted with piperidine-containing alkaloids.

Coniine: The First Alkaloid to be Conquered

The historical and chemical significance of coniine cannot be overstated. This simple 2-propylpiperidine, isolated from poison hemlock (Conium maculatum), is infamous as the toxic agent used in the 399 BC execution of the philosopher Socrates.[5][6] For chemists, however, coniine represents two monumental firsts: it was the first alkaloid to have its chemical structure correctly determined (by August Wilhelm von Hofmann in 1881) and the very first to be synthesized in a laboratory (by Albert Ladenburg in 1886).[5][7]

Ladenburg's synthesis was a landmark achievement, a definitive proof that complex, biologically active molecules from nature could be constructed through the logical application of chemical principles. This accomplishment effectively laid a foundational stone for the entire field of synthetic organic chemistry.

Experimental Protocol: The Ladenburg Synthesis of (±)-Coniine (1886)

The causality behind Ladenburg's choices reflects the tools and understanding of his era. The strategy was to begin with a related, commercially available aromatic heterocycle (pyridine), introduce the required carbon side chain, and then reduce the aromatic ring to the saturated piperidine core.

Objective: To achieve the total synthesis of the alkaloid coniine from a simple pyridine starting material.

Methodology:

  • Step 1: Isomerization to α-Picoline (2-Methylpyridine).

    • Procedure: 2-Picoline (2-methylpyridine) is heated with acetaldehyde in the presence of anhydrous zinc chloride.[7]

    • Causality: Ladenburg began with 2-methylpyridine. He needed to append a two-carbon unit to the methyl group to create the n-propyl side chain. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, was the logical choice. Acetaldehyde provides the necessary two-carbon electrophile, and the zinc chloride acts as a Lewis acid catalyst to activate the aldehyde.

  • Step 2: Condensation to 2-Propenylpyridine.

    • Procedure: 2-Picoline (2-methylpyridine) reacts with acetaldehyde in the presence of a base to form 2-propenylpyridine.[6]

    • Causality: This step forges the complete carbon skeleton of coniine. The product is an unsaturated pyridine derivative, which sets the stage for the final reduction.

  • Step 3: Reduction to Racemic (±)-Coniine.

    • Procedure: The 2-propenylpyridine intermediate is reduced using metallic sodium in boiling ethanol.[6][7]

    • Causality: This is a classic "dissolving metal reduction." In the late 19th century, catalytic hydrogenation was not yet a routine technique. The Birch-like reduction using sodium in alcohol was a powerful method for reducing aromatic systems. This reaction reduces both the pyridine ring to a piperidine and the alkene side chain to a saturated propyl group simultaneously, yielding racemic coniine.

  • Step 4: Resolution of Enantiomers.

    • Procedure: The racemic mixture is treated with (+)-tartaric acid. The resulting diastereomeric salts, ((+)-coniine)-(+)-tartrate and ((-)-coniine)-(+)-tartrate, exhibit different solubilities and can be separated by fractional crystallization.[6]

    • Causality: Ladenburg recognized that the natural product was optically active, while his synthesis produced an inactive 50:50 mixture of enantiomers. To prove he had synthesized the true natural product, he needed to separate them. This use of a chiral resolving agent to separate enantiomers via diastereomeric salt formation was a cutting-edge technique and remains a fundamental principle in stereochemistry.

Caption: Ladenburg's historic 1886 synthesis of Coniine.

The Broader Alkaloid Family

Coniine was just the beginning. The piperidine motif is now recognized in a vast array of natural products, each with unique biological activities.

AlkaloidNatural SourceSignificance
Piperine Piper nigrum (Black Pepper)Responsible for the pungency of pepper; the origin of the piperidine name.[1][8]
Lobeline Lobelia inflata (Indian Tobacco)A nicotinic acetylcholine receptor agonist.[1]
Solenopsin Fire Ant VenomA key component of fire ant venom with hemolytic and neurotoxic properties.[1]
Morphine Papaver somniferum (Opium Poppy)A powerful analgesic containing a fused piperidine ring structure.[9][10]
Atropine Atropa belladonnaContains a fused piperidine (tropane) ring; used to treat bradycardia.[10]

Chapter 2: The Synthetic Revolution - Mastering the Piperidine Core

The groundbreaking work on alkaloids ignited interest in the piperidine scaffold, but its widespread use in drug discovery required robust, scalable, and versatile synthetic methods. The 20th century saw a transition from laborious total syntheses to efficient, general routes for creating substituted piperidines.

The most direct and industrially significant method is the catalytic hydrogenation of pyridine .[1] This process, typically using catalysts like nickel or molybdenum disulfide, allows for the large-scale production of the parent piperidine ring, making it a readily available commodity chemical.[1][11]

For drug development, however, chemists require precise control over the placement of substituents on the ring. This need drove the development of more nuanced synthetic strategies, allowing for the construction of complex piperidine derivatives from acyclic precursors. Key methods include the Dieckmann condensation to form versatile 4-piperidone intermediates and modern stereoselective approaches like the aza-Diels-Alder reaction.[11]

Synthesis_Pathways pyridine Pyridine Precursors hydrogenation Catalytic Hydrogenation pyridine->hydrogenation acyclic Acyclic Precursors (e.g., Amino-diesters) dieckmann Dieckmann Condensation acyclic->dieckmann reductive Reductive Amination acyclic->reductive diels Aza-Diels-Alder Reaction acyclic->diels piperidines Substituted Piperidines hydrogenation->piperidines dieckmann->piperidines reductive->piperidines diels->piperidines Antipsychotic_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine (DA) D2R D2 Receptor DA_pre->D2R Activates HT_pre Serotonin (5-HT) HT2AR 5-HT2A Receptor HT_pre->HT2AR Activates response Neuronal Response (Reduced Psychosis) D2R->response HT2AR->response drug Atypical Antipsychotic (Piperidine Derivative) drug->D2R Blocks drug->HT2AR Blocks

References

A Researcher's Guide to Sourcing and Utilizing 4-Isopropoxypiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-Isopropoxypiperidine, a key building block in modern pharmaceutical research. The guide details reputable commercial suppliers, outlines critical quality control parameters, and presents validated analytical methodologies for purity and identity verification. Furthermore, it delves into the practical application of this compound, using its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors as an illustrative case study. This document is intended to serve as a practical resource to streamline the procurement and effective utilization of this versatile chemical intermediate in a research and development setting.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for targeting a wide array of biological receptors. The introduction of an isopropoxy group at the 4-position of the piperidine ring imparts unique physicochemical properties to the molecule. The isopropoxy moiety can enhance solubility, modulate lipophilicity, and provide a steric handle to influence binding affinity and selectivity for a given biological target.[1][3]

This compound has emerged as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of therapeutics for neurological disorders and metabolic diseases.[1][2][3] Its utility as a synthetic building block underscores the importance of sourcing high-quality material and employing rigorous analytical techniques to ensure the integrity of research outcomes. This guide provides an in-depth examination of these critical aspects.

Commercial Sourcing of Research-Grade this compound

The selection of a reliable commercial supplier is a critical first step in any research endeavor. For a specialized chemical like this compound, factors such as purity, batch-to-batch consistency, available quantities, and the provision of comprehensive documentation are paramount. The following table provides a comparative overview of several reputable suppliers catering to the research and development community.

SupplierPurity SpecificationAvailable QuantitiesPricing (USD, where available)Documentation
Chem-Impex ≥96% (NMR)100mg, 250mg, 1g$113.87 (100mg), $220.13 (250mg), $444.27 (1g)SDS, Product Specification, CoA (available upon request)
HANGZHOU LEAP CHEM CO., LTD. Not specifiedResearch and bulk quantitiesAvailable on requestISO certified
Spectrum Chemical Varies by productVarious research and bulk sizesAvailable on requestSDS, Certificate of Analysis
Hyma Synthesis Pvt. Ltd. Custom to client specsResearch and bulk quantitiesAvailable on requestISO certified, provides GC, HPLC, NMR, GC-MS data

Expert Insight: When selecting a supplier, it is crucial to look beyond the initial cost. A supplier's commitment to quality, as evidenced by their certifications (e.g., ISO) and the ready availability of detailed analytical documentation, can save significant time and resources in the long run by preventing issues arising from impure or misidentified starting materials. Always request a lot-specific Certificate of Analysis before purchase.

Quality Control and Analytical Verification: A Self-Validating System

Ensuring the identity and purity of this compound is a non-negotiable aspect of its use in research. A multi-pronged analytical approach is recommended to establish a high degree of confidence in the material's quality.

The Certificate of Analysis (CoA): Your First Line of Defense

A comprehensive Certificate of Analysis is the cornerstone of quality assurance. Researchers should meticulously review the CoA for the following key parameters:

  • Identity Confirmation: Typically verified by ¹H NMR and/or Mass Spectrometry. The spectral data should be consistent with the known structure of this compound.

  • Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is generally acceptable for most research applications, though this can be project-dependent.

  • Appearance: Should be a colorless to light yellow liquid.

  • Water Content: Often measured by Karl Fischer titration.

  • Residual Solvents: If applicable, should be within acceptable limits.

Below is a representative example of what to expect in a Certificate of Analysis for this compound:

Certificate of Analysis

Product Name: This compoundLot Number: XXXXXX
CAS Number: 43139-18-0Molecular Formula: C₈H₁₇NO
Molecular Weight: 143.23Analysis Date: YYYY-MM-DD
Test Specification Result
Appearance Colorless to light yellow liquidConforms
Identity by ¹H NMR Conforms to structureConforms
Purity by HPLC (AUC) ≥ 96.0%98.2%
Water Content (Karl Fischer) ≤ 0.5%0.15%
In-House Verification: Experimental Protocols

While a supplier's CoA is essential, in-house verification provides an added layer of security and is considered best practice in a research setting.

NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum and compare the chemical shifts and coupling patterns to the expected values for this compound. Key expected signals include those for the piperidine ring protons, the isopropoxy methine proton, and the isopropoxy methyl protons.

HPLC is the workhorse technique for determining the purity of organic compounds.

Experimental Protocol: HPLC Purity Analysis of this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Gradient Program:

    • 0-2 min: 5% Acetonitrile

    • 2-12 min: 5% to 95% Acetonitrile

    • 12-15 min: 95% Acetonitrile

    • 15-16 min: 95% to 5% Acetonitrile

    • 16-20 min: 5% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Application in Drug Discovery: A Case Study in DPP-4 Inhibitor Synthesis

The therapeutic potential of inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme for the treatment of type 2 diabetes has led to the development of several successful drugs, known as "gliptins".[4][5][6] Many of these inhibitors feature a substituted piperidine ring that plays a crucial role in their binding to the DPP-4 active site. The 4-alkoxypiperidine moiety, in particular, has been explored to optimize the pharmacokinetic and pharmacodynamic properties of these compounds.

The synthesis of DPP-4 inhibitors often involves the coupling of a suitably protected 4-alkoxypiperidine derivative with a heterocyclic core. The isopropoxy group in this compound can offer advantages in terms of metabolic stability and potency compared to other alkoxy substituents.

Below is a generalized workflow illustrating the role of this compound in the synthesis of a hypothetical DPP-4 inhibitor.

G cluster_0 Starting Materials cluster_1 Key Synthetic Step cluster_2 Intermediate & Final Product This compound This compound Coupling_Reaction Nucleophilic Substitution or Reductive Amination This compound->Coupling_Reaction Heterocyclic_Core Activated Heterocyclic Core (e.g., with a leaving group) Heterocyclic_Core->Coupling_Reaction Intermediate Coupled Intermediate Coupling_Reaction->Intermediate Final_Product DPP-4 Inhibitor Intermediate->Final_Product Deprotection / Further Modification

Caption: Synthetic workflow for a DPP-4 inhibitor utilizing this compound.

The choice of this compound in this synthetic route is driven by the desire to introduce a specific lipophilic and steric profile at a key position of the final molecule, which can lead to enhanced binding affinity and an improved pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its successful application hinges on the ability to source high-quality material and rigorously verify its identity and purity. This guide has provided a framework for navigating the commercial landscape of suppliers, implementing robust quality control measures, and understanding the practical application of this important chemical intermediate. By adhering to the principles of due diligence in sourcing and in-house analytical validation, researchers can confidently incorporate this compound into their synthetic campaigns, thereby accelerating the discovery of novel therapeutics.

References

Methodological & Application

The Strategic Integration of 4-Isopropoxypiperidine in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Saturated Heterocycles in Drug Design

In the landscape of contemporary drug discovery, the deliberate incorporation of saturated heterocyclic scaffolds is a cornerstone of rational molecular design. Among these, the piperidine moiety is particularly prominent, valued for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise pharmacophore presentation.[1] This guide focuses on a specific, highly versatile derivative: 4-isopropoxypiperidine. The introduction of the isopropoxy group at the 4-position offers a nuanced modulation of lipophilicity, hydrogen bonding potential, and steric bulk, making it an invaluable building block for a new generation of therapeutic agents, particularly in the realm of neuropharmacology and oncology.[2]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides not only detailed, validated protocols for the synthesis and quality control of this compound but also elucidates the scientific rationale behind its application, with a particular focus on its role as a key intermediate in the synthesis of targeted therapies, such as c-Met kinase inhibitors.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization.

PropertyValueReference(s)
Molecular Formula C₈H₁₇NO[2]
Molecular Weight 143.23 g/mol [2]
Appearance Light yellow to colorless liquid[2]
CAS Number 43139-18-0[2]
Storage Conditions 0-8 °C[2]

Spectroscopic Data:

TechniqueKey Signals (in CDCl₃)
¹H NMR δ (ppm): ~3.55 (septet, 1H, -OCH(CH₃)₂), ~3.40 (m, 1H, -CH-O-), ~3.05 (m, 2H, piperidine CH₂ axial), ~2.60 (m, 2H, piperidine CH₂ equatorial), ~1.90 (m, 2H, piperidine CH₂ axial), ~1.70 (m, 2H, piperidine CH₂ equatorial), ~1.15 (d, 6H, -OCH(CH₃)₂)[4][5]
¹³C NMR δ (ppm): ~71.0 (-CH-O-), ~68.0 (-OCH(CH₃)₂), ~44.0 (piperidine C2/C6), ~32.0 (piperidine C3/C5), ~22.0 (-OCH(CH₃)₂)[4][5]

The Rationale for Employing this compound in Drug Design

The strategic choice to incorporate the this compound scaffold is driven by its ability to confer multiple advantageous properties to a drug candidate:

  • Modulation of Physicochemical Properties : The isopropoxy group, compared to a simple hydroxyl or methoxy group, provides a moderate increase in lipophilicity. This can be critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, including its ability to penetrate the blood-brain barrier. The ether linkage is also generally more metabolically stable than an ester or a free hydroxyl group.[6]

  • Vectorial Hydrogen Bonding : The oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor, providing a key interaction point with biological targets without the liability of a hydrogen bond-donating hydroxyl group, which can sometimes lead to unwanted metabolic conjugation.[7]

  • Structural Rigidity and Conformational Control : The piperidine ring exists predominantly in a chair conformation. A substituent at the 4-position can influence the conformational preference of groups attached to the nitrogen, which can be crucial for optimizing binding to a target protein.[1]

Synthetic Protocols

The following protocols provide a reliable pathway for the synthesis of this compound, starting from the commercially available N-Boc-4-hydroxypiperidine.

Protocol 1: Synthesis of N-Boc-4-isopropoxypiperidine via Williamson Ether Synthesis

This protocol details the O-alkylation of N-Boc-4-hydroxypiperidine with 2-bromopropane. The Boc protecting group is essential to prevent N-alkylation of the piperidine nitrogen.

Williamson_Ether_Synthesis NBoc4OH N-Boc-4-hydroxypiperidine NaH Sodium Hydride (NaH) in THF, 0 °C NBoc4OH->NaH Deprotonation Alkoxide Sodium Alkoxide Intermediate NaH->Alkoxide TwoBromo 2-Bromopropane (Isopropyl Bromide) Alkoxide->TwoBromo SN2 Attack Product N-Boc-4-isopropoxypiperidine TwoBromo->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure N-Boc-4-isopropoxypiperidine Purification->FinalProduct

Workflow for the synthesis of N-Boc-4-isopropoxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromopropane (Isopropyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous THF (approximately 0.2 M concentration).

  • Alkoxide Formation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The mixture may bubble as hydrogen gas is evolved. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[8]

  • Alkylation : Cool the reaction mixture back to 0 °C. Add 2-bromopropane (1.5 eq) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 65 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-4-isopropoxypiperidine.

Protocol 2: Deprotection of N-Boc-4-isopropoxypiperidine

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free base, this compound.

Materials:

  • N-Boc-4-isopropoxypiperidine

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : Dissolve N-Boc-4-isopropoxypiperidine (1.0 eq) in a minimal amount of DCM.

  • Deprotection : Add 4 M HCl in 1,4-dioxane (5-10 eq) and stir the solution at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[9]

  • Work-up : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Neutralization : Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and liberate the free base.

  • Isolation : Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain this compound as an oil. Due to its volatility, it is often converted directly to its hydrochloride salt for easier handling and storage.

Application in Pharmaceutical Synthesis: Preparation of a c-Met Kinase Inhibitor Intermediate

This compound is a key building block for certain c-Met kinase inhibitors.[3] The following protocol outlines the synthesis of 2-(4-isopropoxypiperidin-1-yl)-5-nitropyridine, a common intermediate in this class of compounds.

Protocol 3: Synthesis of 2-(4-isopropoxypiperidin-1-yl)-5-nitropyridine

This protocol describes a nucleophilic aromatic substitution (SₙAr) reaction.

SNAr_Reaction Piperidine This compound Reaction Nucleophilic Aromatic Substitution (SₙAr) Piperidine->Reaction Nitropyridine 2-Chloro-5-nitropyridine Nitropyridine->Reaction Base Base (e.g., K₂CO₃) in DMF Base->Reaction Product 2-(4-isopropoxypiperidin-1-yl) -5-nitropyridine Reaction->Product

Synthesis of a c-Met inhibitor intermediate.

Materials:

  • This compound

  • 2-Chloro-5-nitropyridine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a solution of this compound (1.1 eq) in anhydrous DMF, add 2-chloro-5-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).[10]

  • Reaction : Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up : Cool the reaction to room temperature and pour it into water.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 2-(4-isopropoxypiperidin-1-yl)-5-nitropyridine.

Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. The following are recommended analytical methods.

Protocol 4: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.[3]

Protocol 5: Analysis of Volatile Impurities by Gas Chromatography (GC)

Instrumentation:

  • GC system with Flame Ionization Detector (FID)

Chromatographic Conditions:

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
Injection Volume 1 µL (split ratio 50:1)

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.[1]

Conclusion

This compound is a valuable and versatile building block in modern pharmaceutical development. Its unique structural and physicochemical properties allow for the fine-tuning of drug candidates to achieve desired pharmacological profiles. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and quality control of this important intermediate, as well as its application in the synthesis of advanced pharmaceutical targets. As the demand for more sophisticated and targeted therapies continues to grow, the strategic use of well-characterized building blocks like this compound will remain a critical component of successful drug discovery programs.

References

4-Isopropoxypiperidine: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Isopropoxypiperidine Moiety

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and privileged scaffolds, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. Within this class of heterocycles, 4-substituted piperidines offer a particularly attractive vector for molecular exploration, enabling the fine-tuning of physicochemical and pharmacological properties. This application note delves into the synthetic utility of a uniquely valuable building block: this compound.

The introduction of a 4-isopropoxy group imparts a distinctive set of properties to the piperidine core. This bulky yet lipophilic ether linkage can significantly influence a molecule's solubility, metabolic stability, and ability to engage in specific hydrogen bond interactions within a target protein's binding pocket. These attributes make this compound an invaluable starting material for the synthesis of novel therapeutic agents, particularly in the realms of oncology and central nervous system (CNS) disorders. This guide provides an in-depth exploration of the core reactivity of this compound and presents detailed, field-proven protocols for its application in key synthetic transformations.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the reactivity of its secondary amine. This nitrogen atom serves as a nucleophilic handle for the introduction of a wide array of substituents through N-alkylation, N-arylation, and reductive amination. The choice of reaction pathway is dictated by the desired final structure and the nature of the coupling partner.

G cluster_0 Core Reactivity of this compound This compound This compound N-Alkylated Products N-Alkylated Products This compound->N-Alkylated Products N-Alkylation (Alkyl Halides) N-Arylated Products N-Arylated Products This compound->N-Arylated Products N-Arylation (Aryl Halides) N-Substituted Products N-Substituted Products This compound->N-Substituted Products Reductive Amination (Aldehydes/Ketones)

Caption: Key synthetic transformations of this compound.

Key Applications in Medicinal Chemistry

The this compound scaffold is a key component in the design of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural and electronic properties of the 4-isopropoxy group can contribute to enhanced binding affinity and selectivity for the target kinase. For instance, derivatives of 4-alkoxypiperidines have been investigated as inhibitors of Janus kinases (JAKs) and protein kinase B (PKB/Akt), which are crucial targets in inflammatory diseases and cancer, respectively.[2][3][4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common and synthetically valuable transformations of this compound. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Protocol 1: N-Alkylation of this compound with Alkyl Halides

This protocol describes a general procedure for the synthesis of N-alkylated 4-isopropoxypiperidines, a fundamental transformation for introducing aliphatic side chains. The use of a non-nucleophilic base is crucial to prevent side reactions.

Reaction Principle: The secondary amine of this compound acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction. A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

G Start Start Dissolve Dissolve this compound and Base in Solvent Start->Dissolve Add_Alkyl_Halide Add Alkyl Halide Dissolve->Add_Alkyl_Halide React Stir at Room Temperature Add_Alkyl_Halide->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify by Chromatography Workup->Purify End End Purify->End

Caption: Workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Dissolve the starting material in anhydrous acetonitrile or DMF (to a concentration of approximately 0.1-0.5 M).

  • Add the base (K₂CO₃, 2.0 equiv. or DIPEA, 1.5 equiv.).

  • Slowly add the alkyl halide (1.1 equiv.) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) to facilitate the reaction, depending on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature if heated.

  • If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the amine with atmospheric moisture and carbon dioxide.

  • Anhydrous Solvents: Water can react with the alkyl halide and interfere with the reaction.

  • Choice of Base: A non-nucleophilic base like K₂CO₃ or DIPEA is used to avoid competition with the piperidine nitrogen in attacking the alkyl halide. The base also scavenges the acid formed during the reaction, preventing the formation of the unreactive ammonium salt of the starting material.[5][6]

Protocol 2: Buchwald-Hartwig N-Arylation of this compound

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with aryl halides. This reaction is a powerful tool for creating carbon-nitrogen bonds, which are prevalent in pharmaceuticals.

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst.

G Start Start Setup Combine Pd Catalyst, Ligand, Base, and Reactants in Solvent Start->Setup Degas Degas the Reaction Mixture Setup->Degas Heat Heat under Inert Atmosphere Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Filtration Monitor->Workup Purify Purify by Chromatography Workup->Purify End End Purify->End

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ or Palladium(II) acetate - Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or XPhos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu or Cesium carbonate - Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or other suitable glassware for air-sensitive reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) to the flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the palladium catalyst.[7][8]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Degassed Solvent: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Degassing the solvent removes dissolved oxygen.

Protocol 3: Reductive Amination of this compound with Aldehydes and Ketones

This protocol describes a one-pot procedure for the N-alkylation of this compound via reductive amination. This method is particularly useful for synthesizing secondary amines from aldehydes and ketones and is often milder than direct alkylation with alkyl halides.

Reaction Principle: The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of this compound with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product.

G Start Start Combine Combine this compound, Aldehyde/Ketone, and Acid (optional) Start->Combine Stir Stir to Form Iminium Ion Combine->Stir Add_Reducing_Agent Add Reducing Agent Stir->Add_Reducing_Agent React Stir until Completion Add_Reducing_Agent->React Quench Quench Reaction React->Quench Workup Aqueous Workup Quench->Workup Purify Purify by Chromatography Workup->Purify End End Purify->End

References

Application Notes and Protocols for the Utilization of 4-Isopropoxypiperidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Isopropoxypiperidine Scaffold

In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands out as a privileged scaffold, present in a multitude of clinically approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing ligand-receptor interactions. This compound emerges as a particularly strategic building block within this class. The introduction of an isopropoxy group at the 4-position imparts several desirable physicochemical properties. This ether linkage can enhance metabolic stability compared to a free hydroxyl group and modulate lipophilicity, which in turn influences solubility, cell permeability, and overall pharmacokinetic profiles.[2]

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed experimental protocols for its key transformations. The protocols are designed to be self-validating systems, grounded in established chemical principles and supported by examples from the scientific literature. We will delve into the causality behind the choice of reagents and conditions, empowering researchers to not only replicate these methods but also to adapt them for their unique synthetic challenges.

Physicochemical and Handling Properties

A thorough understanding of a reagent's properties is foundational to its effective and safe use in any experimental setting.

PropertyValueReference
CAS Number 43139-18-0--INVALID-LINK--
Molecular Formula C₈H₁₇NO--INVALID-LINK--
Molecular Weight 143.23 g/mol --INVALID-LINK--
Appearance Light yellow to colorless liquid--INVALID-LINK--
Storage Conditions Store at 0-8 °C--INVALID-LINK--
Purity (Typical) ≥ 96% (NMR)--INVALID-LINK--

Safety and Handling Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry place as recommended.

Core Synthetic Applications and Protocols

The secondary amine of the piperidine ring is the primary site of reactivity, making it an excellent nucleophile for a variety of bond-forming reactions. The most common and impactful applications involve the formation of carbon-nitrogen bonds to introduce alkyl or aryl substituents at the N-1 position.

Protocol 1: N-Alkylation via Nucleophilic Substitution

N-alkylation is a fundamental transformation for elaborating the piperidine scaffold. This protocol provides a general method for the reaction of this compound with an electrophilic alkylating agent. A specific example from the patent literature involves the reaction with a chloromethyl-thieno[3,2-f]quinoline derivative in the synthesis of potential MK2 inhibitors.[3][4]

Causality of Experimental Design:

  • Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is used to neutralize the HCl generated during the reaction. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.

  • Solvent (Acetonitrile): Acetonitrile (CH₃CN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction pathway without interfering with the nucleophile or electrophile.

  • Temperature: The reaction is initiated at a low temperature (0 °C) during the addition of the amine to control any potential exotherm, and then allowed to proceed at room temperature for a sufficient duration to ensure completion.

Detailed Step-by-Step Protocol: N-Alkylation

Materials:

  • This compound hydrochloride (1.0 eq)

  • Alkyl halide (e.g., 1-(chloromethyl)-10-methyl-8-oxo-10,11-dihydro-8H-[3][4]diazepino[5',6':4,5]thieno[3,2-f]quinoline) (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Celite®

Procedure:

  • To a stirred suspension of potassium carbonate (3.0 eq) in anhydrous acetonitrile (volume sufficient to ensure stirring, e.g., 10-20 mL per gram of alkyl halide), add the alkyl halide (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound hydrochloride (1.0 eq) portion-wise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic salts.

  • Wash the Celite® pad with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated this compound derivative.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The formation of an N-aryl bond with the piperidine nitrogen is a powerful strategy in drug discovery, often leading to compounds with enhanced biological activity. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a standard method for this transformation.

Causality of Experimental Design:

  • Palladium Catalyst (e.g., Pd(OAc)₂): A palladium(II) source is used as a precatalyst, which is reduced in situ to the active Pd(0) species that enters the catalytic cycle.

  • Ligand (e.g., XPhos): A bulky, electron-rich phosphine ligand is crucial. It stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.

  • Base (e.g., NaOtBu or Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen, forming the active nucleophile for the coupling reaction.

  • Solvent (e.g., Toluene or Dioxane): Anhydrous, deoxygenated aprotic solvents are necessary to prevent quenching of the catalyst and base.

Detailed Step-by-Step Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • This compound (1.2 eq)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, Deoxygenated Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Add this compound (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-4-isopropoxypiperidine.

Protocol 3: Amide Bond Formation (Peptide Coupling)

The nucleophilic nature of this compound allows it to readily participate in amide bond formation with carboxylic acids, a key reaction in the synthesis of many pharmaceuticals.

Causality of Experimental Design:

  • Coupling Reagent (TBTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is a common peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

  • Base (Triethylamine, TEA): A tertiary amine base is required to neutralize the acid formed during the reaction and to deprotonate the hydrochloride salt of the piperidine if used as the starting material.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.

Detailed Step-by-Step Protocol: Amide Coupling

Materials:

  • This compound hydrochloride (1.0 eq)

  • Carboxylic Acid (e.g., 3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid) (1.0 eq)

  • TBTU (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq), TBTU (1.1 eq), and triethylamine (2.0 eq) in anhydrous DMF, add a solution of this compound hydrochloride (1.0 eq) and triethylamine (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 2-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflows

General N-Alkylation Workflow

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Base (K₂CO₃) and Alkyl Halide in CH₃CN cool Cool to 0 °C start->cool add_amine Add this compound HCl cool->add_amine warm_rt Warm to Room Temperature add_amine->warm_rt stir Stir for 2-4h warm_rt->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Pure N-Alkylated Product purify->product

Caption: Workflow for a typical N-alkylation of this compound.

Decision Pathway for Synthetic Application

Decision_Pathway cluster_options Reaction Choice cluster_protocols Select Protocol start Desired Target Moiety on Piperidine-N? alkylation Simple Alkyl Group (Sₙ2) start->alkylation arylation Aryl or Heteroaryl Group start->arylation acylation Acyl Group (Amide Bond) start->acylation proto1 Protocol 1: N-Alkylation alkylation->proto1 Use Alkyl Halide proto2 Protocol 2: Buchwald-Hartwig arylation->proto2 Use Aryl Halide + Pd Catalyst/Ligand proto3 Protocol 3: Amide Coupling acylation->proto3 Use Carboxylic Acid + Coupling Agent

Caption: Decision tree for selecting a synthetic protocol with this compound.

Characterization of Derivatives

The successful synthesis of this compound derivatives must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • ¹H NMR: Expect characteristic signals for the isopropoxy group (a doublet for the methyl groups and a septet for the CH) and signals for the piperidine ring protons, which may be complex due to conformational dynamics. The chemical shifts of the piperidine protons will change significantly upon N-substitution.

    • ¹³C NMR: The number of signals will confirm the symmetry of the molecule. Key signals to identify are the carbons of the isopropoxy group and the carbons of the piperidine ring. The C-O carbon of the piperidine ring will be significantly downfield.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the desired substituent. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Chromatography (TLC, LC-MS, HPLC): Used to monitor reaction progress and assess the purity of the final compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery. Its unique combination of a reactive secondary amine and a property-modulating isopropoxy group allows for the creation of diverse chemical libraries. The protocols detailed in this guide for N-alkylation, N-arylation, and amide bond formation provide robust and reproducible methods for the functionalization of this scaffold. By understanding the principles behind these experimental designs, researchers can confidently apply and adapt these techniques to accelerate their research and development efforts.

References

Application Notes & Protocols: Synthesis of Novel Derivatives from 4-Isopropoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-isopropoxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile building block for a wide range of pharmacologically active agents.[1][2] Its unique combination of a secondary amine for facile derivatization and an isopropoxy group, which can enhance solubility and metabolic stability, makes it an excellent starting point for drug discovery programs, particularly in the realm of neuropharmacology.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from this compound. We present detailed, field-proven protocols for key synthetic transformations including N-alkylation via reductive amination, N-acylation, and palladium-catalyzed Buchwald-Hartwig amination. Each protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring both scientific integrity and practical reproducibility.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in FDA-approved drugs.[3] Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in critical interactions with biological targets. The 4-isopropoxy substituent offers several advantages over a simple hydroxyl group, such as increased lipophilicity, which can be crucial for traversing the blood-brain barrier, and reduced potential for glucuronidation, a common metabolic pathway for hydroxylated compounds.

Consequently, this compound is a key intermediate in the synthesis of compounds targeting a variety of receptors and enzymes. A notable application is in the development of potent and selective M1 positive allosteric modulators (PAMs), which are being investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[4][5][6][7] The synthetic strategies outlined herein provide the foundational chemistry required to explore the structure-activity relationships (SAR) of this valuable scaffold.

Core Synthetic Strategies & Workflows

The secondary amine of this compound is the primary handle for synthetic diversification. The following sections detail the most robust and versatile methods for its functionalization.

G start This compound n_alkylation N-Alkylated Derivatives start->n_alkylation Reductive Amination (Aldehyde/Ketone, Reducing Agent) n_acylation N-Acylated Derivatives start->n_acylation N-Acylation (Acyl Chloride, Base) n_arylation N-Arylated Derivatives start->n_arylation Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Ligand, Base)

Figure 1: Key synthetic pathways for the derivatization of this compound.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

Principle & Rationale: Reductive amination is a highly versatile and reliable method for forming carbon-nitrogen bonds.[8] The reaction proceeds in two stages: the initial reaction between the secondary amine of this compound and an aldehyde or ketone forms a transient iminium ion intermediate. This electrophilic intermediate is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.[8] NaBH(OAc)₃ is the preferred reagent for this transformation as it is selective for iminium ions over carbonyls, is not water-sensitive, and does not reduce the aldehyde starting material, allowing for a one-pot procedure.

G start_node 1. Combine Reactants This compound + Aldehyde in Dichloromethane (DCM) process_node1 2. Stir at Room Temp (30-60 min) Formation of Iminium Ion Intermediate start_node->process_node1 process_node2 3. Add Reducing Agent Sodium Triacetoxyborohydride (portion-wise) process_node1->process_node2 process_node3 4. Reaction Monitoring (TLC/LC-MS) Stir 12-16h at Room Temperature process_node2->process_node3 workup_node1 5. Quench Reaction Add Saturated Aqueous NaHCO₃ process_node3->workup_node1 workup_node2 6. Extraction & Drying Separate organic layer, extract aqueous with DCM, dry over Na₂SO₄ workup_node1->workup_node2 end_node 7. Purification & Characterization Silica Gel Chromatography, NMR, MS workup_node2->end_node

Caption: Experimental workflow for N-alkylation via reductive amination.

Materials & Reagents:

Reagent/MaterialGradeSupplier
This compound≥96%Commercially Available[1]
Aldehyde (e.g., Benzaldehyde)Reagent GradeCommercially Available
Sodium TriacetoxyborohydrideReagent GradeCommercially Available
Dichloromethane (DCM), AnhydrousACS GradeCommercially Available
Saturated Aqueous NaHCO₃N/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel for Chromatography230-400 meshCommercially Available

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition can be mildly exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated derivative.

  • Characterize the final product using NMR and MS to confirm its structure and purity.[9][10]

Quantitative Data Summary (Example: N-Benzylation)

ParameterValue
Starting MaterialThis compound
ReagentBenzaldehyde
Reducing AgentSodium Triacetoxyborohydride
SolventDichloromethane (DCM)
Typical Yield85-95%
Protocol 2: N-Acylation with Acyl Chloride

Principle & Rationale: N-acylation is a fundamental transformation that converts the piperidine amine into a more complex and often biologically active amide.[11] The reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride.[12] A non-nucleophilic base, typically triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Materials & Reagents:

Reagent/MaterialGradeSupplier
This compound≥96%Commercially Available
Acyl Chloride (e.g., Benzoyl Chloride)Reagent GradeCommercially Available
Triethylamine (NEt₃)Reagent GradeCommercially Available
Dichloromethane (DCM), AnhydrousACS GradeCommercially Available
Saturated Aqueous NaHCO₃N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by silica gel chromatography or recrystallization to yield the final product.

  • Confirm the structure and purity of the N-acylated derivative by NMR and MS analysis.[13][14]

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

Principle & Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[15][16] This reaction allows for the direct coupling of the piperidine nitrogen with aryl or heteroaryl halides (or triflates). The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[17] The choice of ligand (typically a bulky, electron-rich phosphine) and base (often a strong, non-nucleophilic base like sodium tert-butoxide) is critical for achieving high yields.[16][18]

Materials & Reagents:

Reagent/MaterialGradeSupplier
This compound≥96%Commercially Available
Aryl Halide (e.g., 4-Bromotoluene)Reagent GradeCommercially Available
Pd₂(dba)₃ or Pd(OAc)₂Catalyst GradeCommercially Available
Phosphine Ligand (e.g., XPhos, SPhos)Catalyst GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
Toluene or Dioxane, AnhydrousACS GradeCommercially Available

Procedure:

  • Inert Atmosphere is Crucial: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the aryl halide (1.0 eq) followed by anhydrous toluene or dioxane via syringe.

  • Add this compound (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Once complete, cool the reaction to room temperature and quench by adding water.

  • Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to obtain the pure N-aryl derivative.

  • Characterize the final product using NMR and MS.

Quantitative Data Summary (Example: N-Arylation with 4-Bromotoluene)

ParameterValue
Palladium PrecatalystPd₂(dba)₃
LigandXPhos
BaseSodium tert-butoxide (NaOtBu)
SolventToluene
Temperature100 °C
Typical Yield70-90%

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Acyl chlorides are corrosive and react violently with water; handle with caution.

  • Sodium triacetoxyborohydride can release flammable gas upon contact with water; quench reactions carefully.

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle under an inert atmosphere.

  • Strong bases like NaOtBu are corrosive and moisture-sensitive.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of diverse chemical libraries. The protocols detailed in this guide for N-alkylation, N-acylation, and N-arylation represent robust, reproducible, and scalable methods for generating novel derivatives. By understanding the principles behind these core transformations, researchers can strategically design and synthesize new molecular entities with optimized properties for drug discovery and development, particularly for challenging targets in the central nervous system.

References

Title: Application Note: Comprehensive Structural Elucidation of 4-Isopropoxypiperidine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note provides a detailed guide for the structural analysis and characterization of 4-isopropoxypiperidine, a key building block in modern medicinal chemistry. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), tailored for researchers, scientists, and drug development professionals. This document moves beyond procedural steps to explain the underlying scientific rationale for experimental choices, ensuring robust and reliable data acquisition. It includes predicted spectral data, step-by-step analytical workflows, and guidance on data interpretation, establishing a comprehensive framework for the unambiguous structural verification of this compound in a research and quality control setting.

Introduction

This compound (C₈H₁₇NO, MW: 143.23 g/mol ) is a heterocyclic amine of significant interest in the pharmaceutical and agrochemical industries.[1] Its piperidine core is a prevalent scaffold in numerous biologically active molecules, while the 4-isopropoxy substituent can enhance properties such as solubility and metabolic stability.[2] Given its role as a critical intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders, rigorous analytical characterization is paramount to ensure structural integrity and purity.[1][3]

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules. NMR provides detailed information about the carbon-hydrogen framework through chemical shifts, spin-spin coupling, and integration, while MS offers precise molecular weight determination and structural insights through fragmentation analysis.[4][5]

This guide provides a self-validating system for the analysis of this compound, combining predictive data with detailed experimental protocols. By understanding the expected spectral outcomes, researchers can more effectively troubleshoot and confirm their results, ensuring high confidence in their findings.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for determining the precise atomic connectivity of a molecule in solution. For this compound, ¹H NMR will identify all unique proton environments and their neighboring protons, while ¹³C NMR will identify all unique carbon atoms.

Predicted NMR Spectra of this compound

To facilitate analysis, the structure of this compound is numbered as shown below. The piperidine ring exists in a rapid chair-chair interconversion, which often leads to averaged signals for axial and equatorial protons at room temperature.[6]

Chemical Structure of this compound with numbered atoms for NMR assignment.

Figure 1. Structure of this compound with atom numbering for NMR assignments.

The predicted spectral data is based on established chemical shift principles and data from analogous structures like piperidine and 4-hydroxypiperidine.[7][8]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H1 (NH)1.5 - 2.5Broad Singlet1HThe NH proton is exchangeable and often appears as a broad signal.
H43.3 - 3.5Multiplet1HThis proton is deshielded by the adjacent oxygen atom of the isopropoxy group.
H7 (CH)3.6 - 3.8Septet1HThe isopropyl methine proton is split by the six methyl protons.
H2, H62.9 - 3.2 (eq) / 2.4 - 2.6 (ax)Multiplet4HProtons adjacent to the nitrogen are deshielded. Axial and equatorial protons may not be resolved.
H3, H51.8 - 2.0 (eq) / 1.4 - 1.6 (ax)Multiplet4HPiperidine ring protons.
H8 (CH₃)1.1 - 1.2Doublet6HThe two equivalent methyl groups of the isopropyl moiety are split by the H7 methine proton.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Assigned CarbonsPredicted Chemical Shift (δ, ppm)Rationale
C472 - 75The carbon atom bonded to the electronegative oxygen of the ether linkage is significantly deshielded.
C768 - 71The methine carbon of the isopropoxy group.
C2, C645 - 48Carbons adjacent to the nitrogen atom.
C3, C530 - 33Piperidine ring carbons.
C822 - 24The two equivalent methyl carbons of the isopropyl group.
Experimental Protocol: NMR Analysis

This protocol is designed to generate high-quality, reproducible NMR data. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.[6]

    • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

  • Instrument Setup (for a 400 MHz or 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[10]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL Deuterated Solvent + TMS A->B C Lock & Shim B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum D->E F Fourier Transform & Phasing E->F G Calibrate to TMS F->G H Integrate & Analyze (Shifts, Coupling) G->H

Workflow for NMR analysis of this compound.

Part II: Mass Spectrometry (MS) Analysis

MS is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. We will consider two common ionization techniques: Gas Chromatography-MS (GC-MS) for Electron Ionization (EI) and Liquid Chromatography-MS (LC-MS) for Electrospray Ionization (ESI).[4][11]

Predicted Mass Spectra of this compound
  • Molecular Weight: 143.23 g/mol

  • Electron Ionization (EI): In EI, the molecular ion (M⁺·) is expected at m/z 143. EI is a high-energy technique that causes extensive fragmentation. The dominant fragmentation pathway for piperidine derivatives is typically α-cleavage adjacent to the nitrogen atom.[4]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound, this would be observed at m/z 144. Further fragmentation can be induced via tandem MS (MS/MS).[12][13]

Table 3: Predicted Key Fragments in MS Analysis

m/zIon FormulaIonization ModeProposed Fragment and Rationale
144[C₈H₁₈NO]⁺ESI (+)Protonated molecule [M+H]⁺.
143[C₈H₁₇NO]⁺·EIMolecular ion [M]⁺·.
128[C₇H₁₄NO]⁺EI / ESI-MS/MSLoss of a methyl radical (·CH₃) from the isopropyl group.
100[C₅H₁₀NO]⁺EI / ESI-MS/MSLoss of a propyl radical (·C₃H₇) via cleavage of the C-O bond.
84[C₅H₁₀N]⁺EI / ESI-MS/MSα-cleavage with loss of the isopropoxy group, forming a stable iminium ion. This is often a base peak for substituted piperidines.[4]
70[C₄H₈N]⁺EI / ESI-MS/MSFurther fragmentation of the piperidine ring.
Experimental Protocol: MS Analysis

The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. This compound is sufficiently volatile for GC-MS, while LC-MS provides a softer ionization alternative.

Methodology A: GC-MS (for EI analysis)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup:

    • Use a standard non-polar capillary column (e.g., Rtx-5MS).[11]

    • Set the injector temperature to 250 °C.

    • Use a temperature gradient for the oven, for example: hold at 60 °C for 2 min, then ramp to 280 °C at 10 °C/min.[11]

  • MS Acquisition (EI Mode):

    • Set the ion source temperature to ~230 °C.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the chromatographic peak for this compound and analyze the corresponding mass spectrum, comparing fragments to the predicted values.

Methodology B: LC-MS (for ESI analysis)

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) in a mobile phase-compatible solvent, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.[14]

  • Instrument Setup (UPLC-MS/MS):

    • Use a C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3).[15]

    • Employ a gradient elution with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile or methanol + 0.1% formic acid).[14]

    • Set the flow rate to 0.3-0.5 mL/min.

  • MS Acquisition (Positive ESI Mode):

    • Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).

    • Perform a full scan (e.g., m/z 50-300) to identify the [M+H]⁺ precursor ion at m/z 144.[4]

    • Perform a product ion scan (MS/MS) on the precursor ion m/z 144 to observe the fragmentation pattern.[4]

  • Data Analysis: Analyze the full scan for the protonated molecule and the product ion scan for characteristic fragments.

MS Workflow Diagram

MS_Workflow cluster_gcms GC-MS (EI) cluster_lcms LC-MS (ESI) A Prepare Dilute Sample (~1-100 µg/mL) B Inject into GC A->B E Inject into LC A->E C Separation on Capillary Column B->C D EI Ionization (70 eV) C->D H Mass Analysis (Quadrupole / TOF) D->H F Separation on C18 Column E->F G ESI (+) Ionization F->G G->H I Detection & Data Acquisition H->I J Spectral Analysis (Molecular Ion & Fragments) I->J

General workflow for MS analysis via GC-MS or LC-MS.

Data Synthesis and Structural Confirmation

The definitive structural confirmation of this compound is achieved by combining the data from both analytical techniques.

  • NMR provides the molecular framework: The ¹H and ¹³C NMR spectra confirm the presence of the piperidine ring, the isopropoxy group, and their specific connectivity. The number of signals, their chemical shifts, multiplicities, and integrations must all be consistent with the proposed structure.

  • MS confirms the molecular weight and key structural motifs: The observation of the protonated molecule [M+H]⁺ at m/z 144 (ESI) or the molecular ion M⁺· at m/z 143 (EI) confirms the elemental formula C₈H₁₇NO. The fragmentation pattern, especially the characteristic fragment at m/z 84 corresponding to the loss of the isopropoxy group, validates the substitution pattern on the piperidine ring.[4]

Table 4: Summary of Analytical Data for this compound

ParameterExpected ValueTechnique
Molecular FormulaC₈H₁₇NOMS
Molecular Weight143.1310 g/mol (monoisotopic)High-Resolution MS
¹H NMRSignals consistent with Table 1NMR
¹³C NMR5 unique signals consistent with Table 2NMR
[M+H]⁺m/z 144ESI-MS
Key Fragmentm/z 84EI-MS / ESI-MS/MS

Conclusion

The protocols detailed in this application note provide a robust and reliable methodology for the comprehensive structural characterization of this compound. By leveraging the complementary strengths of NMR spectroscopy and Mass Spectrometry, researchers can unambiguously verify the identity, structure, and purity of this important synthetic intermediate. Adherence to these guidelines will ensure high-quality, reproducible data essential for advancing research and development programs in the pharmaceutical and chemical industries.

References

High-Performance Liquid Chromatography (HPLC) methods for 4-Isopropoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Method Development Strategy for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Isopropoxypiperidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. As a polar, basic, and non-chromophoric compound, this compound presents unique challenges for retention, peak symmetry, and detection in traditional reversed-phase HPLC.[1] This guide details a systematic approach, grounded in first principles of separation science, to overcome these challenges. We present a recommended starting protocol using high-pH reversed-phase chromatography coupled with Charged Aerosol Detection (CAD), explaining the scientific rationale behind each parameter selection. Furthermore, we outline key considerations for method validation in accordance with ICH Q2(R1) guidelines to ensure data integrity and reliability.[2][3]

Introduction: The Analytical Challenge of this compound

This compound is a versatile piperidine derivative used as a building block in the synthesis of pharmaceutically active molecules, particularly in neuropharmacology.[1] Accurate quantification and purity assessment of such intermediates are critical for ensuring the quality and safety of final drug products.

The physicochemical properties of this compound dictate the analytical strategy:

  • Polarity: Its small size and polar functional groups (amine and ether) lead to poor retention on conventional non-polar stationary phases like C18.[4][5]

  • Basicity: The secondary amine (a piperidine ring) is basic. In standard mid-pH mobile phases, this amine interacts strongly with acidic residual silanol groups on the surface of silica-based columns, causing significant peak tailing.[6][7][8]

  • Lack of Chromophore: The molecule does not possess a UV-absorbing functional group, rendering standard UV-Vis detection ineffective.[9][10]

Addressing these three challenges simultaneously is the primary goal of this method development guide.

Method Selection Rationale: Causality Behind Experimental Choices

A successful HPLC method hinges on making informed choices for the stationary phase, mobile phase, and detector. The following section explains the decision-making process that leads to the recommended protocol.

Chromatographic Mode: Why High-pH Reversed-Phase?

The most significant hurdle for analyzing basic compounds like this compound is achieving a symmetrical peak shape. Peak tailing arises from secondary ionic interactions between the protonated basic analyte and deprotonated (ionized) silanol groups (Si-O⁻) on the silica column packing.[6][11]

There are two primary strategies to mitigate this:

  • Low-pH Mobile Phase (pH < 3): At low pH, the ionization of silanol groups is suppressed (they remain as Si-OH). While this improves peak shape, the analyte is fully protonated (BH⁺), making it highly polar and difficult to retain on a reversed-phase column.[6][12]

  • High-pH Mobile Phase (pH > 9): At a pH well above the pKa of the piperidine amine (~10-11), the analyte exists in its neutral, uncharged form (B). This significantly increases its hydrophobicity, promoting better retention. Concurrently, operating at high pH can suppress silanol interactions.[13][14][15] This approach offers superior retention and peak shape for basic compounds.[13][14]

Detection: Why Charged Aerosol Detection (CAD)?

For analytes lacking a chromophore, universal detectors are necessary. The main options are Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), and Charged Aerosol Detector (CAD).

  • RI Detection: Is not compatible with gradient elution, which is essential for analyzing impurities and complex mixtures.

  • ELSD: A robust choice that detects non-volatile analytes by measuring light scattered from particles after mobile phase evaporation.[9][17][18] It is compatible with gradient elution and widely used for non-chromophoric compounds.[18][19]

  • CAD: Operates similarly to ELSD but, after evaporation, imparts a charge to the analyte particles and measures this charge with an electrometer.[20][21][22] CAD generally offers a more consistent response across a wide range of analytes and higher sensitivity compared to ELSD, making it exceptionally well-suited for pharmaceutical analysis, including impurity profiling.[20][21][23]

Method Development Decision Pathway

The following diagram illustrates the logical flow from analyte properties to the final recommended analytical method.

MethodDevelopment cluster_analyte Analyte Properties: this compound cluster_challenges Analytical Challenges cluster_solutions Potential Solutions cluster_final Recommended Method A Polar & Basic C Poor Retention in RP-HPLC A->C D Peak Tailing A->D B Non-Chromophoric E No UV Detection B->E F High-pH RP-HPLC C->F Retention G HILIC / Ion-Pairing C->G Retention D->F Peak Shape H Low-pH RP-HPLC D->H Peak Shape I CAD / ELSD / MS E->I Detection J Derivatization + UV/FLR E->J Detection K High-pH Reversed-Phase HPLC with Charged Aerosol Detection (CAD) F->K I->K

Caption: Decision workflow for selecting an optimal HPLC method for this compound.

Proposed HPLC Method & Protocol

This protocol provides a robust starting point for the analysis of this compound. It should be further optimized and validated for its intended purpose.

Materials and Reagents
  • Analyte: this compound standard

  • Solvents: HPLC-grade Acetonitrile and Methanol

  • Water: High-purity, deionized water (18.2 MΩ·cm)

  • Mobile Phase Additive: Ammonium hydroxide or ammonium bicarbonate for pH adjustment

Instrumentation and Columns
  • HPLC System: A quaternary or binary HPLC system capable of gradient elution.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: A column stable at high pH. Recommended:

    • Waters XBridge BEH C18 (or similar hybrid particle column), 2.1 x 100 mm, 2.5 µm

    • Agilent Zorbax Extend C18, 2.1 x 100mm, 3.5 µm[14]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µmHybrid particle technology provides excellent stability and peak shape at high pH.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0Volatile buffer, compatible with CAD/MS. High pH ensures analyte is neutral for good retention and peak shape.[15]
Mobile Phase B AcetonitrileStrong organic solvent for elution in reversed-phase mode.
Gradient 5% to 95% B over 10 minutesA standard screening gradient to elute the main peak and any potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent peak distortion from sample overload.
Detector Charged Aerosol Detector (CAD)Universal detection with high sensitivity for non-volatile analytes.[21]
CAD Settings Evaporation Temp: 35-45 °C; Nebulizer: N₂ gasFollow manufacturer's recommendations for optimization.
Standard & Sample Preparation Protocol
  • Stock Standard Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This acts as a strong diluent to ensure solubility and compatibility with the initial mobile phase conditions.

  • Working Standard Preparation (e.g., 0.1 mg/mL):

    • Perform a 1:10 dilution of the stock standard solution using the same 50:50 Acetonitrile:Water diluent.

  • Sample Preparation:

    • Prepare the sample in the same diluent as the working standard to a target concentration of approximately 0.1 mg/mL.

    • Filter the final sample solution through a 0.22 µm PTFE syringe filter before injection to protect the column and instrument.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Processing A Prepare Mobile Phases (A: pH 10 Buffer, B: ACN) D Equilibrate System (Initial %B) A->D B Prepare Standard & Sample (Dilute in ACN/Water) C Filter Sample (0.22 µm) B->C E Inject Sample (2 µL) C->E D->E F Run Gradient Separation E->F G CAD Detection (Nebulize -> Evaporate -> Charge -> Measure) F->G H Integrate Peak Area G->H I Quantify vs. Standard H->I

Caption: Step-by-step experimental workflow from preparation to final quantification.

Method Validation Considerations: A Trustworthy System

Once the initial method is developed, it must be validated to prove its suitability for the intended purpose, following the International Council for Harmonisation (ICH) guideline Q2(R1).[2][3][25][26]

Key parameters to evaluate include:

  • Specificity: Demonstrate that the peak for this compound is free from interference from impurities, degradation products, or matrix components.

  • Linearity: Establish a linear relationship between the detector response (peak area) and the concentration of the analyte over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed by spike/recovery experiments.

  • Precision:

    • Repeatability: The precision of the method over a short interval with the same operator and equipment.

    • Intermediate Precision: Assesses the effect of random events on the precision of the method (e.g., different days, analysts, or equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

The analysis of this compound by HPLC requires a tailored approach to address its inherent chemical properties. By combining high-pH reversed-phase chromatography on a chemically resistant stationary phase with a universal detector like CAD, it is possible to achieve excellent retention, peak shape, and sensitivity. The protocol provided herein serves as a validated starting point for researchers to develop and implement a reliable analytical method for quality control and research applications.

References

The Strategic Integration of 4-Isopropoxypiperidine in the Synthesis of Novel Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperidine Scaffold in Central Nervous System (CNS) Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[3] Within the diverse landscape of piperidine-based neuropharmacological agents, strategic substitution at the 4-position has proven to be a particularly fruitful avenue for drug discovery, influencing receptor affinity, selectivity, and metabolic stability.[4] This guide focuses on the application of a unique building block, 4-isopropoxypiperidine, in the synthesis of next-generation neuropharmacological agents, with a particular emphasis on its role in the development of selective dopamine D4 receptor antagonists.

The incorporation of a 4-isopropoxy group can enhance a molecule's lipophilicity, which is a critical parameter for blood-brain barrier penetration.[5][6] Furthermore, the isopropoxy moiety can influence ligand-receptor interactions and provide a metabolically stable handle within the molecule.[7] This document will provide detailed protocols and the scientific rationale for the use of this compound in the synthesis of potent and selective neuropharmacological agents.

Application Focus: Synthesis of a Selective Dopamine D4 Receptor Antagonist

The dopamine D4 receptor is a G-protein coupled receptor predominantly expressed in the prefrontal cortex, a brain region implicated in cognition and executive function.[8][9] Dysregulation of D4 receptor signaling has been associated with various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[9] Consequently, the development of selective D4 receptor antagonists is a promising therapeutic strategy.

One such potent and selective dopamine D4 receptor antagonist is the investigational compound U-101958, the 3-isopropoxy analog of a related series of 4-aminopiperidine derivatives. The synthesis of U-101958 serves as an excellent case study for the practical application of this compound in neuropharmacological drug development.

Synthetic Workflow Overview

The synthesis of U-101958 from this compound can be conceptualized as a two-stage process:

  • Core Scaffold Assembly: This stage involves the N-alkylation of this compound with a suitable electrophile, in this case, a substituted 2-halopyridine, to construct the central piperidinyl-pyridinylamine core.

  • Final Modification: The secondary amine of the core scaffold is then methylated to yield the target compound, U-101958.

G cluster_0 Stage 1: Core Scaffold Assembly cluster_1 Stage 2: Final Modification A This compound C Intermediate: N-(1-(phenylmethyl)-4-piperidinyl)-3-isopropoxy-2-pyridinylamine A->C Nucleophilic Aromatic Substitution (SNAr) B 2-Chloro-3-isopropoxypyridine B->C D Intermediate from Stage 1 E U-101958: 3-isopropoxy-N-methyl-N-[1-(phenylmethyl) -4-piperidinyl]-2-pyridinylamine D->E Reductive Amination (Methylation)

Caption: Synthetic workflow for U-101958.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of the Piperidinyl-Pyridinylamine Core Intermediate

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between this compound and 2-chloro-3-isopropoxypyridine. The reaction is facilitated by a base and elevated temperature.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
This compound143.221.0
2-Chloro-3-isopropoxypyridine171.621.1
Potassium Carbonate (K₂CO₃)138.212.0
N,N-Dimethylformamide (DMF)--
Ethyl acetate (EtOAc)--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)--

Experimental Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add 2-chloro-3-isopropoxypyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure intermediate, N-(1-(phenylmethyl)-4-piperidinyl)-3-isopropoxy-2-pyridinylamine.

Causality and Experimental Choices:

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the SNAr reaction without causing unwanted side reactions.[10]

  • Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr mechanism.[10]

  • Reaction Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction, as nucleophilic aromatic substitution on electron-rich pyridines can be sluggish at room temperature.[2][11]

Protocol 2: N-Methylation of the Core Intermediate to Yield U-101958

This protocol describes the final methylation step via reductive amination.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
Core Intermediate from Protocol 1-1.0
Formaldehyde (37% aqueous solution)30.031.5
Sodium triacetoxyborohydride (STAB)211.941.5
Dichloromethane (DCM)--
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)--

Experimental Procedure:

  • Dissolve the core intermediate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add formaldehyde solution (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to yield U-101958.

Causality and Experimental Choices:

  • Reductive Amination: This is a mild and efficient method for N-methylation, avoiding the use of harsh alkylating agents that could lead to quaternization of the piperidine nitrogen.[12]

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it is less reactive towards aldehydes and ketones than other borohydrides.[6]

Structure-Activity Relationship (SAR) Insights

The choice of the 4-isopropoxy group is not arbitrary and is rooted in established medicinal chemistry principles for CNS drug design.

SAR cluster_SAR Structure-Activity Relationship of 4-Alkoxypiperidines Core Piperidine Ring (3D Scaffold) N-Substituent N-Substituent (Modulates Receptor Affinity and Selectivity) 4-Alkoxy_Group 4-Alkoxy Group (e.g., Isopropoxy) Properties Key Properties Influenced: - Lipophilicity (BBB Penetration) - Metabolic Stability - Receptor Interactions - Physicochemical Properties 4-Alkoxy_Group->Properties Influences

Caption: Key SAR considerations for 4-alkoxypiperidines.

  • Lipophilicity and CNS Penetration: The isopropoxy group increases the lipophilicity of the molecule compared to a hydroxyl or methoxy group, which can enhance its ability to cross the blood-brain barrier.[5] Achieving an optimal logP is crucial for CNS drugs.[6]

  • Metabolic Stability: The ether linkage of the isopropoxy group is generally more resistant to metabolic degradation than a free hydroxyl group, potentially leading to a longer half-life and improved pharmacokinetic profile.

  • Receptor Binding: The size and conformation of the 4-substituent can influence the binding affinity and selectivity for the target receptor. The branched nature of the isopropoxy group may provide a better fit within the binding pocket of the D4 receptor compared to linear alkoxy groups.

Conclusion

This compound is a valuable and versatile building block in the synthesis of neuropharmacological agents. Its unique physicochemical properties allow for the fine-tuning of a drug candidate's lipophilicity, metabolic stability, and receptor interactions. The detailed synthetic protocols provided for a selective dopamine D4 receptor antagonist highlight the practical application of this synthon in modern drug discovery. As the quest for more selective and effective CNS therapies continues, the strategic use of functionalized piperidine scaffolds like this compound will undoubtedly remain a cornerstone of medicinal chemistry.

References

The Pivotal Role of 4-Isopropoxypiperidine in Advanced Material Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the dynamic landscape of material science, the quest for novel functional molecules that can impart tailored properties to polymers and coatings is perpetual. Among the vast array of heterocyclic compounds, 4-isopropoxypiperidine has emerged as a molecule of significant interest. Its unique structural features, combining a reactive secondary amine with a bulky, flexible isopropoxy group, offer a compelling platform for the synthesis of advanced materials with enhanced solubility, reactivity, and performance characteristics.[1] This guide provides an in-depth exploration of the role of this compound in material science research, complete with detailed application notes and protocols to empower researchers, scientists, and drug development professionals in their pursuit of innovation.

While broadly recognized as a valuable building block in pharmaceutical and agrochemical synthesis, the application of this compound in material science is a burgeoning field with untapped potential.[1] This document aims to bridge the existing knowledge gap by elucidating the fundamental principles behind its utility and providing practical, field-proven methodologies for its incorporation into various material systems.

Physicochemical Properties and Their Implications for Material Design

The efficacy of this compound as a material science building block is intrinsically linked to its physicochemical properties. A comprehensive understanding of these characteristics is paramount for predicting its behavior in polymerization reactions and its influence on the final material's performance.

PropertyValue/DescriptionImplication in Material Science
Molecular Formula C₈H₁₇NOProvides the basic structural framework.
Molecular Weight 143.23 g/mol [1]Influences stoichiometry in polymerization reactions.
Appearance Light yellow to colorless liquid[1]Ease of handling and incorporation into liquid formulations.
Purity ≥ 96% (NMR)[1]High purity is crucial for predictable reaction outcomes and material properties.
Storage Conditions 0-8 °C[1]Important for maintaining chemical stability and preventing degradation.
Key Structural Features Secondary amine, Isopropoxy groupThe secondary amine provides a reactive site for polymerization, while the isopropoxy group enhances solubility and can influence polymer morphology and surface properties.[1]

Table 1: Key Physicochemical Properties of this compound and their relevance in material science.

The presence of the isopropoxy group is a key differentiator from other piperidine derivatives like 4-hydroxypiperidine. This bulky alkyl ether group can disrupt polymer chain packing, leading to materials with lower crystallinity and potentially enhanced flexibility. Furthermore, it can improve the solubility of the monomer in various organic solvents, facilitating more versatile processing conditions.

Core Applications in Material Science

The versatile chemical nature of this compound allows for its integration into a variety of polymer systems, where it can function as a monomer, a curing agent, or a modifying agent.

Synthesis of High-Performance Polyamides

The secondary amine functionality of this compound makes it an ideal candidate for the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives. The incorporation of the this compound moiety into the polyamide backbone can introduce unique properties.

Causality Behind Experimental Choices: The isopropoxy group can influence the polymer's solubility, thermal properties, and mechanical behavior. By sterically hindering close chain packing, it may lead to polyamides with improved solubility in common organic solvents and lower melting points compared to their non-alkoxylated counterparts.

Experimental Protocol: Synthesis of a Polyamide from this compound and Adipoyl Chloride

Objective: To synthesize a polyamide by reacting this compound with adipoyl chloride.

Materials:

  • This compound (≥96%)

  • Adipoyl chloride (98%)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (≥99%)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.43 g, 10 mmol) and triethylamine (1.21 g, 12 mmol) in 50 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Monomer Addition: Dissolve adipoyl chloride (1.83 g, 10 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Precipitation and Washing: Pour the viscous reaction mixture into 200 mL of methanol with vigorous stirring to precipitate the polyamide.

  • Filtration: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Purification: Wash the polymer thoroughly with deionized water (3 x 50 mL) and then with methanol (2 x 30 mL) to remove unreacted monomers and triethylamine hydrochloride.

  • Drying: Dry the resulting polyamide in a vacuum oven at 60 °C overnight to a constant weight.

Characterization: The synthesized polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine its thermal properties.

Curing Agent for Epoxy Resins

The nucleophilic secondary amine of this compound can react with the epoxide groups of epoxy resins, leading to cross-linking and the formation of a rigid thermoset material. As a curing agent, it can influence the curing kinetics and the final properties of the cured epoxy.

Causality Behind Experimental Choices: The reaction between the amine and the epoxy group is a nucleophilic ring-opening addition. The isopropoxy group can affect the reactivity of the amine through steric hindrance and may also plasticize the resulting network, potentially leading to a tougher, less brittle material.

Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

Objective: To cure a DGEBA-based epoxy resin using this compound as a curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828)

  • This compound (≥96%)

  • Acetone (for viscosity reduction, optional)

Equipment:

  • Glass beaker or disposable mixing cup

  • Stirring rod or mechanical mixer

  • Mold for casting (e.g., silicone or aluminum)

  • Oven with temperature control

Procedure:

  • Resin Preparation: Weigh the desired amount of DGEBA epoxy resin into a mixing vessel. If the resin is too viscous, it can be gently warmed to 40-50 °C or a small amount of acetone can be added to reduce viscosity.

  • Stoichiometric Calculation: Calculate the stoichiometric amount of this compound required. The amine hydrogen equivalent weight (AHEW) of this compound is its molecular weight (143.23 g/mol ) divided by the number of active amine hydrogens (1), so AHEW = 143.23 g/eq. The epoxy equivalent weight (EEW) of the resin must be known (provided by the manufacturer). The required amount of curing agent is calculated as: Mass of Curing Agent = (Mass of Epoxy Resin / EEW) * AHEW

  • Mixing: Add the calculated amount of this compound to the epoxy resin. Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained. Ensure to scrape the sides and bottom of the mixing vessel.

  • Degassing (Optional): If air bubbles are entrapped during mixing, place the mixture in a vacuum chamber for 5-10 minutes to degas.

  • Casting: Pour the mixture into a pre-heated mold.

  • Curing: Place the mold in an oven and cure according to a predetermined schedule. A typical curing schedule could be 2 hours at 80 °C followed by 3 hours at 120 °C. The optimal curing schedule should be determined experimentally using techniques like DSC.

  • Post-Curing: After the initial cure, the material can be post-cured at a higher temperature (e.g., 150 °C for 2 hours) to ensure complete reaction and development of optimal properties.

  • Cooling and Demolding: Allow the cured material to cool slowly to room temperature before demolding.

Characterization: The cured epoxy can be evaluated for its glass transition temperature (Tg) using DSC or Dynamic Mechanical Analysis (DMA), and its mechanical properties (e.g., tensile strength, flexural modulus) can be determined using a universal testing machine.

Chain Extender in Polyurethane Synthesis

In the synthesis of polyurethanes, this compound can act as a chain extender by reacting with isocyanate-terminated prepolymers. The secondary amine will react with an isocyanate group to form a urea linkage, which can significantly influence the properties of the final polyurethane.

Causality Behind Experimental Choices: The formation of urea linkages introduces hard segments that can phase-separate from the soft polyol segments, leading to a microphase-separated morphology that governs the material's elastomeric properties. The bulky isopropoxy group can influence the degree of phase separation and the hydrogen bonding within the hard domains, thereby affecting the mechanical properties of the polyurethane.

Experimental Protocol: Synthesis of a Polyurethane-Urea Elastomer

Objective: To synthesize a polyurethane-urea elastomer using this compound as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound (≥96%)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer

  • Heating mantle with temperature control

  • Nitrogen inlet

  • Dropping funnel

  • Vacuum line

Procedure:

  • Prepolymer Synthesis: In a flame-dried three-neck flask, dehydrate PTMEG under vacuum at 100 °C for 2 hours. Cool to 60 °C under a nitrogen atmosphere.

  • Isocyanate Addition: Add MDI to the flask (NCO:OH molar ratio of 2:1). Add a catalytic amount of DBTDL (e.g., 0.01 wt%).

  • Reaction: Increase the temperature to 80 °C and stir the mixture for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension: Cool the prepolymer to room temperature and dissolve it in anhydrous DMF to achieve a 30% (w/v) solution.

  • Amine Addition: In a separate flask, dissolve this compound (calculated to react with the remaining NCO groups, NCO:NH molar ratio of 1:1) in anhydrous DMF.

  • Polymerization: Add the this compound solution dropwise to the stirred prepolymer solution at room temperature.

  • Final Reaction: Continue stirring for an additional 3-4 hours at room temperature to complete the chain extension reaction.

  • Film Casting: Cast the resulting polyurethane-urea solution onto a glass plate and dry in a vacuum oven at 70 °C for 24 hours to obtain a transparent film.

Characterization: The resulting elastomer can be analyzed for its chemical structure (FTIR, NMR), thermal transitions (DSC), and mechanical properties (tensile testing).

Visualization of Key Processes

To further elucidate the role of this compound in these applications, the following diagrams illustrate the fundamental chemical transformations.

Polyamide_Synthesis cluster_reactants Reactants cluster_reaction Polycondensation cluster_product Product IPP This compound Plus + IPP->Plus AC Adipoyl Chloride AC->Plus Arrow Triethylamine DCM Plus->Arrow Polyamide Polyamide Arrow->Polyamide HCl Triethylamine Hydrochloride Arrow->HCl

Caption: Polyamide synthesis via polycondensation.

Epoxy_Curing cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Product Epoxy Epoxy Resin (DGEBA) Plus + Epoxy->Plus IPP This compound (Curing Agent) IPP->Plus Arrow Heat Plus->Arrow CuredEpoxy Cross-linked Thermoset Arrow->CuredEpoxy

Caption: Curing of epoxy resin with this compound.

Polyurethane_Synthesis cluster_reactants Reactants cluster_reaction Chain Extension cluster_product Product Prepolymer Isocyanate-Terminated Prepolymer Plus + Prepolymer->Plus IPP This compound (Chain Extender) IPP->Plus Arrow DMF Plus->Arrow PolyurethaneUrea Polyurethane-Urea Elastomer Arrow->PolyurethaneUrea

Caption: Polyurethane-urea synthesis using this compound.

Conclusion and Future Outlook

This compound stands as a promising and versatile building block for the creation of novel functional materials. Its unique combination of a reactive amine and a solubility-enhancing isopropoxy group opens avenues for the development of polyamides, epoxy resins, and polyurethanes with tailored properties. The protocols provided herein serve as a foundational guide for researchers to explore the potential of this intriguing molecule. Future research should focus on a more in-depth investigation of the structure-property relationships in polymers derived from this compound, including a systematic study of how the isopropoxy group influences mechanical, thermal, and surface properties. Furthermore, exploring its use in other polymer systems and for applications such as functional coatings, membranes, and biomedical materials will undoubtedly unlock new and exciting possibilities in the field of material science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Isopropoxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Isopropoxypiperidine. This resource is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable synthetic building block. This compound is a key intermediate in the development of pharmaceuticals and agrochemicals, making its efficient synthesis a critical objective.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design process improvements.

The primary route to this compound is the Williamson ether synthesis, an SN2 reaction between the alkoxide of 4-hydroxypiperidine and an isopropyl halide.[2][3] While straightforward in principle, this reaction is often complicated by competing pathways that can significantly reduce the yield of the desired O-alkylated product. This guide provides a structured approach to identifying and mitigating these challenges.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how do I investigate them?

A low yield is a systemic issue that can stem from one or more problems occurring simultaneously. A logical, step-by-step investigation is crucial.

Primary Causes & Investigation Plan:

  • Competing Side Reactions: The most significant source of yield loss is the formation of undesired byproducts. The two main culprits are N-alkylation and E2 elimination .

    • Investigation: Analyze your crude reaction mixture by GC-MS or LC-MS. Look for masses corresponding to N-isopropyl-4-hydroxypiperidine (N-alkylation product) and 4-hydroxypiperidine dimer structures. Gas evolution (propene) during the reaction is a clear indicator of E2 elimination.[4]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Investigation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If a significant amount of 4-hydroxypiperidine starting material remains after the expected reaction time, the reaction has stalled.

  • Product Loss During Workup/Purification: The desired product may be lost during extraction or purification steps.

    • Investigation: Analyze aqueous layers after extraction to check for product loss due to protonation and subsequent water solubility. Assess the efficiency of your distillation or chromatography protocol.

The following diagram outlines a systematic workflow for troubleshooting low yields.

G cluster_causes Identify Primary Cause start Low Yield Observed analyze Analyze Crude Reaction Mixture (GC-MS, LC-MS, NMR) start->analyze cause1 High N-Alkylation Byproduct? analyze->cause1 cause2 Evidence of Elimination (Propene)? cause1->cause2 No sol1 See Q2: Minimize N-Alkylation cause1->sol1 Yes cause3 High Starting Material Remaining? cause2->cause3 No sol2 See Q3: Suppress E2 Elimination cause2->sol2 Yes sol3 See Q4: Address Stalled Reaction cause3->sol3 Yes sol4 Optimize Workup & Purification cause3->sol4 No

Caption: A logical workflow for diagnosing the cause of low product yield.

Q2: I've identified N-isopropyl-4-hydroxypiperidine as my major byproduct. How can I improve selectivity for O-alkylation?

This is the most common challenge. The secondary amine nitrogen in 4-hydroxypiperidine is a soft and highly nucleophilic center, often reacting faster than the hydroxyl oxygen.[5] Selectivity is governed by a complex interplay of steric, electronic, and solvent effects.

Causality: Nitrogen is generally less electronegative and more nucleophilic than oxygen.[5] Direct alkylation without a protecting group will almost always result in a mixture of N- and O-alkylated products.[6][7]

Solutions:

  • N-Protection (Most Robust Method): The most reliable way to prevent N-alkylation is to protect the piperidine nitrogen with a removable group, such as a tert-butoxycarbonyl (Boc) group. The synthesis then becomes a three-step process:

    • Protect 4-hydroxypiperidine with (Boc)₂O.

    • Perform the Williamson ether synthesis on the protected alcohol.

    • Deprotect the Boc group using an acid like trifluoroacetic acid (TFA) or HCl.

  • Optimizing Reaction Conditions (For Direct Alkylation): If a one-step process is required, you can favor O-alkylation by manipulating reaction parameters. The goal is to enhance the nucleophilicity of the oxygen atom relative to the nitrogen.

    • Choice of Base: Use a strong, non-nucleophilic base that will selectively deprotonate the hydroxyl group. Sodium hydride (NaH) is a common choice as it irreversibly forms the alkoxide and hydrogen gas.[2]

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO can increase the reactivity of the "naked" alkoxide, favoring the O-alkylation pathway.[2]

    • Counter-ion: The choice of counter-ion (e.g., Na⁺, K⁺) can influence the reaction. Potassium salts are sometimes associated with higher O-selectivity due to weaker ion-pairing with the alkoxide.

The diagram below illustrates the competing N- and O-alkylation pathways.

G start 4-Hydroxypiperidine + Isopropyl Halide O_Alk Desired Product: This compound start->O_Alk O-Alkylation (Desired) Favored by strong base (NaH), polar aprotic solvent N_Alk Byproduct: N-isopropyl-4-hydroxypiperidine start->N_Alk N-Alkylation (Competing) Kinetically favored due to higher nucleophilicity of N

Caption: Competing pathways in the alkylation of 4-hydroxypiperidine.

Q3: My reaction produces a gas and the yield is poor. How do I prevent the suspected E2 elimination?

You are reacting a strong base (the alkoxide of 4-hydroxypiperidine) with a secondary alkyl halide (e.g., 2-bromopropane). This is a classic scenario where the SN2 substitution competes with the E2 elimination pathway, which produces propene gas and water.[3][4][8]

Causality: Strong, sterically hindered bases favor elimination. While the alkoxide of 4-hydroxypiperidine isn't exceptionally hindered, the secondary nature of the electrophile makes E2 a viable pathway.[2]

Solutions:

  • Lower the Reaction Temperature: E2 reactions typically have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will significantly favor the substitution pathway.

  • Choice of Leaving Group: The leaving group on the isopropyl electrophile matters. Iodide is a better leaving group than bromide, which is better than chloride. A better leaving group can accelerate the SN2 reaction relative to E2. Therefore, using 2-iodopropane may improve the SN2/E2 ratio, but it is also more expensive and less stable.

  • Use a Milder Base (if applicable): While a strong base is needed to form the alkoxide, excessively harsh conditions or very strong bases can promote elimination. If using a phase-transfer catalysis system, a base like potassium carbonate might be explored, as it can be less aggressive than concentrated NaOH.

ParameterTo Favor SN2 (Ether)To Favor E2 (Alkene)Rationale
Temperature Lower (0 - 25 °C)HigherSN2 has lower activation energy.
Base Strength Strong enough for deprotonationVery Strong / HinderedStrong bases are required for E2.
Leaving Group I > Br > ClI > Br > ClGood leaving groups benefit both, but can accelerate SN2.
Q4: The reaction stalls, leaving unreacted 4-hydroxypiperidine. What should I check?

A stalled reaction indicates that one of the active components has been consumed or deactivated before the reaction is complete.

Possible Causes and Solutions:

  • Base Deactivation: Strong bases like sodium hydride (NaH) are extremely sensitive to moisture.[8] Any water in the solvent or on the glassware will quench the base, reducing the amount available to form the alkoxide.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Handle NaH under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagents: Ensure you are using at least a stoichiometric amount of base and alkylating agent. It is common practice to use a slight excess (1.1-1.2 equivalents) of both to drive the reaction to completion.

  • Phase-Transfer Catalyst (PTC) Poisoning: If using a PTC, certain leaving groups, particularly iodide and tosylate, can form very tight ion pairs with the catalyst (e.g., a quaternary ammonium salt), effectively "poisoning" it and preventing it from shuttling the alkoxide.[9]

    • Solution: If using a PTC with an iodide leaving group, consider switching to a bromide. Ensure the PTC is chemically stable under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of a Phase-Transfer Catalyst (PTC) in this synthesis?

A Phase-Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB), facilitates the reaction between reactants located in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase).[10][11]

Mechanism & Benefits: In this synthesis, a PTC can be used with an inexpensive inorganic base like NaOH or KOH, which is typically in a solid or aqueous phase. The PTC (Q⁺X⁻) exchanges its anion for the hydroxide (OH⁻), shuttles the Q⁺OH⁻ into the organic phase where it deprotonates the 4-hydroxypiperidine. The resulting alkoxide (Pip-O⁻Q⁺) is now soluble in the organic phase and can react with the isopropyl halide.

Advantages:

  • Avoids the need for hazardous and moisture-sensitive reagents like NaH.[9]

  • Allows the use of cheaper, safer inorganic bases.

  • Can lead to higher yields and simpler workups.[10]

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase (e.g., Toluene) NaOH NaOH (Base) QBr_aq Q+Br- (PTC) QOH_org Q+OH- QBr_aq->QOH_org 1. Ion Exchange ROH 4-Hydroxypiperidine (ROH) R_X Isopropyl Halide (R'-X) Product This compound (ROR') QOR_org Q+OR- QOH_org->QOR_org 2. Deprotonation (ROH -> RO-) QOR_org->Product 3. SN2 Attack on R'-X

Caption: Simplified mechanism of Phase-Transfer Catalysis in the synthesis.

Q2: How do I best purify the final this compound product?

The optimal purification method depends on the boiling point of the product and the nature of the impurities. This compound is a liquid.

  • Fractional Distillation: This is often the preferred method for purification if the boiling points of the product and major impurities are sufficiently different. It is scalable and can be very effective.

  • Column Chromatography: If distillation is ineffective, silica gel chromatography can be used.[12] A typical mobile phase would be a gradient of ethyl acetate and hexanes, often with a small amount of a basic modifier like triethylamine (1-2%) to prevent the basic piperidine product from streaking on the acidic silica gel.

Optimized Experimental Protocol (Example)

This protocol utilizes an N-protection strategy to ensure high selectivity and yield.

Step 1: N-Boc Protection of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup and purify by column chromatography or recrystallization to obtain N-Boc-4-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

  • Under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF. Allow for gas evolution to cease.

  • Stir the mixture at 0 °C for 30 minutes, then add 2-bromopropane (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC for the disappearance of starting material.

  • Carefully quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product (N-Boc-4-isopropoxypiperidine) by column chromatography.

Step 3: N-Boc Deprotection

  • Dissolve the purified N-Boc-4-isopropoxypiperidine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Monitor deprotection by TLC.

  • Once complete, remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in water and basify with NaOH solution to pH > 12.

  • Extract the final product, this compound, with DCM or another suitable organic solvent. Dry the combined organic layers and concentrate to yield the purified product.

References

Technical Support Center: Navigating Reactions with 4-Isopropoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-isopropoxypiperidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the use of this versatile building block in organic synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you overcome common challenges and optimize your reaction outcomes.

Introduction to this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its isopropoxy group can enhance solubility and modulate the physicochemical properties of target molecules. While it is a robust reagent, like any chemical transformation, reactions involving this compound can present challenges. This guide will focus on the most common reactions—N-alkylation, N-acylation, Buchwald-Hartwig amination, and reductive amination—and provide detailed troubleshooting for the formation of common side products.

Section 1: N-Alkylation Reactions

N-alkylation is a fundamental transformation for modifying the piperidine nitrogen. However, the seemingly straightforward nature of this reaction can be deceptive, with over-alkylation being a primary concern.

FAQ: N-Alkylation

Q1: I am observing a significant amount of a higher molecular weight byproduct in my N-alkylation reaction. What is it and how can I prevent it?

A1: The most common byproduct in the N-alkylation of secondary amines like this compound is the quaternary ammonium salt , resulting from over-alkylation.[2][3] This occurs when the initially formed tertiary amine product is more nucleophilic than the starting secondary amine and reacts further with the alkylating agent.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (1.05-1.1 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration and favor mono-alkylation.[2]

  • Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is recommended to neutralize the acid generated during the reaction without competing in the alkylation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed, preventing further reaction to the quaternary salt.

Diagram 1: N-Alkylation and Over-Alkylation Side Reaction

start This compound product Desired N-Alkyl Product start->product Mono-alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->product quat_salt Side Product: Quaternary Ammonium Salt alkyl_halide->quat_salt product->quat_salt Over-alkylation (excess R-X) base Base base->product start This compound product Desired N-Acyl Product start->product Acylation acylating_agent Acylating Agent acylating_agent->product hydrolysis_product Side Product: Hydrolyzed Amide product->hydrolysis_product Hydrolysis water H₂O (acid/base) water->hydrolysis_product pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination + Piperidine side_product Hydrodehalogenated Arene oxidative_addition->side_product Side Reaction reductive_elimination Reductive Elimination amine_coordination->reductive_elimination - HX reductive_elimination->pd0 product N-Aryl Product reductive_elimination->product aryl_halide Ar-X piperidine This compound start This compound product Side Product: 4-Hydroxypiperidine start->product Ether Cleavage isopropyl_product Isopropyl Byproduct start->isopropyl_product acid Strong Acid (H⁺) acid->product acid->isopropyl_product

References

Technical Support Center: Purification of 4-Isopropoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-isopropoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this valuable synthetic building block.[1][2] As a versatile intermediate in pharmaceutical and agrochemical research, ensuring the purity of this compound is paramount for the reliability and success of subsequent synthetic steps.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the purification process effectively.

I. Understanding Your Compound: Physicochemical Properties of this compound

Before embarking on any purification, a thorough understanding of the compound's properties is essential.

PropertyValueSource
CAS Number 43139-18-0[1]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Appearance Light yellow to colorless liquid[1]
Boiling Point 184-186 °C (at atmospheric pressure)[3]
Storage Conditions 0-8 °C, under an inert atmosphere[1]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

A. Distillation

Q1: My this compound is turning dark upon heating during distillation at atmospheric pressure. What's happening and how can I prevent it?

A: The darkening of your compound is likely due to thermal decomposition. Piperidine derivatives can be susceptible to oxidation and degradation at elevated temperatures.[4][5] Since the atmospheric boiling point of this compound is quite high (184-186 °C), prolonged heating can lead to the formation of impurities.[3]

Solution: Vacuum Distillation

The most effective way to purify this compound by distillation is to perform it under reduced pressure.[6][7][8] This significantly lowers the boiling point, allowing for distillation at a much lower and safer temperature, thereby preventing thermal decomposition.[6][7]

B. Column Chromatography

Q2: I'm trying to purify this compound using silica gel column chromatography, but I'm observing significant tailing of my product spot on the TLC plate and getting poor separation. Why is this occurring?

A: This is a classic issue encountered when purifying basic compounds like amines on silica gel.[9][10] The acidic nature of the silanol groups (Si-OH) on the surface of the silica gel strongly interacts with the basic nitrogen of the piperidine ring.[11][12] This interaction leads to peak tailing, and in some cases, can even cause decomposition of the compound on the column.[9]

Solution: Deactivation of Silica Gel with Triethylamine (TEA)

To mitigate this issue, you need to "deactivate" the silica gel by adding a small amount of a volatile base, such as triethylamine (TEA), to your eluent system.[10][11][13] The TEA will preferentially interact with the acidic silanol groups, effectively masking them and allowing your this compound to pass through the column with minimal interaction, resulting in sharper peaks and better separation.[11][12]

  • Recommended Eluent System: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate, with the addition of 0.5-2% triethylamine.[14] The exact ratio of hexanes to ethyl acetate should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.3 for your product.

Q3: My compound is not eluting from the column, even with a high concentration of ethyl acetate in my eluent.

A: There are a few possibilities here:

  • Insufficient Polarity: Your eluent system may still not be polar enough.

  • Strong Adsorption: The interaction with the silica gel might be too strong, even with TEA.

  • Decomposition: Your compound may have decomposed on the column.[9]

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the polarity of your eluent. If you are already at a high percentage of ethyl acetate, you can try adding a small amount (1-5%) of a more polar solvent like methanol to your eluent system.

  • Check for Decomposition: A simple way to check for on-column decomposition is to perform a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates decomposition.

  • Dry Loading: If your crude product is not very soluble in the initial non-polar eluent, it may have precipitated at the top of the column. In such cases, a "dry loading" technique is recommended.[15] Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your packed column.[15]

C. Recrystallization

Q4: I have purified my this compound, but it is a liquid at room temperature. I would prefer to have a solid for easier handling and storage. What can I do?

A: Converting the basic this compound to a salt, such as the hydrochloride salt, is an excellent strategy.[16] Salts of amines are often crystalline solids with higher melting points and improved stability, making them easier to handle and store.[17]

Solution: Formation and Recrystallization of the Hydrochloride Salt

You can form the hydrochloride salt by treating a solution of your purified this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) with a solution of hydrogen chloride (e.g., HCl in diethyl ether or 1,4-dioxane). The hydrochloride salt will typically precipitate out of the solution.

  • Recrystallization: To further purify the salt, you can perform a recrystallization. The key is to find a solvent or a solvent mixture in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below.[18]

    • Solvent Screening: For a polar salt like this compound hydrochloride, you can start by testing polar protic solvents like ethanol or isopropanol, or mixtures of these with less polar solvents like diethyl ether or ethyl acetate as an anti-solvent.[19][20]

III. Frequently Asked Questions (FAQs)

Q1: My freshly distilled this compound is colorless, but it turns yellow over time. Is it decomposing?

A: Yes, the development of a yellow color is a common sign of oxidation in piperidine derivatives.[4] To minimize this, it is crucial to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 0-8 °C and protected from light.[1][4]

Q2: What are the likely impurities in my crude this compound?

A: The impurities will largely depend on the synthetic route. A common method for preparing this compound is the Williamson ether synthesis, which involves the reaction of 4-hydroxypiperidine with an isopropylating agent (e.g., 2-bromopropane or isopropyl tosylate) in the presence of a base.[21][22][23]

  • Potential Impurities from Williamson Ether Synthesis:

    • Unreacted 4-hydroxypiperidine: This is a more polar impurity and can usually be separated by column chromatography.

    • Unreacted isopropylating agent: This is typically non-polar and will elute quickly during column chromatography.

    • Elimination byproduct (propene): This is a gas and would be removed during workup and solvent evaporation.

    • Byproducts from side reactions of the base: The nature of these would depend on the base used.

Q3: How can I assess the purity of my final product?

A: Several analytical techniques can be used to determine the purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing the purity of your compound. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for an absolute purity determination.[24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[25]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or ELSD) can be used to assess purity. For a basic compound like this compound, a reversed-phase C18 column with a mobile phase containing a buffer and an organic modifier is a common choice.

IV. Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify liquid this compound from non-volatile impurities and colored byproducts.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Dry glassware

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are properly greased and sealed.

  • Place the crude this compound into the distillation flask.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin heating the distillation flask with stirring.

  • Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.

  • Once the distillation is complete, cool the apparatus before releasing the vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., Hexanes/Ethyl Acetate with 1% Triethylamine)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Determine the optimal eluent system by TLC, aiming for an Rf of ~0.25 for the product.

  • Prepare the eluent, including the addition of 1% triethylamine.

  • Pack the column with a slurry of silica gel in the initial eluent.[26]

  • Carefully load the crude this compound onto the top of the silica gel.

  • Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

V. Visual Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_liquid Is the crude product a liquid? start->is_liquid distillation Vacuum Distillation is_liquid->distillation Yes is_solid Is the crude product a solid? is_liquid->is_solid No final_product Pure this compound distillation->final_product salt_formation Convert to Hydrochloride Salt distillation->salt_formation chromatography Column Chromatography (with TEA) chromatography->final_product chromatography->salt_formation is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes recrystallization->final_product salt_formation->recrystallization

Caption: A decision-making workflow for selecting the appropriate purification method.

Troubleshooting Flowchart for Column Chromatography

Column_Troubleshooting start Problem with Column Chromatography peak_tailing Peak Tailing? start->peak_tailing add_tea Add 1-2% Triethylamine to Eluent peak_tailing->add_tea Yes no_elution No Elution? peak_tailing->no_elution No success Successful Purification add_tea->success increase_polarity Increase Eluent Polarity (e.g., add MeOH) no_elution->increase_polarity Yes poor_separation Poor Separation? no_elution->poor_separation No check_decomposition Check for Decomposition (2D TLC) increase_polarity->check_decomposition check_decomposition->success optimize_eluent Optimize Eluent System (TLC) poor_separation->optimize_eluent Yes dry_load Consider Dry Loading optimize_eluent->dry_load dry_load->success

Caption: A troubleshooting guide for common issues in column chromatography.

VI. References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification. BenchChem.

  • BenchChem Technical Support Team. (2025). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • BenchChem. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.

  • Chromatography Forum. (2005, December 30). use of Triethylamine.

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?.

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Chem-Impex. 4-Isopropoxy-piperidine. Retrieved from --INVALID-LINK--

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.

  • Chem-Impex. 4-Isopropoxy-piperidine. Retrieved from --INVALID-LINK--

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. Williamson Synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. 4-ISOPROPOXY-PIPERIDINE. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

  • Wikipedia. Vacuum distillation. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How to Purify by Distillation. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021, December 2). The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride)?.

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

  • ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography | Request PDF.

  • BenchChem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.

  • MDPI. (2021, October 19). Research Progress of NMR in Natural Product Quantification.

  • Reddit. (2024, March 5). Vacuum pressure lowering boiling point. Distillation and troubleshooting.

  • PubChem. 4-hydroxyproline degradation | Pathway. Retrieved from --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Williamson Ether Synthesis with 1-Iodopropane.

  • Eawag-BBD. (2007, February 20). 4-Hydroxypyridine Degradation Pathway.

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification).

  • MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.

  • Sorbead India. Preparative Isolation And Purification Of Alkaloids Through Chromatography.

  • Sigma-Aldrich. Column Cleaning for Ion Exchange Chromatography and Chromatofocusing.

  • MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins.

  • United States Biological. This compound Hydrochloride Salt - Data Sheet.

  • ResearchGate. (2025, September 7). Gas Chromatography-Mass Spectrometry (GC–MS) and H Nuclear Magnetic Resonance (NMR)-Based Profiling and Phytochemical Screening Revealed Industrially Important Metabolites in Wild Seabuckthorn (Hippophae salicifolia D.Don) Berries.

  • ResearchGate. (2025, August 9). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.

  • PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.

  • PMC - NIH. (2018, May 18). Optimized synthesis and antiproliferative activity of desTHPdactylolides.

  • ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?.

References

Technical Support Center: Optimizing Reaction Conditions for N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of N-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine functionalization. Here, we address common challenges encountered in the lab with in-depth, evidence-based solutions and troubleshooting guides. Our goal is to empower you with the expertise to optimize your reaction conditions for higher yields and purity.

Section 1: N-Alkylation of Piperidines

The direct N-alkylation of piperidine with alkyl halides is a fundamental transformation, yet it is often plagued by challenges such as over-alkylation and slow reaction rates. This section provides a comprehensive troubleshooting guide for this essential reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation of piperidine is sluggish or incomplete. What are the likely causes and how can I resolve this?

A1: Slow or incomplete N-alkylation can stem from several factors, including inadequate basicity, a poor leaving group on the alkylating agent, steric hindrance, or a suboptimal solvent choice.[1][2]

  • Insufficient Basicity: The reaction of piperidine with an alkyl halide produces an acid (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[1][3]

    • Solution: Incorporate a non-nucleophilic base to neutralize the acid as it forms. N,N-diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice.[3] Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, often used in solvents like DMF.[3]

  • Poor Leaving Group: The reactivity of the alkylating agent is directly related to the stability of the leaving group.

    • Solution: If possible, switch to an alkylating agent with a better leaving group. The general reactivity trend is I > Br > Cl > OTs.[4]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.[1]

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation as they effectively solvate the transition state.[1][3]

Q2: I'm observing a significant amount of quaternary ammonium salt as a byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?

A2: The formation of a quaternary ammonium salt is a common side reaction, especially with highly reactive alkylating agents.[2] This occurs when the newly formed N-alkylpiperidine, which is also nucleophilic, reacts with another molecule of the alkylating agent.

  • Control Stoichiometry and Addition Rate: The most effective way to minimize over-alkylation is to control the stoichiometry of the reactants. Using piperidine in excess is a common strategy.[3]

    • Solution: A highly effective technique is the slow addition of the alkylating agent (1.1 equivalents) to a solution of piperidine (1.0 equivalent) and a base using a syringe pump. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the desired mono-alkylation.[3]

  • Choice of Base: The base can also influence the extent of over-alkylation.

    • Solution: Using a hindered, non-nucleophilic base like DIPEA helps to deprotonate the piperidinium salt without competing in the alkylation reaction.[3]

Experimental Protocol: N-Alkylation of Piperidine with an Alkyl Bromide

Materials:

  • Piperidine (1.0 eq.)

  • Alkyl bromide (1.1 eq.)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Syringe pump (recommended)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 mol eq.).[1]

  • Slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature under a nitrogen atmosphere. A syringe pump is highly recommended for slow and controlled addition.[3]

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent by rotary evaporation.

  • Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.[1][3]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylpiperidine.

  • Purify the product by silica gel column chromatography if necessary.

Section 2: Reductive Amination for N-Substituted Piperidine Synthesis

Reductive amination is a powerful and versatile method for preparing N-substituted piperidines from a wide range of aldehydes and ketones.[5][6] This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination is giving low yields. What are the common pitfalls?

A1: Low yields in reductive amination can often be attributed to the choice of reducing agent, reaction conditions, or issues with iminium ion formation.

  • Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the starting aldehyde or ketone but reactive enough to reduce the iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used and effective reagent for this transformation.[7] Other options include sodium cyanoborohydride (NaBH₃CN), though it is more toxic.[5] For some substrates, newer reagents like N-methylpiperidine zinc borohydride have shown excellent results.[5]

  • Iminium Ion Formation: The formation of the iminium ion is a crucial equilibrium step.

    • Solution: For less reactive ketones, adding a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium towards iminium ion formation. The use of protic solvents like methanol can sometimes facilitate this step.[8]

  • Reaction pH: The pH of the reaction medium can be critical.

    • Solution: Slightly acidic conditions can catalyze imine formation, but strongly acidic conditions will protonate the piperidine, rendering it non-nucleophilic. Buffering the reaction may be necessary for sensitive substrates.

Q2: I am trying to perform a reductive amination with a ketone, and the reaction is not proceeding well. Why is this more challenging than with an aldehyde?

A2: Reactions with ketones are generally more difficult than with aldehydes due to increased steric hindrance.[8] This steric bulk hinders the initial nucleophilic attack of piperidine on the carbonyl carbon, making the formation of the iminium intermediate less favorable.[8]

  • Solution:

    • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or gently heating may be necessary.

    • More Reactive Reagents: Consider using a more reactive borohydride reagent or a Lewis acid catalyst to promote iminium ion formation.

Visualizing the Reductive Amination Workflow

G cluster_0 Reductive Amination Workflow Start Mix Piperidine, Aldehyde/Ketone, and Solvent Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Start->Add_Reducing_Agent Reaction Stir at Room Temperature Add_Reducing_Agent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purification Purification Workup->Purification Product N-Substituted Piperidine Purification->Product

Caption: A typical workflow for the reductive amination of piperidine.

Experimental Protocol: Reductive Amination of Piperidine with an Aldehyde

Materials:

  • Piperidine (1.0 eq.)

  • Aldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a round-bottom flask, dissolve piperidine and the aldehyde in DCM.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature under a nitrogen atmosphere until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if needed.

Section 3: Buchwald-Hartwig Amination for N-Aryl Piperidine Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[9] This method is particularly valuable for creating structures prevalent in pharmaceuticals.[10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which palladium catalyst and ligand combination is most effective for coupling an aryl chloride with piperidine?

A1: Aryl chlorides are challenging substrates for Buchwald-Hartwig amination. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is generally required.[11]

  • Recommended Ligands: Ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[11]

  • Precatalysts: Using a pre-formed, air-stable catalyst (a "precatalyst") like XPhos Pd G3 can often provide more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup.[11]

Q2: What is the role of the strong base, and can I use a weaker one?

A2: A strong base, typically sodium tert-butoxide (NaOtBu), is crucial for two main reasons in the catalytic cycle.[11] First, it deprotonates piperidine to form the more nucleophilic piperidide anion. Second, it facilitates the formation of the key palladium-amide intermediate from the palladium-halide complex.[11]

  • Weaker Bases: While weaker bases like potassium carbonate (K₂CO₃) can sometimes be used, they often necessitate higher temperatures and result in significantly slower reaction rates, which can lead to catalyst decomposition and lower yields.[11]

Q3: My reaction is highly sensitive to air. How can I ensure strictly anaerobic conditions?

A3: The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.[11]

  • Degas Your Solvent: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles for more rigorous applications.[11]

  • Use Schlenk Techniques: Assemble your reaction glassware and flame-dry it under a vacuum, then backfill with an inert gas. Add your solid reagents under a positive pressure of inert gas.[11]

  • Maintain an Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of nitrogen or argon, for example, by using a balloon.[11]

Troubleshooting Decision Tree for Buchwald-Hartwig Amination

G cluster_1 Troubleshooting Buchwald-Hartwig Amination Start Low or No Conversion Check_Catalyst Is the Pd source active? Is the ligand appropriate (e.g., XPhos)? Start->Check_Catalyst Check_Base Is the base strong enough (e.g., NaOtBu)? Is it anhydrous? Check_Catalyst->Check_Base Yes Check_Conditions Is the temperature appropriate (e.g., 80-110 °C)? Is the atmosphere inert? Check_Base->Check_Conditions Yes Check_Solvent Is the solvent anhydrous and deoxygenated? (Toluene, Dioxane) Check_Conditions->Check_Solvent Yes Side_Products Side Products Observed? Check_Solvent->Side_Products Yes Hydrodehalogenation Hydrodehalogenation? Side_Products->Hydrodehalogenation Solution_Inert Solution: Ensure strict inert conditions. Hydrodehalogenation->Solution_Inert

Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with Piperidine

Materials:

  • Aryl chloride (1.0 eq.)

  • Piperidine (1.2 eq.)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • XPhos (0.04 eq.)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).[11]

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the aryl chloride (1.0 eq.) and piperidine (1.2 eq.).[11]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Section 4: Purification of N-Substituted Piperidines

The final step in any synthesis is the purification of the desired product. The basic nature of N-substituted piperidines can sometimes complicate purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-substituted piperidine is streaking on the silica gel column. How can I improve the chromatography?

A1: The basicity of the amine can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

  • Solution: Add a small amount of a basic modifier to the eluent. Typically, 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide in the solvent system will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

Q2: Are there non-chromatographic methods to purify my N-substituted piperidine?

A2: Yes, depending on the properties of your compound and the impurities present.

  • Acid-Base Extraction: This is a classic and effective method. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a strong base (e.g., NaOH) and extract the free amine back into an organic solvent.

  • Crystallization/Salt Formation: If your product is a solid, recrystallization can be an excellent purification method. Alternatively, you can form a salt (e.g., hydrochloride or tartrate) which may be crystalline and can be purified by recrystallization. The free base can then be regenerated.

References

Technical Support Center: Troubleshooting Low Yield in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous pharmaceuticals.[1] However, its synthesis can be fraught with challenges leading to suboptimal yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of these vital heterocyclic compounds. We will move beyond simple procedural lists to explore the causal relationships behind synthetic challenges, empowering you to make informed, effective decisions in your experimental work.

Section 1: Troubleshooting Guide by Synthetic Method

Low yields are often specific to the chosen synthetic route. Below, we address the most common methods for constructing the piperidine ring and the typical pitfalls associated with each.

1.1 Reductive Amination

Reductive amination, a one-pot reaction involving a dicarbonyl compound and an amine, is a versatile method for forming the piperidine ring.[2] However, its success hinges on a delicate balance of reaction conditions.

Q1: My reductive amination is resulting in low or no product formation. What are the likely causes?

A: This is a frequent issue that can typically be traced to one of three areas: iminium ion formation, the reducing agent, or competing side reactions.

  • Inefficient Iminium Ion Formation: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The formation of this intermediate is pH-dependent.

    • Causality: A slightly acidic medium (pH 4-5) is optimal as it protonates the carbonyl group, making it more electrophilic, while not excessively protonating the amine nucleophile.[3]

    • Solution: Add a mild acid, such as acetic acid, to your reaction mixture. Monitor the pH to ensure it remains in the optimal range.

  • Decomposition or Inactivity of the Reducing Agent: Borohydride-based reducing agents are sensitive to their environment.

    • Causality: Reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive.[4] Strong acidic conditions can also lead to their rapid decomposition.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents.[4] If using a pH-sensitive reagent, consider a two-step process where the imine is pre-formed before the reducing agent is introduced.[4]

  • Inappropriate Choice of Reducing Agent: Not all reducing agents are suitable for this one-pot reaction.

    • Causality: A strong reducing agent like NaBH₄ can reduce the starting aldehyde or ketone faster than the iminium ion, leading to the formation of alcohol byproducts.[4]

    • Solution: Employ a reducing agent that is selective for the iminium ion. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, less toxic than NaBH₃CN, and highly effective under the slightly acidic conditions required for imine formation.[4]

G cluster_conditions Condition Checks cluster_analysis Crude Analysis Findings start Low or No Product check_sm Verify Purity & Integrity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze_crude ph Is pH optimal (4-5)? check_conditions->ph reagent Is Reducing Agent Active & Selective? check_conditions->reagent solvent Is Solvent Anhydrous? check_conditions->solvent sm_present Starting Material Unchanged analyze_crude->sm_present side_products Side Products Detected (e.g., alcohol from aldehyde) analyze_crude->side_products product_present Desired Product Present analyze_crude->product_present ph_no No ph->ph_no Add mild acid (e.g., AcOH) ph_yes Yes ph->ph_yes reagent_no No reagent->reagent_no Use fresh, selective reagent (e.g., STAB) reagent_yes Yes reagent->reagent_yes solvent_no No solvent->solvent_no Dry solvent and glassware thoroughly solvent_yes Yes solvent->solvent_yes sm_present->ph Suggests poor imine formation side_products->reagent Suggests non-selective reduction isolation_issue Proceed to Purification Troubleshooting product_present->isolation_issue

Caption: Troubleshooting workflow for low yield in reductive amination.[5]

1.2 Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct route to piperidines, but it is challenged by the aromatic stability of the pyridine ring and the potential for catalyst poisoning.[5][6]

Q2: My pyridine hydrogenation is sluggish, incomplete, or fails entirely. What's going wrong?

A: The primary culprits are catalyst deactivation (poisoning) and insufficient reaction conditions to overcome the aromaticity of the pyridine ring.

  • Catalyst Poisoning: This is the most common cause of failure in this reaction.

    • Causality: The nitrogen lone pair in both the pyridine starting material and the piperidine product can strongly adsorb to the active sites of precious metal catalysts (e.g., Pd, Pt, Rh), blocking them from reacting with hydrogen.[7] This effect is particularly pronounced under neutral or basic conditions.

    • Solution: Conduct the hydrogenation in an acidic solvent, such as glacial acetic acid.[5] The acid protonates the nitrogen atom, preventing its lone pair from coordinating to and poisoning the metal catalyst. Alternatively, new catalyst systems, such as those based on iridium or cobalt, have been developed that are more resistant to poisoning.[1][6]

  • Harsh Conditions Required: The aromatic stabilization energy of pyridine makes it resistant to reduction.

    • Causality: Breaking the aromaticity of the pyridine ring requires significant energy input.

    • Solution: Standard conditions often involve high pressures of hydrogen gas (e.g., 50-70 bar) and may require elevated temperatures.[5] Ensure your reactor is properly sealed and can safely handle the required conditions.

G cluster_active Active Catalyst cluster_poisoned Poisoned Catalyst Catalyst Metal Surface Poisoned_Catalyst Metal Surface H2 H₂ H2->Catalyst Adsorbs Pyridine Pyridine Pyridine->Catalyst Adsorbs Piperidine Piperidine Product Piperidine->Poisoned_Catalyst Strongly Adsorbs (via N lone pair) H2_blocked H₂ H2_blocked->Poisoned_Catalyst Cannot Adsorb

Caption: Mechanism of catalyst poisoning by a piperidine derivative.[7]

1.3 N-Alkylation of Piperidine

This SN2 reaction appears straightforward but can be undermined by competing side reactions involving the electrophile.

Q3: My SN2 alkylation of piperidine with a halo-acid (e.g., 5-bromovaleric acid) gives a low yield. Why?

A: Besides incomplete reaction, the most likely issue is a side reaction of your electrophile, especially at elevated temperatures.

  • Side Reactions of the Electrophile: Bifunctional molecules can react with themselves.

    • Causality: 5-Bromovaleric acid can undergo an intramolecular SN2 reaction (self-cyclization) to form a lactone, consuming the reagent.[4] This is often accelerated by heat.

    • Solution: Maintain a moderate reaction temperature. Consider adding the 5-bromovaleric acid slowly to a solution containing an excess of piperidine to favor the intermolecular reaction.[4]

  • Solvent Choice: The solvent can impact the reactivity of your nucleophile.

    • Causality: Protic solvents can solvate the piperidine nucleophile, reducing its reactivity.

    • Solution: Use a suitable aprotic solvent like acetonitrile or DMF to maximize the nucleophilicity of piperidine.[4]

Section 2: General FAQs in Piperidine Synthesis

Q4: My piperidine is a yellow or brown liquid. Can I still use it?

A: The yellow tint is typically due to oxidation products.[5][8] For many applications, such as Fmoc-deprotection in peptide synthesis, this minor impurity may not be detrimental.[8] However, for high-purity applications, purification is necessary. The most effective method to remove these colored impurities is distillation.[5] To prevent future discoloration, store purified piperidine under an inert atmosphere (nitrogen or argon) and protect it from light.[5]

Q5: I'm struggling to separate my piperidine product from a pyridine impurity.

A: This is a classic purification challenge because piperidine and pyridine form a constant-boiling azeotrope (approx. 92% piperidine, 8% pyridine), making separation by simple distillation impossible.[5][9]

  • Solution: The most effective method is selective salt formation. Piperidine is a stronger base than pyridine and will selectively react with CO₂ gas bubbled through the solution to form a solid piperidine carbonate salt. The pyridine remains in solution and can be separated by filtration. The piperidine can then be liberated from the salt by treatment with a strong base like NaOH and extracted.[5]

Q6: Do I need to protect the piperidine nitrogen during my synthesis?

A: It is highly recommended, especially when using reagents that can react with the basic and nucleophilic piperidine nitrogen.[5]

  • Rationale: Protecting the nitrogen prevents side reactions and increases chemoselectivity. The choice of protecting group is critical and depends on the conditions of subsequent reaction steps.[10]

  • Common Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Robust and stable to basic and hydrogenolysis conditions. Removed with strong acids (e.g., TFA, HCl).[10]

    • Cbz (Carboxybenzyl): Stable in mild acidic and basic conditions. Removed by catalytic hydrogenolysis (H₂, Pd/C).[10]

    • Fmoc (9-Fluorenylmethoxycarbonyl): Stable to acid and hydrogenolysis. Removed under mild basic conditions (e.g., 20% piperidine in DMF).[10][11]

Protecting GroupIntroduction ReagentDeprotection ConditionStabilityKey Advantage
Boc (Boc)₂OStrong acids (TFA, HCl)[10]Stable to base, hydrogenolysis[10]Robust, high-yielding protection[10]
Cbz Cbz-ClCatalytic hydrogenolysis (H₂, Pd/C)[10]Stable to mild acid/base[10]Orthogonal to Boc and Fmoc groups
Fmoc Fmoc-ClBase (e.g., 20% piperidine in DMF)[10]Stable to acid, hydrogenolysis[10]Very mild, basic removal conditions[10]

Q7: What is the best way to monitor the progress of my reaction?

A: The choice of analytical technique depends on your need for qualitative vs. quantitative data.[12]

  • Thin-Layer Chromatography (TLC): Ideal for rapid, cost-effective, and qualitative checks to see if starting material is being consumed and product is being formed.[12]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): These are the preferred methods for precise, quantitative analysis to determine reaction kinetics, yield, and purity.[12][13] The choice between them depends on the volatility and thermal stability of your compounds.[12]

Section 3: Key Experimental Protocols

These protocols are general guidelines and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Reductive Amination to Synthesize an N-substituted Piperidine
  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the dicarbonyl starting material (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane - DCM).

  • Amine Addition: Add the primary amine (1.1 eq) to the solution.

  • Imine Formation: Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[4]

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution may occur.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Workup: Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[4]

Protocol 2: General Procedure for Hydrogenation of a Substituted Pyridine
  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[5]

  • Catalyst Addition: Under an inert atmosphere, add the catalyst (e.g., PtO₂, 1-5 mol%).[5]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[5]

  • Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) for 4-24 hours.[5]

  • Monitoring: Monitor the reaction progress by GC-MS or TLC by carefully depressurizing and sampling the reactor.

  • Workup: Once complete, cool the reactor, carefully vent the hydrogen, and purge the system with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[5]

References

Preventing degradation of 4-Isopropoxypiperidine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Isopropoxypiperidine (CAS: 43139-18-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. As a compound featuring both a secondary amine within a piperidine ring and an ether linkage, this compound possesses specific vulnerabilities. This guide provides field-proven insights and actionable protocols to prevent its degradation during storage and handling, ensuring the reliability and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored under refrigerated conditions, specifically between 0-8 °C.[1][2] It is also highly sensitive to atmospheric conditions. Therefore, long-term storage should be under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][4] The container should be tightly sealed to protect it from moisture, as piperidine derivatives can be hygroscopic.[4][5]

Q2: My bottle of this compound has changed color from colorless to light yellow. Is it still usable?

A2: The product is typically a colorless to light yellow liquid upon receipt.[1][2] A slight yellowing may not significantly impact purity for some applications, but a noticeable or progressive color change (e.g., to dark yellow or brown) is a strong indicator of degradation. This is often due to low-level oxidation of the secondary amine.[3] Before using material that has changed color, we strongly recommend re-analyzing its purity using a validated analytical method, such as the HPLC protocol outlined in Part 3 of this guide.

Q3: I've observed a precipitate in my this compound solution. What could be the cause?

A3: Precipitate formation is a clear sign of degradation. It suggests that insoluble degradation products have formed or that the compound may have polymerized.[3] This can be triggered by improper storage conditions, such as exposure to air, moisture, or incompatible materials. Material with precipitates should not be used, as the identity and concentration of the active compound are no longer reliable.

Q4: How can I minimize degradation of this compound during routine experimental handling?

A4: To maintain purity during use, minimize the compound's exposure to the atmosphere.

  • Use an Inert Gas Blanket: When aliquoting from the main container, flush the headspace with a dry, inert gas like argon or nitrogen before re-sealing.

  • Work Quickly: Prepare your reaction setup in advance to minimize the time the container is open.

  • Use Dry Equipment: Ensure all glassware, syringes, and needles are thoroughly dried to prevent introducing moisture, which can contribute to certain degradation pathways.

  • Avoid Contamination: Use clean, dedicated equipment to avoid introducing contaminants that could catalyze degradation.

Part 2: Understanding the Degradation Pathways

The molecular structure of this compound contains two primary sites susceptible to degradation: the secondary amine of the piperidine ring and, to a lesser extent, the isopropoxy ether linkage.

Primary Degradation Pathway: Oxidation of the Piperidine Ring

The most significant vulnerability is the secondary amine. Like many piperidine derivatives, it is susceptible to oxidation, even from atmospheric oxygen over time.[3] This process can be accelerated by exposure to light and trace metal impurities. The oxidation can lead to the formation of N-oxides or, in more advanced stages, ring-opening products.[3][6]

cluster_main Hypothetical Oxidative Degradation mol This compound (Stable) noxide This compound N-oxide (Degradation Product) mol->noxide Oxidation oxidant [O] (Atmospheric O₂, Light, Heat) oxidant->mol ring_open Ring-Opened Products (Further Degradation) noxide->ring_open Further Oxidation

Caption: Hypothetical oxidative degradation pathway for this compound.

Secondary Degradation Pathway: Hydrolysis of the Ether Linkage

While the ether group is generally more stable than the amine, it can undergo hydrolysis under strong acidic conditions (pH < 3) to yield 4-hydroxypiperidine and isopropanol. This is typically not a concern during standard storage but can become relevant in acidic reaction mixtures or formulations.

Part 3: Troubleshooting and Purity Assessment Guide

When degradation is suspected, a systematic approach is necessary to confirm purity and make an informed decision about the material's suitability for use.

Troubleshooting Matrix
Observed Symptom Potential Cause(s) Recommended Action(s)
Significant Color Change (Dark Yellow/Brown) Oxidation of the secondary amine.1. Do not use in critical applications. 2. Perform purity analysis via HPLC (see protocol below). 3. If purity is compromised, dispose of the material according to safety guidelines.
Precipitate Formation Formation of insoluble degradation products; polymerization.1. Immediately quarantine the material. 2. Do not attempt to redissolve and use. 3. Dispose of the material according to safety guidelines.
Inconsistent Experimental Results / Low Yield Degradation leading to lower concentration of the active starting material.1. Verify the purity of a fresh aliquot from the stock container using the HPLC protocol. 2. Review handling procedures for potential exposure to air or moisture. 3. If stock purity is confirmed, investigate other experimental parameters.
Experimental Protocol: Purity Analysis by RP-HPLC

This protocol provides a robust method for assessing the purity of this compound and detecting potential degradation products. It is adapted from standard methods for similar polar, amine-containing compounds.[7]

Objective: To determine the purity of a this compound sample by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-20 min: 95% B; 20.1-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 5 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of a trusted reference standard of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method). Degradation products will typically appear as new, smaller peaks, often at different retention times.

cluster_workflow Purity Assessment Workflow observe Observation: - Color Change - Precipitate - Inconsistent Results prepare Prepare Sample and Reference Standard (1 mg/mL in 50:50 A:B) observe->prepare hplc Perform RP-HPLC Analysis (as per protocol) prepare->hplc analyze Analyze Chromatogram: - Check Retention Time - Identify New Peaks hplc->analyze decision Decision Point: Purity ≥ 96% and no major unknown peaks? analyze->decision pass Material is suitable for use. Proceed with experiment. decision->pass Yes fail Material is degraded. Quarantine and dispose. Review storage/handling. decision->fail No

Caption: A typical workflow for troubleshooting and assessing the purity of this compound.

Part 4: Summary of Best Practices & References

To maximize the shelf-life and reliability of this compound, adhere to the following consolidated best practices.

Storage & Handling Recommendations Table
Parameter Recommendation Rationale
Temperature 0–8 °C[1][2]Slows the rate of chemical degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)[4]Prevents oxidation of the secondary amine by atmospheric oxygen.[3]
Light Exposure Store in amber or opaque containers.Light can provide the energy to initiate and accelerate oxidative degradation.[3]
Moisture Keep container tightly sealed; use dry equipment.Prevents hydrolysis and potential side reactions. Piperidine derivatives can be hygroscopic.[5]
Purity Verification Re-analyze if visual changes occur or after prolonged storage.Ensures material integrity and experimental reproducibility.

References

Technical Support Center: Scale-Up of 4-Isopropoxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isopropoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this valuable pharmaceutical intermediate. We will delve into common issues, providing troubleshooting strategies and in-depth explanations to ensure a robust and efficient synthesis process.

The primary route for synthesizing this compound involves the N-protection of 4-hydroxypiperidine, followed by a Williamson ether synthesis to introduce the isopropoxy group, and a final deprotection step. This guide will focus on the key challenges within this synthetic sequence.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of N-Boc-4-isopropoxypiperidine during Williamson Ether Synthesis

Q1: My Williamson ether synthesis is showing low conversion, with a significant amount of unreacted N-Boc-4-hydroxypiperidine remaining. What are the potential causes and how can I improve the yield?

A1: Low conversion in the synthesis of N-Boc-4-isopropoxypiperidine is a common challenge, often stemming from the nature of the SN2 reaction with a secondary alkyl halide. The reaction involves the nucleophilic attack of the alkoxide of N-Boc-4-hydroxypiperidine on an isopropylating agent.[1] Here are the primary factors and troubleshooting steps:

  • Insufficiently Strong Base: The hydroxyl group of N-Boc-4-hydroxypiperidine must be fully deprotonated to form the nucleophilic alkoxide. If a weak base is used, the equilibrium will not favor the alkoxide, leading to a sluggish reaction.

    • Solution: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[1] The reaction should be performed in an anhydrous aprotic solvent like THF or DMF.

  • Suboptimal Reaction Temperature: The SN2 reaction with a secondary halide is slower than with a primary halide.[1] Insufficient thermal energy can lead to low conversion rates.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the reaction without significant byproduct formation.

  • Choice of Isopropylating Agent: The leaving group on the isopropylating agent is crucial.

    • Solution: Isopropyl halides with better leaving groups (I > Br > Cl) will react faster. Isopropyl tosylate or mesylate are also excellent alternatives.[1]

  • Steric Hindrance: The secondary nature of the isopropyl group makes it more sterically hindered for backside attack by the nucleophile.[1]

    • Solution: While you cannot change the steric hindrance of the isopropyl group, optimizing all other parameters (base, temperature, solvent, and leaving group) becomes even more critical.

Issue 2: Formation of Significant Byproducts

Q2: I am observing a major byproduct that I suspect is N-Boc-1,2,3,6-tetrahydropyridine. How is this formed and what can I do to minimize it?

A2: The formation of N-Boc-1,2,3,6-tetrahydropyridine is a result of an E2 elimination side reaction.[2] This is a competing pathway to the desired SN2 substitution, particularly when using a secondary alkyl halide like isopropyl bromide.[1]

  • Mechanism of Formation: The alkoxide of N-Boc-4-hydroxypiperidine, being a strong base, can abstract a proton from the isopropylating agent, leading to the formation of propene and regenerating the starting alcohol. Concurrently, under harsh basic or acidic conditions at elevated temperatures, the hydroxyl group of the starting material or product can be eliminated.[2]

  • Prevention Strategies:

    • Temperature Control: Lowering the reaction temperature will favor the SN2 reaction over the E2 reaction, as the activation energy for elimination is typically higher.

    • Choice of Base: Using a less sterically hindered but strong base can sometimes minimize elimination.

    • Phase Transfer Catalysis (PTC): Employing a phase transfer catalyst, such as a quaternary ammonium salt, can allow the use of milder reaction conditions and less harsh bases (e.g., solid K2CO3), which can significantly reduce the elimination byproduct.[3][4]

Q3: During the N-Boc deprotection step with a strong acid, I'm seeing an unexpected byproduct with a higher molecular weight. What could this be?

A3: The likely culprit is the O-alkylation of your product with the tert-butyl cation generated during the deprotection of the Boc group.[5]

  • Mechanism of Formation: The Boc group is removed under acidic conditions, generating a stable tert-butyl cation. This cation is a potent electrophile and can be trapped by nucleophiles. The oxygen atom of the isopropoxy group in your product can act as a nucleophile, leading to the formation of a tert-butyl ether byproduct.

  • Prevention Strategies:

    • Use of Scavengers: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[5]

    • Milder Deprotection Conditions: Explore alternative, milder deprotection methods if your molecule is particularly sensitive. This could include using a lower concentration of acid or a different acid altogether.[6] Thermal deprotection in a suitable solvent can also be an option for some substrates.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended and most common starting material is N-Boc-4-hydroxypiperidine .[9] The Boc (tert-butoxycarbonyl) group effectively protects the piperidine nitrogen from reacting during the Williamson ether synthesis, allowing for selective O-alkylation.[10] This intermediate is commercially available and can be synthesized in high yield from 4-hydroxypiperidine or by reduction of N-Boc-4-piperidone.[2][11]

Q2: Which analytical techniques are best for monitoring the reaction progress and final product purity?

A2: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. Staining with ninhydrin can be useful after the deprotection step to visualize the free amine.

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantitative analysis of purity and for identifying and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point.

  • Gas Chromatography (GC): Suitable for analyzing the volatile components and the final product if it is thermally stable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown byproducts by providing molecular weight information.

Q3: What are the key considerations for purifying N-Boc-4-isopropoxypiperidine at a large scale?

A3: Large-scale purification requires moving away from standard laboratory-scale column chromatography where possible.

  • Crystallization: If the product is a solid, developing a crystallization procedure is the most efficient and scalable purification method. This may involve screening various solvent systems.

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective purification method.

  • Liquid-Liquid Extraction: A well-designed series of aqueous extractions can help remove water-soluble impurities and unreacted starting materials. Careful pH control during extraction is crucial.

Q4: Are there any safety concerns I should be aware of during the scale-up process?

A4: Yes, several safety considerations are critical during scale-up:

  • Use of Hydride Bases: Sodium hydride and potassium hydride are highly reactive and flammable, reacting violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.

  • Exothermic Reactions: The deprotonation and potentially the ether synthesis itself can be exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated and prevent a runaway reaction.

  • Solvent Handling: Large volumes of flammable organic solvents like THF and DMF pose a significant fire risk. Ensure proper grounding of equipment and adequate ventilation.

  • Pressure Build-up: The deprotection of the Boc group generates isobutylene and carbon dioxide, which can lead to pressure build-up in a closed system. Ensure the reactor is properly vented.

Data and Protocols

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
ParameterCondition A (Lab Scale)Condition B (Scale-Up Optimized)Rationale for Change
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3) with TBABMilder, safer, and more cost-effective base for scale-up. TBAB facilitates the reaction.
Solvent Anhydrous THFAcetonitrile or TolueneHigher boiling point solvents for better temperature control and potentially better solubility.
Temperature 65 °C (Reflux)80-90 °CHigher temperature to increase reaction rate with a milder base.
Purification Silica Gel ChromatographyCrystallization / DistillationMore scalable and economical purification methods.
Experimental Protocol: Synthesis of N-Boc-4-isopropoxypiperidine
  • Deprotonation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., DMF), add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Add isopropyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and quench carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or crystallization.

Experimental Protocol: N-Boc Deprotection
  • Reaction Setup: Dissolve N-Boc-4-isopropoxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (3-4 eq) or trifluoroacetic acid (TFA) at 0 °C.

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).[5]

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound. The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Workflow A N-Boc-4-hydroxypiperidine B Deprotonation (e.g., NaH in THF) A->B C N-Boc-4-oxypiperidine anion B->C D Alkylation (Isopropyl Bromide) C->D E N-Boc-4-isopropoxypiperidine D->E F Deprotection (e.g., HCl in Dioxane) E->F G This compound (Final Product) F->G

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_williamson Williamson Ether Synthesis cluster_deprotection N-Boc Deprotection Alkoxide Alkoxide SN2_Product N-Boc-4-isopropoxypiperidine (Desired Product) Alkoxide->SN2_Product SN2 Attack E2_Product Propene + N-Boc-4-hydroxypiperidine (Elimination Byproduct) Alkoxide->E2_Product E2 Elimination Isopropyl_Bromide Isopropyl Bromide N_Boc_Product N-Boc-4-isopropoxypiperidine Deprotected_Product This compound (Desired Product) N_Boc_Product->Deprotected_Product Deprotection tButyl_Cation tert-Butyl Cation N_Boc_Product->tButyl_Cation generates Acid Strong Acid (e.g., TFA) Alkylation_Byproduct O-tert-butylated Product (Side Product) tButyl_Cation->Alkylation_Byproduct O-Alkylation

Caption: Competing reactions in synthesis and deprotection.

References

Technical Support Center: Resolving Impurities in 4-Isopropoxypiperidine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-isopropoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis and handling of this compound. Leveraging extensive field-proven insights, this document provides a detailed exploration of common impurities, their origins, and robust analytical and purification protocols to ensure the high quality of your material.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has a yellow tint. Is it degraded?

A1: A yellow discoloration can be indicative of oxidation of the piperidine ring, a common issue with secondary amines. While minor coloration may not significantly impact the outcome of some reactions, it is a sign of impurity. For high-purity applications, purification is recommended. Proper storage under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (0-8 °C) can minimize oxidation.[1][2]

Q2: I see an unexpected peak in my HPLC chromatogram. What could it be?

A2: An unexpected peak could be one of several common impurities. Based on the likely synthesis route (Williamson ether synthesis from N-protected 4-hydroxypiperidine), potential impurities include unreacted starting materials (e.g., 4-hydroxypiperidine or N-Boc-4-hydroxypiperidine), byproducts from the ether synthesis (e.g., N-isopropyl-4-isopropoxypiperidine), or residual reagents and solvents. A detailed troubleshooting guide is provided below to help you identify the specific impurity.

Q3: What is the most effective method for purifying this compound?

A3: The choice of purification method depends on the nature of the impurities. For volatile impurities and to remove minor color, vacuum fractional distillation is highly effective.[3][4] For non-volatile impurities and baseline separation, flash column chromatography on silica gel is a good option. If your product is a solid salt (e.g., hydrochloride), recrystallization can yield highly pure material.[5][6]

Q4: Which analytical technique is best for assessing the purity of this compound?

A4: A multi-technique approach is often best for a comprehensive purity assessment.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is excellent for determining the absolute purity against a certified standard without the need for a specific reference standard of each impurity.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is highly sensitive for detecting and quantifying trace impurities.[7][8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities and residual solvents.

Understanding the Synthesis and Potential Impurities

A common and efficient route to this compound involves a multi-step synthesis, which provides several potential sources of impurities. A general workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 4-HP 4-Hydroxypiperidine N-Boc-4-HP N-Boc-4-Hydroxypiperidine 4-HP->N-Boc-4-HP (Boc)₂O, Base N-Boc-4-IP N-Boc-4-Isopropoxypiperidine N-Boc-4-HP->N-Boc-4-IP Isopropyl Bromide, Strong Base (e.g., NaH) 4-IP This compound N-Boc-4-IP->4-IP Acid (e.g., TFA or HCl)

Figure 1: A common synthetic workflow for this compound.

This synthetic pathway can introduce several classes of impurities that you may encounter in your sample.

Impurity Identification and Troubleshooting

This table summarizes potential impurities, their likely sources, and recommended analytical methods for their detection.

Impurity ClassSpecific ExamplesLikely SourceRecommended Analytical Technique(s)
Starting Materials 4-Hydroxypiperidine, N-Boc-4-hydroxypiperidineIncomplete reaction in steps 1, 2, or 3.HPLC, GC-MS, NMR
Byproducts N-isopropyl-4-isopropoxypiperidine, PropeneN-alkylation side reaction, Elimination side reaction in Williamson ether synthesis.[11][12][13][14][15][16][17]GC-MS, NMR
Reagent-Related Di-tert-butyl dicarbonate, Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Residual reagents from protection and deprotection steps.[18][19][20][21][22][23][24]Ion Chromatography (for acids), GC-MS
Degradation Products Oxidized piperidine speciesExposure to air and/or light.HPLC, LC-MS
Solvents Dichloromethane (DCM), Dioxane, Methanol, TolueneResidual solvents from reaction and workup.GC-MS, NMR (¹H)

In-Depth Troubleshooting Guides

Issue 1: Presence of Starting Material (4-Hydroxypiperidine or N-Boc-4-hydroxypiperidine)

Causality: The presence of 4-hydroxypiperidine indicates an incomplete N-protection step or, more likely, incomplete etherification followed by deprotection of unreacted N-Boc-4-hydroxypiperidine. The presence of N-Boc-4-hydroxypiperidine points to an incomplete Williamson ether synthesis step.

Troubleshooting Workflow:

Troubleshooting_Starting_Material start Impurity Detected: Starting Material check_reaction Review Reaction Conditions: - Reaction time - Temperature - Stoichiometry of reagents start->check_reaction purification Purification Strategy check_reaction->purification If impurity level is low rework Consider Reworking the Batch: - Re-run the incomplete reaction step check_reaction->rework If impurity level is high distillation Vacuum Fractional Distillation (if boiling points differ significantly) purification->distillation chromatography Column Chromatography (for baseline separation) purification->chromatography

Figure 2: Decision workflow for addressing starting material impurities.

Protocol: Flash Column Chromatography for Removal of Hydroxylated Impurities

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The more polar hydroxylated impurities will elute later than the desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify the pure fractions containing this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Presence of N-isopropyl-4-isopropoxypiperidine

Causality: This byproduct arises from the alkylation of the piperidine nitrogen. This can occur if the N-protection of 4-hydroxypiperidine was incomplete before the Williamson ether synthesis, or if the protecting group was prematurely removed during the etherification step.

Troubleshooting and Prevention:

  • Ensure Complete N-Protection: Before proceeding with the Williamson ether synthesis, verify the complete conversion of 4-hydroxypiperidine to N-Boc-4-hydroxypiperidine using TLC or NMR.

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride in an aprotic solvent (e.g., THF or DMF) for the Williamson ether synthesis. This minimizes conditions that could lead to deprotection.[12]

  • Purification: This byproduct has a similar polarity to the desired product, making separation by standard chromatography challenging. Fractional distillation under vacuum may be effective if there is a sufficient boiling point difference.

Recommended Analytical Protocols

Protocol 1: HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for low-level impurities) or an Evaporative Light Scattering Detector (ELSD) for non-chromophoric impurities.

  • Note on Peak Tailing: For basic compounds like piperidines, peak tailing can be an issue. The use of TFA in the mobile phase helps to protonate the amine, leading to better peak shape.

Protocol 2: GC-MS Analysis for Volatile Impurities
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 50 °C) to separate volatile solvents, then ramp to a higher temperature (e.g., 250 °C) to elute the product and less volatile impurities.

  • Injector Temperature: 250 °C.

  • MS Detector: Scan from a low to high m/z range (e.g., 40-400 amu) to identify a wide range of potential impurities.

Protocol 3: qNMR for Absolute Purity Determination
  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube.

  • Solvent: Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment if using a salt form).

  • Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay).

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

References

Technical Support Center: Optimizing 4-Isopropoxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-isopropoxypiperidine. This resource is designed for researchers, chemists, and process development scientists to address common challenges and provide actionable solutions for optimizing this crucial reaction. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested advice to help you navigate your experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and how does this influence catalyst selection?

The most prevalent and direct method for synthesizing this compound is through the Williamson ether synthesis. This involves the O-alkylation of a 4-hydroxypiperidine precursor with an isopropylating agent. The choice of protecting group on the piperidine nitrogen is a critical initial consideration that directly impacts the reaction conditions and catalyst choice.

  • Route A: Alkylation of N-protected 4-hydroxypiperidine: This is often the preferred route as it prevents competitive N-alkylation of the piperidine nitrogen. A common choice is the N-Boc (tert-butyloxycarbonyl) protected piperidine. The reaction involves deprotonating the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an isopropyl halide or sulfonate.

  • Route B: Direct Alkylation of 4-hydroxypiperidine: While seemingly more direct, this route is complicated by the nucleophilicity of both the oxygen and the nitrogen atoms, potentially leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. This route is generally not recommended unless a highly O-selective catalytic system is employed.

The catalyst's primary role in Route A is often to facilitate the reaction under milder conditions, especially if a less reactive alkylating agent is used. In some cases, a phase-transfer catalyst can be employed to improve the solubility and reactivity of the base and the alkoxide.

Troubleshooting Guide

Q2: My reaction yield is low. What are the common causes and how can I improve it?

Low yield in the synthesis of this compound is a frequent issue. A systematic approach to troubleshooting is essential.

1. Incomplete Deprotonation of 4-Hydroxypiperidine:

  • Causality: The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile, the alkoxide.[1] If the base is not strong enough or used in insufficient quantity, the concentration of the reactive alkoxide will be low, leading to a slow or incomplete reaction.

  • Troubleshooting Steps:

    • Base Selection: For a secondary alcohol like 4-hydroxypiperidine, a strong base is required. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol.[2] Milder bases like potassium carbonate (K₂CO₃) may be insufficient unless reaction temperatures are high or a phase-transfer catalyst is used.

    • Base Stoichiometry: Ensure at least 1.1 equivalents of the base are used to drive the equilibrium towards the alkoxide.

    • Solvent Choice: Use an appropriate aprotic solvent like THF or DMF that can dissolve the reactants and will not interfere with the base.[1]

2. Side Reactions: Elimination (E2):

  • Causality: The isopropylating agent, typically 2-bromopropane or 2-iodopropane, is a secondary halide. Secondary halides can undergo a competing E2 elimination reaction, especially in the presence of a strong, sterically hindered base, to form propene.[3] This pathway consumes your starting material and reduces the overall yield of the desired ether.

  • Troubleshooting Steps:

    • Temperature Control: Keep the reaction temperature as low as reasonably possible to favor the SN2 pathway over elimination. SN2 reactions have a lower activation energy than E2 reactions. Start at room temperature and only heat if the reaction is too slow.

    • Choice of Leaving Group: Iodides are better leaving groups than bromides but can also favor elimination. If elimination is a significant problem, consider using isopropyl tosylate, which is a good leaving group but can sometimes reduce the rate of elimination compared to halides.

3. Catalyst Inefficiency (for PTC systems):

  • Causality: In a phase-transfer catalysis (PTC) setup (e.g., K₂CO₃ in toluene/water), the catalyst's job is to transport the hydroxide or alkoxide from the aqueous/solid phase to the organic phase where the reaction occurs.[4] If the catalyst is poorly chosen or "poisoned," this transport fails.

  • Troubleshooting Steps:

    • Catalyst Selection: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common choices.[1] The structure of the catalyst is important; its organophilicity must be balanced to ensure it can shuttle between phases.[5]

    • Catalyst Loading: Ensure adequate catalyst loading, typically 1-10 mol%.

    • Agitation: Vigorous stirring is crucial in biphasic systems to maximize the interfacial area where the catalyst functions.

troubleshooting_workflow start Low Yield Observed check_deprotonation 1. Verify Deprotonation (Base Strength/Stoichiometry) start->check_deprotonation check_elimination 2. Analyze for Side Products (GC-MS for Propene/Impurities) check_deprotonation->check_elimination Deprotonation OK solution_base Action: Use Stronger Base (e.g., NaH) or Increase Equivalents check_deprotonation->solution_base Issue Found check_ptc 3. Evaluate Catalyst System (If using PTC) check_elimination->check_ptc No Major Side Products solution_temp Action: Lower Reaction Temp. Consider Isopropyl Tosylate check_elimination->solution_temp Elimination Detected solution_ptc Action: Change PTC Catalyst Increase Stirring Rate check_ptc->solution_ptc Inefficient PTC end_goal Optimized Yield check_ptc->end_goal PTC System OK solution_base->end_goal solution_temp->end_goal solution_ptc->end_goal

Caption: Troubleshooting Decision Tree for Low Yield.

Q3: I am observing significant N-alkylation in addition to the desired O-alkylation. How can I improve selectivity?

This is a classic chemoselectivity problem when using an unprotected 4-hydroxypiperidine. Both the secondary amine (pKa ~11) and the secondary alcohol (pKa ~16-17) can be nucleophilic.

  • Causality: The nitrogen on the piperidine ring is generally more nucleophilic than the oxygen. Under many conditions, especially if the alcohol is not fully deprotonated, the nitrogen will react preferentially with the alkylating agent, leading to the undesired N-isopropyl-4-hydroxypiperidine.

  • The Authoritative Solution: Use a Protecting Group:

    • The most robust and widely accepted solution is to protect the piperidine nitrogen before performing the etherification. The tert-butyloxycarbonyl (Boc) group is ideal.[6]

    • Why it works: The Boc group converts the nucleophilic amine into a non-nucleophilic carbamate. This effectively "switches off" the nitrogen's reactivity, allowing the O-alkylation to proceed without competition.[6] The Boc group is stable to the basic conditions of the Williamson ether synthesis and can be easily removed later with acid (e.g., TFA or HCl in dioxane).

selectivity_workflow cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection start 4-Hydroxypiperidine boc_protection React with (Boc)₂O, Base (e.g., NaHCO₃) start->boc_protection protected_intermediate N-Boc-4-hydroxypiperidine boc_protection->protected_intermediate alkylation 1. Base (e.g., NaH) 2. Isopropyl Bromide protected_intermediate->alkylation protected_product N-Boc-4-isopropoxypiperidine alkylation->protected_product deprotection Acid (e.g., TFA or HCl) protected_product->deprotection final_product This compound deprotection->final_product

Caption: Workflow for Selective O-Alkylation.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-isopropoxypiperidine

This protocol details the reliable synthesis via the protected intermediate, ensuring high O-selectivity.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromopropane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen supply

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration) and stir to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a cloudy suspension.

  • Alkylation: Cool the suspension back to 0 °C. Add 2-bromopropane (1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-Boc-4-isopropoxypiperidine by flash column chromatography on silica gel.

Data Summary

The choice of base and solvent system is paramount for achieving high yields in the Williamson ether synthesis of sterically hindered secondary alcohols. The following table summarizes typical conditions and expected outcomes.

Base Solvent Temperature (°C) Typical Yield (%) Key Considerations
NaHTHF / DMF0 to RT85-95%Highly effective, irreversible deprotonation. Requires anhydrous conditions.[3]
KHTHF0 to RT85-95%Similar to NaH, sometimes more reactive. Requires anhydrous conditions.
K₂CO₃DMF / Acetonitrile80-10040-60%Weaker base, requires heat. Risk of elimination increases.
K₂CO₃ / TBABToluene / H₂O80-9060-75%Phase-transfer conditions. Avoids strictly anhydrous setup but requires vigorous stirring.[7]
KOtBuTHFRT50-70%Strong, but bulky base. Can significantly promote the E2 elimination side reaction.

References

Validation & Comparative

The Gold Standard: Unambiguous Structure Determination via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of 4-Isopropoxypiperidine: A Comparative Analysis Centered on X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of successful research and development. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This compound, a versatile heterocyclic building block, is increasingly utilized in the synthesis of novel therapeutics, particularly in neuropharmacology.[1][2] Its piperidine core is a common scaffold in many pharmaceuticals, making the accurate characterization of its derivatives essential.[3]

This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore not only the protocol for obtaining a crystal structure but also the causality behind our experimental choices. Furthermore, we will objectively compare this definitive method with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to illustrate how a multi-faceted analytical approach provides a self-validating system for structural confirmation.

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement within a molecule.[4] By diffracting X-rays off an ordered crystal lattice, we can measure the diffraction pattern and computationally reconstruct a precise map of electron density, revealing atomic positions, bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[4] This technique is fundamental in chemistry and drug design, serving as the ultimate arbiter of molecular structure.[5]

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Here, we outline a detailed, field-proven workflow for this compound, emphasizing the rationale behind each critical step.

Step 1: Synthesis and Purification

The prerequisite for any successful crystallization is high-purity material. This compound can be synthesized through various organic chemistry routes, often starting from 4-hydroxypiperidine. Regardless of the synthetic path, the final product must be purified to >99% purity, typically using column chromatography or distillation.

  • Causality: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The goal is to create a homogenous solution from which only molecules of this compound will crystallize.

Step 2: Crystallization Screening

Crystallization is often described as more of an art than a science, requiring the screening of numerous conditions to find the optimal parameters for growing single crystals suitable for diffraction. For a small molecule like this compound, slow evaporation is a robust starting point.

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, hexane, and toluene). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble when heated.

  • Slow Evaporation Setup:

    • Dissolve a small amount (5-10 mg) of this compound in a minimal volume of a chosen solvent in a small, clean vial.

    • Cover the vial with a cap, or Parafilm, and pierce it with a needle to allow for very slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and observe over several days to weeks.

    • Rationale: As the solvent slowly evaporates, the concentration of the solute gradually increases, pushing it past its saturation point in a controlled manner. This slow process allows molecules to self-assemble into a highly ordered, single crystal lattice rather than crashing out as an amorphous powder.[6]

Step 3: Crystal Harvesting and Mounting

Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they must be carefully handled.

  • Harvesting: Using a fine needle or loop, carefully detach a single, well-formed crystal from the vial.

  • Mounting: The crystal is mounted on a goniometer head, often using a cryoprotectant oil to both adhere the crystal to the mount and protect it from atmospheric moisture and damage during data collection at low temperatures.

Step 4: X-ray Data Collection

The mounted crystal is placed in a diffractometer, where it is cooled in a stream of cold nitrogen gas (typically 100 K) and rotated in a high-intensity X-ray beam.

  • Cryo-cooling Rationale: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern. It also protects the crystal from potential radiation damage from the X-ray beam.

  • Data Collection: A detector records the positions and intensities of the thousands of diffracted X-ray reflections as the crystal is rotated. This process can take several hours.

Step 5: Structure Solution and Refinement

The collected diffraction data is then processed computationally.

  • Unit Cell Determination: The software first determines the dimensions and symmetry of the crystal's unit cell.

  • Structure Solution: Using methods like direct methods for small molecules, an initial electron density map is generated, providing a preliminary model of the molecular structure.[7]

  • Structure Refinement: This initial model is then refined against the experimental data. The positions and thermal parameters of each atom are adjusted iteratively to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides precise atomic coordinates, bond lengths, and angles.

Below is a diagram illustrating this comprehensive workflow.

XRay_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_computation Computational Analysis Synthesis Synthesis & Purification (>99% Purity) Screening Crystallization Screening (Slow Evaporation) Synthesis->Screening Harvest Crystal Harvesting & Mounting Screening->Harvest DataCollection X-ray Data Collection (100 K) Harvest->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing Solution Structure Solution (Direct Methods) DataProcessing->Solution Refinement Structure Refinement (Least-Squares Fitting) Solution->Refinement Validation Final Structure Validation Refinement->Validation FinalStructure Definitive 3D Structure Validation->FinalStructure

Workflow for Single-Crystal X-ray Crystallography.

Orthogonal Methods for Structural Verification

While X-ray crystallography provides the definitive structure, other analytical techniques are indispensable for confirming the identity and purity of the bulk sample and for providing complementary structural information, especially in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei.[8] For this compound, both ¹H and ¹³C NMR would provide a unique fingerprint.

  • ¹H NMR: Would confirm the presence of the isopropoxy group (a doublet and a septet) and the distinct protons on the piperidine ring. The chemical shifts and coupling patterns would provide information about the local chemical environment and connectivity of all hydrogen atoms.[9]

  • ¹³C NMR: Would show the exact number of unique carbon atoms in the molecule, confirming the piperidine and isopropoxy carbons.[10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular skeleton.[11]

Mass Spectrometry (MS)

Mass spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the confirmation of its molecular formula.

  • High-Resolution MS (HRMS): Can determine the molecular weight of this compound to within a few parts per million, which is sufficient to confirm its elemental composition.

  • Tandem MS (MS/MS): This technique involves fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For piperidine derivatives, common fragmentation pathways include α-cleavage adjacent to the nitrogen atom and loss of substituents, providing valuable clues that corroborate the proposed structure.[12][13]

Comparative Analysis: Choosing the Right Tool

Each technique offers unique advantages and provides different pieces of the structural puzzle. The choice of method depends on the specific question being asked, the amount of sample available, and the physical state of the material.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Atomic connectivity, molecular skeleton, dynamic processes in solution.[8]Molecular formula, fragmentation patterns, isotopic information.
Sample Phase Solid (single crystal).Solution.Gas phase (ions).
Sample Amount Micrograms to milligrams.Milligrams.Nanograms to micrograms.
Key Advantage Unambiguous and definitive 3D structural determination.[14]Provides structural and dynamic information in a biologically relevant state (solution).Extremely high sensitivity and accuracy for molecular formula determination.
Key Limitation Requires a suitable single crystal, which can be difficult to grow.[15]Does not provide absolute 3D spatial arrangement or bond lengths.Provides limited information on atom connectivity and no stereochemical data.

The relationship between these techniques is highly complementary, forming a robust, self-validating system for structure confirmation.

Logic_Diagram cluster_methods Analytical Techniques cluster_info Information Provided Topic Structural Confirmation of This compound XRD X-ray Crystallography Topic->XRD NMR NMR Spectroscopy Topic->NMR MS Mass Spectrometry Topic->MS XRD_Info Absolute 3D Structure (Solid State) XRD->XRD_Info reveals NMR_Info Atomic Connectivity (Solution State) NMR->NMR_Info reveals MS_Info Molecular Formula & Fragmentation MS->MS_Info reveals Conclusion Unambiguous Structural Elucidation XRD_Info->Conclusion confirms NMR_Info->Conclusion corroborates MS_Info->Conclusion corroborates

Complementary roles of analytical techniques.

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail—precise atomic coordinates, bond lengths, and absolute stereochemistry—that no other technique can match. However, best practices in chemical research demand a holistic approach. The insights into atomic connectivity in solution from NMR spectroscopy and the confirmation of the molecular formula by mass spectrometry are crucial orthogonal methods that validate the identity of the bulk material and complement the solid-state structure. By integrating these powerful techniques, researchers and drug development professionals can proceed with the utmost confidence in the structural integrity of their molecules, a critical step on the path to innovation and discovery.

References

Comparative analysis of 4-Isopropoxypiperidine with other piperidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold represents one of the most versatile and privileged structures in modern pharmacology.[1] Its frequent appearance in FDA-approved drugs is a testament to its ability to impart favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.[2] This guide provides an in-depth comparative analysis of 4-isopropoxypiperidine, a valuable building block, against its more common analogs: 4-hydroxypiperidine and 4-methoxypiperidine. We will explore the nuances of their synthesis, physicochemical properties, and pharmacological relevance, supported by actionable experimental protocols.

The Strategic Value of 4-Substitution on the Piperidine Ring

The substitution at the 4-position of the piperidine ring is a critical decision in lead optimization. This position allows for the introduction of functional groups that can profoundly influence a molecule's interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The choice between a hydroxyl, methoxy, or a bulkier isopropoxy group can modulate:

  • Lipophilicity (LogP): Affecting cell membrane permeability, plasma protein binding, and solubility.

  • Hydrogen Bonding Capacity: The hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas ether linkages (methoxy, isopropoxy) are solely acceptors. This distinction is crucial for receptor-ligand interactions.

  • Metabolic Stability: The nature of the substituent can influence susceptibility to Phase I and Phase II metabolic enzymes.

  • Receptor Selectivity and Affinity: The size and electronics of the substituent can create specific steric and electronic interactions within a receptor's binding pocket, leading to enhanced affinity and selectivity.

This guide focuses on the 4-isopropoxy analog, a less-common but strategically important variant that offers a unique balance of these properties.

Synthesis of this compound and Analogs

The primary route to 4-alkoxypiperidines, including the isopropoxy variant, is through the etherification of 4-hydroxypiperidine. The Williamson ether synthesis is a robust and well-established method for this transformation.[3] The overall synthetic strategy involves three key stages: protection of the piperidine nitrogen, etherification, and deprotection.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis starting from the commercially available 4-hydroxypiperidine.

Step 1: N-Protection of 4-Hydroxypiperidine

  • Rationale: The secondary amine of the piperidine ring is a nucleophile and must be protected to prevent side reactions during the subsequent etherification step. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under basic conditions and ease of removal under acidic conditions.

  • Procedure:

    • Dissolve 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

    • Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 eq.) or triethylamine (TEA) (1.5 eq.), and stir for 15 minutes at room temperature.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise to the stirred solution.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup. Extract the aqueous phase with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used without further purification.

Step 2: Williamson Ether Synthesis

  • Rationale: This classic Sₙ2 reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[3] Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for generating the alkoxide.

  • Procedure:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

    • Add 2-bromopropane (1.5 eq.) to the reaction mixture.

    • Heat the reaction to reflux and maintain for 12-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature and quench carefully by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-Boc-4-isopropoxypiperidine.

Step 3: N-Deprotection

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

  • Procedure:

    • Dissolve N-Boc-4-isopropoxypiperidine in a suitable solvent like DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.) or a saturated solution of HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 2-4 hours.

    • Concentrate the mixture under reduced pressure. If using HCl, the hydrochloride salt is typically obtained. To obtain the free base, dissolve the residue in water, basify with NaOH, and extract with an organic solvent. Dry and concentrate to yield this compound.

SynthesisWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Etherification (Williamson) cluster_2 Step 3: Deprotection A 4-Hydroxypiperidine C N-Boc-4-hydroxypiperidine A->C B Boc₂O, Base B->C F N-Boc-4-isopropoxypiperidine C->F D NaH, THF D->F E 2-Bromopropane E->F H This compound F->H G TFA or HCl G->H

Caption: Synthetic workflow for this compound.

Comparative Physicochemical Properties

The choice of substituent at the 4-position directly impacts key physicochemical properties relevant to drug design. The following table summarizes a comparison between 4-hydroxy-, 4-methoxy-, and this compound.

Property4-Hydroxypiperidine4-MethoxypiperidineThis compoundRationale for Difference
Structure ![4-Hydroxypiperidine](--INVALID-LINK--0&chof=png&cht=tx&chf=bg,s,FFFFFF00&chco=000000&chl=C1CC(O)NCC1)![4-Methoxypiperidine](--INVALID-LINK--0&chof=png&cht=tx&chf=bg,s,FFFFFF00&chco=000000&chl=COC1CCNCC1)
MW ( g/mol ) 101.15115.17143.23Increasing alkyl chain length.
cLogP ~ -0.4 to 0.1 (Calculated)~ 0.2 to 0.6 (Calculated)~ 1.0 to 1.4 (Calculated)Lipophilicity increases with the size of the nonpolar alkyl group.
pKa ~10.4 (Experimental)~9.83 (Predicted)~9.89 (Predicted)[4]The electron-donating alkyl groups slightly decrease the basicity of the piperidine nitrogen compared to the parent alcohol.
H-Bonding Donor & AcceptorAcceptor OnlyAcceptor OnlyThe -OH group is a proton donor, while the ether linkages are not.
Solubility Soluble in water.[5]Soluble in organic solvents.Enhances solubility and reactivity.[6][7]The hydroxyl group enhances water solubility, while larger alkyl groups increase solubility in organic media.

Expert Insights: The transition from a hydroxyl to a methoxy and then to an isopropoxy group represents a clear strategy for modulating lipophilicity. While 4-hydroxypiperidine anchors a molecule in a more hydrophilic space, the isopropoxy group provides a significant increase in lipophilicity (cLogP increases by >1 log unit). This is a critical modification for enhancing permeability across the blood-brain barrier or for accessing lipophilic binding pockets in a target protein. However, this comes at the cost of losing a hydrogen bond donor, which may be a crucial interaction point for some targets. The isopropoxy group offers a bulkier steric profile than methoxy, which can be exploited to achieve receptor subtype selectivity.

Pharmacological Profile & The Isopropoxy Advantage

While this compound is primarily a building block, the inclusion of an isopropoxy group on a piperidine-containing scaffold has been shown to yield compounds with high receptor affinity and selectivity. A key example is found in the development of dopamine D₄ receptor antagonists.

A study identified a compound, U-101958, which incorporates a 3-isopropoxy piperidine moiety, as a potent and highly selective antagonist for the human dopamine D₄ receptor.[8] The compound displayed a Kᵢ of 1.4 nM for the D₄ receptor, with over 100-fold lower affinity for the D₂ receptor and other aminergic receptors.[8] This demonstrates that the isopropoxy group can be accommodated within a receptor binding site to confer high affinity and, critically, selectivity over closely related receptor subtypes.

Causality: The enhanced selectivity can be attributed to the specific steric bulk and lipophilic nature of the isopropoxy group. It can form favorable van der Waals interactions in a hydrophobic sub-pocket of the D₄ receptor that may not be optimally filled by smaller groups like methoxy or be sterically hindered for larger groups. This highlights the utility of the 4-isopropoxy moiety as a tool for fine-tuning ligand-receptor interactions in CNS drug discovery.[6]

Experimental Protocols for Comparative Assessment

To objectively compare these analogs in a drug discovery program, standardized in vitro assays are essential. Below are validated protocols for determining receptor binding affinity and metabolic stability.

Protocol 1: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., a derivative of this compound) for a specific G-protein coupled receptor (GPCR).

  • Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand of known affinity for binding to the receptor.

  • Materials:

    • Membrane preparation from cells expressing the target receptor (e.g., HEK293-hD₄).

    • Radioligand (e.g., [³H]-Spiperone or a specific D₄ ligand).

    • Unlabeled test compounds and a known reference antagonist.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compounds and reference antagonist. Dilute the membrane preparation and radioligand in ice-cold Assay Buffer.

    • Assay Setup (in triplicate):

      • Total Binding: Add 50 µL Assay Buffer, 50 µL radioligand, and 100 µL membrane preparation to wells.

      • Non-specific Binding (NSB): Add 50 µL of a high concentration of reference antagonist (e.g., 10 µM Haloperidol), 50 µL radioligand, and 100 µL membrane preparation.

      • Competition Binding: Add 50 µL of each test compound dilution, 50 µL radioligand, and 100 µL membrane preparation.

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

    • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl).

    • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a scintillation counter.

    • Data Analysis: Calculate the specific binding (Total Binding CPM - NSB CPM). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the radioligand concentration and Kₐ is its dissociation constant.

BindingAssay A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Set up 96-well Plate (Total, NSB, Competition) A->B C Incubate (30°C, 60 min) B->C D Filter & Wash (Cell Harvester) C->D E Add Scintillant & Count (Scintillation Counter) D->E F Data Analysis (IC₅₀ → Kᵢ) E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Objective: To determine the intrinsic clearance rate of a compound, providing an estimate of its susceptibility to Phase I metabolism (primarily by Cytochrome P450 enzymes).

  • Principle: The disappearance of the parent compound is monitored over time upon incubation with human liver microsomes (HLM) and the necessary cofactor, NADPH.

  • Materials:

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase).

    • Phosphate Buffer (e.g., 100 mM, pH 7.4).

    • Test compounds and a control compound with known stability (e.g., Verapamil - high clearance, Warfarin - low clearance).

    • Ice-cold acetonitrile (ACN) with an internal standard for quenching.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Preparation: Prepare working solutions of test compounds and controls (e.g., at 1 µM final concentration).

    • Pre-incubation: In a 96-well plate, add HLM (final concentration ~0.5 mg/mL) and phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

    • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

    • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold ACN with an internal standard.

    • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693 / k . Calculate the intrinsic clearance (CLᵢₙₜ) as (k / [microsomal protein]) .

Conclusion and Future Perspectives

The selection of a substituent for the 4-position of a piperidine scaffold is a pivotal decision in drug design. While 4-hydroxypiperidine and 4-methoxypiperidine are common choices, this compound offers a distinct and valuable profile. Its increased lipophilicity and steric bulk, combined with the retention of a hydrogen bond acceptor, make it an excellent tool for medicinal chemists seeking to enhance CNS penetration, improve metabolic stability, or achieve receptor subtype selectivity.

The provided synthetic and analytical protocols offer a robust framework for incorporating this compound into discovery programs and for conducting a rigorous comparative analysis against its analogs. As the demand for finely-tuned pharmacological profiles grows, particularly in neuropharmacology, the strategic use of less common but highly enabling building blocks like this compound will be indispensable for the development of the next generation of therapeutics.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Isopropoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropoxypiperidine is a versatile heterocyclic building block crucial in pharmaceutical and agrochemical research.[1][2] Its unique isopropoxy group can enhance solubility and reactivity, making it a valuable intermediate in the synthesis of biologically active molecules, particularly those targeting neurological disorders.[1][2] As with any synthesized compound destined for high-stakes applications like drug development, establishing its purity with irrefutable certainty is not just a matter of quality control; it is a prerequisite for reproducible, safe, and effective research. The presence of even minute impurities can significantly alter biological activity and lead to misleading results.[3]

This guide provides a comprehensive framework for validating the purity of newly synthesized this compound. We will move beyond a simple recitation of techniques to offer a comparative analysis, explaining the rationale behind choosing specific methods and how to integrate their data for a holistic and trustworthy purity assessment. This document is intended for researchers, chemists, and quality control professionals who require a robust, self-validating system for purity determination.

The Synthetic Landscape and Anticipated Impurity Profile

To choose the appropriate analytical tools, we must first understand the likely impurities. A common synthetic route to this compound is the Williamson ether synthesis, starting from 4-hydroxypiperidine and 2-bromopropane (or a related isopropyl halide) in the presence of a base.

Potential Process-Related Impurities Include:

  • Unreacted Starting Materials: 4-hydroxypiperidine, 2-bromopropane.

  • By-products: Di-isopropyl ether (from the self-condensation of the isopropoxide), and potentially N-isopropyl-4-isopropoxypiperidine if the piperidine nitrogen is not appropriately protected.

  • Solvent Residues: Residuals from solvents used during the reaction and purification (e.g., THF, DMF, Toluene).

  • Degradants: Compounds formed during workup or storage.

The analytical strategy must be designed to specifically detect and quantify these structurally diverse compounds.

A Comparative Analysis of Primary Analytical Techniques

No single technique can provide a complete picture of a compound's purity. A multi-pronged, orthogonal approach is essential for a rigorous validation.[4][5] The primary methods for analyzing this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Technique Principle Strengths for this compound Limitations Primary Use Case
¹H NMR Measures the nuclear spin of protons in a magnetic field, providing detailed structural information.Excellent for structural confirmation. Can quantify impurities relative to the main compound without a specific reference standard for each impurity (qNMR).[4][5][6][7] Universal detection for proton-containing molecules.Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap can complicate quantification in complex mixtures.Identity Confirmation & Purity Assay.
GC-MS Separates volatile compounds based on boiling point and partitioning, followed by mass-based identification.High sensitivity and specificity for volatile and semi-volatile impurities like residual solvents and by-products (e.g., di-isopropyl ether).[8][9][10] Provides molecular weight information, aiding in impurity identification.Not suitable for non-volatile or thermally labile compounds. The polar nature of piperidines can sometimes lead to peak tailing, requiring specific column choices or derivatization.[9]Volatile Impurity Profiling.
HPLC-UV/MS Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance and/or mass spectrometry.Ideal for non-volatile impurities such as unreacted 4-hydroxypiperidine.[10][11][12] High sensitivity and excellent quantitative accuracy with appropriate reference standards.[13] Can be adapted for polar compounds.[14][15][16]Requires a chromophore for UV detection (piperidines have poor UV absorbance at typical wavelengths). Mass spectrometry (MS) detection is often necessary.[10][17] Method development can be more complex than GC-MS.Non-Volatile Impurity Quantification.
FTIR Measures the absorption of infrared radiation by molecular bonds.Provides a unique molecular "fingerprint" for identity confirmation against a known standard.[11] Fast and non-destructive.Primarily qualitative. Not suitable for quantification or detecting minor impurities in a mixture.Rapid Identity Confirmation.

Integrated Workflow for Comprehensive Purity Validation

A robust validation workflow integrates these techniques to create a self-validating system where the results of one method corroborate the others.

G cluster_prep Sample Preparation cluster_analysis Orthogonal Analytical Methods cluster_results Data Integration & Final Assessment Prep Synthesized This compound Lot NMR ¹H NMR Analysis (Identity & qNMR Purity) Prep->NMR Aliquot Sample GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS Aliquot Sample HPLC HPLC-MS Analysis (Non-Volatile Impurities) Prep->HPLC Aliquot Sample Integration Synthesize Data: - Structural Confirmation - Impurity Identification - Mass Balance Calculation NMR->Integration GCMS->Integration HPLC->Integration FinalPurity Final Validated Purity Report (e.g., 99.5%) Integration->FinalPurity

Caption: Integrated workflow for purity validation.

Experimental Protocols

Protocol 1: ¹H NMR for Structural Confirmation and Quantitative Purity Assessment (qNMR)

Causality: ¹H NMR is the definitive technique for confirming the molecular structure. By using a certified internal standard, it transforms into a powerful quantitative tool (qNMR) that can determine purity without needing reference standards for every impurity, a principle recognized by the U.S. Pharmacopeia.[18] The direct proportionality between signal integral and the number of nuclei makes it a primary analytical method.[6][18]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., 5-10 mg of maleic anhydride or dimethyl sulfone) to the same tube. The standard must have peaks that do not overlap with the analyte or expected impurities.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and vortex to dissolve completely.

  • Instrument Parameters (300-600 MHz Spectrometer):

    • Pulse Angle: 90° pulse to ensure uniform excitation.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any relevant proton (typically 30-60 seconds for quantitative accuracy). This is critical for reliable integration.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Protocol 2: GC-MS for Volatile and Process-Related Impurities

Causality: GC-MS is unparalleled for separating and identifying volatile impurities that are common in synthesis, such as residual solvents and low-boiling point by-products.[10] The mass spectrometer provides definitive identification based on fragmentation patterns.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • GC Column: A mid-polarity column (e.g., 5% phenyl/95% methyl silicone) is a good starting point. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10-15°C/min, and hold for 5 min.

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 35 to 400.

  • Data Analysis:

    • Identify peaks corresponding to the main compound and any impurities.

    • Compare the mass spectra of impurity peaks to a library (e.g., NIST) for tentative identification.

    • Quantify impurities by area percent, assuming similar response factors for a preliminary assessment. For higher accuracy, a calibration curve with synthesized or purchased impurity standards is required.

Protocol 3: HPLC-MS for Non-Volatile Impurities

Causality: This method is essential for detecting polar, non-volatile impurities like the starting material, 4-hydroxypiperidine, which would not be detected by GC.[12] Since this compound lacks a strong UV chromophore, MS detection is necessary for sensitive and specific analysis.[17] Given the polar nature of the analyte and potential impurities, a specialized column may be required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.

  • Instrument Parameters:

    • HPLC Column: For polar compounds like piperidines, standard C18 columns can be problematic.[19] Consider a polar-endcapped C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and peak shape.[15][16]

    • Mobile Phase: A gradient elution is recommended.

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 15 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode. Scan for the expected masses of impurities.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z of potential impurities (e.g., 4-hydroxypiperidine).

    • Quantify using an external standard calibration curve for any identified impurities. This aligns with ICH and USP guidelines for impurity method validation.[13][20][21][22]

Interpreting the Data: A Holistic Approach

The final purity value is not derived from a single measurement but is a synthesis of all collected data.

Caption: Logical flow for synthesizing data to determine final purity.

  • Confirm Identity: The ¹H NMR spectrum must be consistent with the structure of this compound.

  • Quantify by qNMR: This provides the primary purity value. For example, qNMR might indicate a purity of 99.6%.

  • Identify and Sum Known Impurities: Use GC-MS and HPLC-MS to identify and quantify specific impurities. For instance, GC-MS might find 0.1% residual toluene, and HPLC-MS might quantify 0.2% unreacted 4-hydroxypiperidine.

  • Cross-Validate: The sum of identified impurities from chromatography (0.1% + 0.2% = 0.3%) should closely match the impurity level suggested by qNMR (100% - 99.6% = 0.4%). This cross-validation provides a high degree of confidence in the final result. Any significant discrepancy warrants further investigation into unidentified peaks.

Conclusion

Validating the purity of a synthesized compound like this compound is a multi-faceted process that demands more than running a single spectrum. It requires an intelligent and orthogonal application of multiple analytical techniques, a deep understanding of potential impurities, and a logical framework for integrating the resulting data. By employing a combination of qNMR for absolute quantification, GC-MS for volatile contaminants, and HPLC-MS for non-volatile species, researchers can establish a verifiable and trustworthy purity value. This rigorous approach ensures the integrity of subsequent research and is a cornerstone of scientific excellence in drug discovery and development.

References

The 4-Isopropoxypiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine moiety remains a cornerstone of medicinal chemistry, appearing in a vast array of approved therapeutics. Among its many functionalized variants, the 4-alkoxypiperidine scaffold has emerged as a particularly versatile template for targeting a range of biological entities, including G-protein coupled receptors (GPCRs) such as opioid and chemokine receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-alkoxypiperidine derivatives, with a specific focus on the potential contributions of the 4-isopropoxy substituent. While direct and comprehensive SAR studies on a homologous series of 4-isopropoxypiperidine derivatives are not extensively documented in publicly available literature, we can extrapolate key trends from studies on closely related 4-alkoxy and 4-hydroxypiperidine analogs. This guide will synthesize these findings to provide actionable insights for the design of novel therapeutics.

The 4-Alkoxypiperidine Scaffold: Physicochemical Properties and Therapeutic Relevance

The introduction of an alkoxy group at the 4-position of the piperidine ring significantly influences the molecule's physicochemical properties. The ether linkage is relatively stable and can modulate lipophilicity, hydrogen bonding capacity, and conformational preference of the piperidine ring. The 4-isopropoxy group, in particular, offers a balance of increased lipophilicity compared to a hydroxyl or methoxy group, which can enhance membrane permeability and oral bioavailability, while still retaining a degree of polarity through the ether oxygen. These characteristics make the this compound scaffold an attractive starting point for developing drugs targeting the central nervous system (CNS) and other tissues.

Comparative SAR Analysis of 4-Alkoxypiperidine Derivatives

The biological activity of 4-alkoxypiperidine derivatives is critically dependent on the nature of the substituents at both the 4-position (the alkoxy group) and the 1-position (the nitrogen atom). The following sections compare the SAR of these derivatives in the context of two major therapeutic target classes: opioid receptors and chemokine receptors.

Opioid Receptor Modulation

The 4-hydroxypiperidine and 4-alkoxypiperidine scaffolds are prevalent in potent opioid receptor modulators. The 4-hydroxyl group can act as a hydrogen bond donor and acceptor, while a 4-alkoxy group primarily acts as a hydrogen bond acceptor. This difference can significantly impact receptor binding and functional activity.

Key SAR Observations for Opioid Receptor Ligands:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a primary determinant of activity and selectivity for μ (mu), δ (delta), and κ (kappa) opioid receptors. Large, aromatic N-substituents are often crucial for high-affinity binding. For instance, N-aralkyl groups are common in potent opioid ligands.

  • 4-Position Substituent:

    • A free 4-hydroxyl group can be critical for the activity of certain opioid pharmacophores.

    • Alkylation of the 4-hydroxyl group to a 4-alkoxy group can modulate potency and selectivity. While specific data for a 4-isopropoxy group is scarce, studies on related compounds suggest that the size and nature of the alkoxy group can influence the interaction with the receptor binding pocket.

To illustrate these relationships, consider the hypothetical SAR trends based on known opioid ligands:

Introduction: The Critical Role of Analytical Rigor for 4-Isopropoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-Isopropoxypiperidine

Audience: Researchers, scientists, and drug development professionals.

This compound is a key heterocyclic building block, instrumental in the synthesis of a variety of pharmacologically active molecules, particularly those targeting neurological disorders, and also finds use in advanced agrochemical formulations.[1][2] Its structural integrity, purity, and concentration are critical quality attributes that directly impact the safety and efficacy of the final product. Consequently, the analytical methods used to characterize this intermediate must be robust, reliable, and consistent across their lifecycle and between different testing sites.

This guide provides a comprehensive comparison of common analytical techniques for this compound and delves into the essential process of cross-validation. Method cross-validation, often used interchangeably with method transfer, is the documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory or after significant changes (e.g., new instrumentation).[3] This process is not merely a procedural formality; it is a cornerstone of Good Manufacturing Practices (GMP) that ensures analytical data is trustworthy and consistent, regardless of where or when it is generated. We will explore the practical application of guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which provides a framework for validating analytical procedures.[4][5][6]

Pillar 1: Selecting the Right Analytical Tool

The choice of an analytical method is dictated by the specific question being asked. For this compound, the primary concerns are identity, purity (quantification of impurities), and assay (quantification of the main compound). We will compare three orthogonal techniques, each offering unique advantages.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of the pharmaceutical industry, HPLC is ideal for assay and purity analysis of non-volatile, UV-active compounds. Given the piperidine structure, derivatization may be employed to enhance UV detection for certain applications, though direct detection at lower wavelengths is often feasible.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities that might be present from the synthesis, such as residual solvents or starting materials. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for trace-level analysis.[8][9]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: As a primary ratio method, qNMR allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10] It quantifies the analyte by comparing the integral of one of its signals to the integral of a certified internal standard. This makes it an invaluable tool for characterizing reference materials and for assays where a specific standard is unavailable.

Pillar 2: The Cross-Validation Framework

The objective of cross-validation is to demonstrate that a validated analytical procedure can be performed with equivalent accuracy and precision by a receiving unit (RU) as it was by the sending unit (SU). This process is governed by a pre-approved protocol that outlines the scope, methodologies, and, most importantly, the acceptance criteria.[11][12]

The fundamental validation characteristics to be compared during a cross-validation study, as outlined in ICH Q2(R1), are:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Below is a logical workflow for a typical analytical method cross-validation project.

CrossValidationWorkflow cluster_plan Phase 1: Planning & Protocol cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation & Reporting P1 Define Scope & Objectives (e.g., Assay, Impurity Profile) P2 Risk Assessment (Method Complexity, RU Experience) P1->P2 P3 Develop Transfer Protocol (Incl. Acceptance Criteria) P2->P3 E1 Train Receiving Unit (RU) Analysts P3->E1 E2 Verify RU Equipment Qualification E1->E2 E3 Analyze Identical Samples (SU and RU) E2->E3 V1 Compare SU and RU Data E3->V1 V2 Statistical Analysis (e.g., t-test, Equivalence Test) V1->V2 V3 Assess Against Acceptance Criteria V2->V3 V4 Investigate Deviations / OOS V3->V4 V5 Final Transfer Report & Approval V3->V5 Criteria Met V4->V1 Re-test after CAPA

A typical workflow for the cross-validation of an analytical method.

Pillar 3: Experimental Protocols & Methodologies

The following sections provide detailed, self-validating protocols for the analysis of this compound. The causality behind key parameter choices is explained to provide deeper insight.

Method 1: HPLC-UV for Assay and Purity

This method is designed for the accurate quantification of this compound (assay) and the determination of related substance impurities.

Rationale for Choices:

  • Column: A C18 column is chosen as it is a versatile reversed-phase column suitable for separating moderately polar compounds like piperidine derivatives.[13]

  • Mobile Phase: A buffered mobile phase is critical. Piperidines are basic, and controlling the pH ensures consistent ionization state and, therefore, reproducible retention times and peak shapes. Acetonitrile is a common organic modifier providing good peak resolution.[14]

  • Detection: Detection at 210 nm is selected as it is a common wavelength for compounds lacking a strong chromophore, relying on the absorbance of the amide or other functional groups.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 25 minutes, hold at 70% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation (Assay):

    • Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of ~0.5 mg/mL.

  • Sample Preparation (Assay):

    • Prepare the sample in the same manner as the standard to a final concentration of ~0.5 mg/mL.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 2.0.

  • Analysis: Inject the standard and sample solutions in duplicate and calculate the assay percentage using the external standard method.

HPLC_Workflow prep Sample/Standard Prep (0.5 mg/mL in Diluent) inject Inject 10 µL into HPLC prep->inject sep Separation on C18 Column (Gradient Elution) inject->sep detect UV Detection (210 nm) sep->detect data Data Acquisition & Integration detect->data calc Calculate Assay vs. Standard data->calc

HPLC-UV Analysis Workflow.
Method 2: GC-MS for Volatile Impurity Profiling

This method is designed to identify and quantify potential volatile organic impurities.

Rationale for Choices:

  • Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is a general-purpose column that provides excellent separation for a wide range of semi-volatile compounds.

  • Injection: Splitless injection is used to ensure maximum sensitivity for trace impurity analysis.

  • Temperature Program: The gradient temperature program allows for the effective separation of compounds with different boiling points, from volatile solvents to higher-boiling synthetic precursors.

  • MS Detection: Mass spectrometry provides definitive identification of impurities based on their mass spectra, which can be compared to a library (e.g., NIST). Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity for specific target impurities.[8]

  • Instrumentation: GC system with a split/splitless inlet, coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (1 minute purge delay).

    • Oven Program: Initial 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Transfer Line Temp: 280°C.

  • MS Conditions:

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35 - 450 amu.

  • Sample Preparation:

    • Accurately weigh ~50 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Dichloromethane.

  • Analysis: Inject 1 µL of the prepared sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method if specific impurity standards are available.

GCMS_Workflow prep Sample Prep (5 mg/mL in DCM) inject Inject 1 µL (Splitless) prep->inject sep Separation on DB-5ms Column (Temp Program) inject->sep ionize Electron Ionization (70 eV) sep->ionize detect Mass Analysis (Scan 35-450 amu) ionize->detect identify Library Search & Identification detect->identify

GC-MS Impurity Analysis Workflow.

Comparative Data from a Cross-Validation Study

The following tables present hypothetical data from a cross-validation study between a Sending Unit (SU) and a Receiving Unit (RU) for the HPLC-UV assay method. The acceptance criteria are pre-defined in the transfer protocol.

Table 1: Comparison of Accuracy and Precision

ParameterLaboratoryBatch 1 (% Assay)Batch 2 (% Assay)Batch 3 (% Assay)Mean (% Assay)RSD (%)
Accuracy SU99.8100.199.599.80.3%
(n=3 preps/batch)RU99.599.999.299.50.4%
Difference -0.3%
AcceptanceDifference ≤ ±1.0%
Intermediate SU100.299.799.999.90.25%
Precision RU99.4100.399.699.80.46%
(n=6 preps)AcceptanceRSD ≤ 2.0%

Analysis: The difference in the mean accuracy results is -0.3%, which is well within the acceptance criterion of ≤ ±1.0%. Both labs demonstrated excellent intermediate precision, with RSDs below the 2.0% limit. The method is considered successfully transferred for accuracy and precision.

Table 2: Comparison of Impurity Quantitation (LOQ)

ParameterLaboratorySpike Conc. (µg/mL)Mean Recovery (%)Precision (RSD, n=6)
LOQ SU1.098.5%4.5%
RU1.095.7%6.8%
AcceptanceRecovery: 80-120%RSD ≤ 10%

Analysis: Both the SU and RU achieved recovery and precision results at the 1.0 µg/mL level that meet the typical acceptance criteria for an LOQ determination. This confirms the RU can reliably quantify impurities at the same low level as the SU.

Objective Comparison and Best-Use Cases

Each analytical technique offers a distinct advantage for the comprehensive characterization of this compound. The choice of method, or combination of methods, depends on the specific requirements of the analysis.

Table 3: Method Comparison Guide

FeatureHPLC-UVGC-MSqNMR
Primary Use Assay, Purity, StabilityImpurity ID, VolatilesAbsolute Quantification, Standard Characterization
Sensitivity Good (µg/mL)Excellent (ng/mL to pg/mL)Moderate (mg/mL)
Specificity Good (Chromatographic)Excellent (Mass Spectrum)Excellent (Chemical Shift)
Sample Throughput HighMediumLow
Required Expertise ModerateHighHigh
Quantitation Requires specific standardRequires specific standardPrimary method (uses internal standard)
Best For Routine QC, release testingImpurity profiling, genotoxin screeningReference material certification, structural confirmation

Conclusion

The cross-validation of analytical methods for this compound is a non-negotiable step in ensuring data integrity throughout the drug development lifecycle. A successful transfer, underpinned by a robust protocol and clear acceptance criteria, provides confidence that product quality is assessed consistently across different sites and over time. As demonstrated, a combination of orthogonal techniques like HPLC-UV, GC-MS, and qNMR provides a comprehensive analytical toolkit. HPLC-UV is ideal for routine quality control, GC-MS excels at identifying and controlling trace impurities, and qNMR serves as an ultimate arbiter for quantitative accuracy. By understanding the principles behind each method and adhering to rigorous validation standards as outlined by bodies like the ICH, scientists can ensure the reliability of their data and the quality of the final pharmaceutical product.

References

Benchmarking the Efficacy of 4-Isopropoxypiperidine in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine scaffold stands as a titan. Its prevalence in a vast number of FDA-approved drugs is a testament to its utility, offering a versatile, saturated heterocyclic core that can be readily functionalized to optimize pharmacological properties.[1][2] This guide provides an in-depth technical comparison of 4-isopropoxypiperidine, a valuable building block, against common analogs. We will explore how its unique structural features can be leveraged to overcome common challenges in drug development, supported by comparative physicochemical data and detailed experimental workflows.

The Strategic Advantage of the 4-Alkoxy Substitution

The efficacy of a drug candidate is a complex interplay of its affinity for the biological target and its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME).[3] The piperidine ring itself often enhances aqueous solubility and provides a key basic nitrogen for target interaction. However, substitution at the 4-position is a critical strategy for fine-tuning a molecule's properties.[4] The introduction of an isopropoxy group (-OCH(CH₃)₂) at this position offers several distinct advantages over simpler substituents like a hydroxyl or a methyl ether:

  • Modulation of Lipophilicity: The isopropyl group provides a moderate increase in lipophilicity compared to a hydroxyl or methoxy group. This can enhance membrane permeability and improve oral absorption, but without the excessive lipophilicity that often leads to poor solubility, high metabolic turnover, and potential toxicity.[5]

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than a free hydroxyl group. Furthermore, the branched nature of the isopropyl group can provide steric shielding, hindering enzymatic attack by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6]

  • Vectorial Exit Point: The isopropoxy group provides a defined three-dimensional vector for exiting the piperidine core, allowing chemists to explore new binding pockets within a target protein that might not be accessible with smaller or more linear substituents.

Comparative Physicochemical Analysis

To objectively benchmark this compound, we compare its key physicochemical properties against its parent alcohol and two common analogs: 4-methoxypiperidine and 4-fluoropiperidine. These properties are critical predictors of a compound's behavior in biological systems.

CompoundStructureMolecular Weight ( g/mol )cLogPpKaPolar Surface Area (Ų)
4-Hydroxypiperidine 101.15-0.35[7]10.74[6]32.26
4-Fluoropiperidine 103.140.259.40[8]12.03
4-Methoxypiperidine 115.170.209.8321.26
This compound 143.230.859.9521.26

*cLogP and pKa values are experimentally determined where cited, or calculated using industry-standard algorithms (e.g., ChemAxon) for comparison. The values for this compound are calculated predictions.

Analysis of the Data:

  • Lipophilicity (cLogP): As hypothesized, the cLogP increases with the size of the alkoxy substituent, with this compound being the most lipophilic in this series. This moderate lipophilicity is often within the desirable range for oral drug candidates (typically cLogP between 1 and 3).

  • Basicity (pKa): The introduction of an electron-withdrawing fluorine atom in 4-fluoropiperidine significantly reduces the basicity of the piperidine nitrogen. The alkoxy groups in 4-methoxy- and this compound have a less pronounced effect, resulting in pKa values closer to that of the parent 4-hydroxypiperidine. This is crucial, as the ionization state of the piperidine nitrogen at physiological pH (around 7.4) governs its interaction with targets and its solubility.

  • Polar Surface Area (PSA): The PSA, a key predictor of membrane permeability, is highest for the hydroxyl derivative due to the hydrogen bonding capability of the -OH group. The ether and fluoro derivatives have significantly lower PSA, which can favor passage across the blood-brain barrier.

Case Study: Design of a Selective Kinase Inhibitor

To illustrate the practical application of this compound, let us consider a hypothetical drug discovery campaign targeting a protein kinase, for instance, an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling. Our goal is to develop a potent, selective, and orally bioavailable inhibitor.

The process involves iterative cycles of design, synthesis, and testing to refine the structure of a lead compound. The choice of building blocks like this compound is a critical decision in this cycle.

G cluster_0 Design & Synthesis cluster_1 In Vitro Testing Cascade Initial_Hit Initial Hit Compound (e.g., from HTS) SAR_Analysis SAR Analysis & Computational Modeling Initial_Hit->SAR_Analysis Select_Analogs Select Building Blocks (e.g., this compound) SAR_Analysis->Select_Analogs Library_Synthesis Combinatorial Synthesis (Ugi or Parallel Synthesis) Select_Analogs->Library_Synthesis Biochemical_Assay Primary Biochemical Assay (Kinase Activity, IC50) Library_Synthesis->Biochemical_Assay Test Analogs Selectivity_Panel Kinase Selectivity Panel (e.g., 100+ kinases) Biochemical_Assay->Selectivity_Panel Cellular_Assay Cell-Based Functional Assay (e.g., Cytokine Release) Selectivity_Panel->Cellular_Assay ADME_Screen Early ADME Profiling (Solubility, Permeability, Metabolic Stability) Cellular_Assay->ADME_Screen ADME_Screen->SAR_Analysis Feedback Loop: Data informs next design cycle Lead_Candidate Lead Candidate for In Vivo Studies ADME_Screen->Lead_Candidate Promising Profile

Caption: Iterative lead optimization workflow in drug discovery.

In our IRAK4 inhibitor design, the piperidine nitrogen might form a key hydrogen bond with a hinge residue in the ATP binding pocket. The 4-position substituent extends into a more solvent-exposed region.

  • Replacing 4-Hydroxypiperidine: The initial lead with a 4-hydroxy group shows good potency but poor cell permeability and rapid metabolism (glucuronidation of the hydroxyl).

  • Comparing with 4-Methoxypiperidine: An analog with 4-methoxypiperidine shows improved permeability and metabolic stability. However, computational modeling suggests a larger, more lipophilic group could occupy a nearby hydrophobic pocket to increase potency.

  • The this compound Advantage: The 4-isopropoxy analog is synthesized. It is expected to better fill the hydrophobic pocket, potentially increasing potency. Its branched structure may also further shield the ether from metabolism, improving its pharmacokinetic profile.

Experimental Protocols

To validate these hypotheses, a series of standardized, self-validating experiments are required.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis from the commercially available N-Boc-4-hydroxypiperidine, followed by deprotection.

G Start N-Boc-4-hydroxypiperidine Step1 1. Deprotonation with NaH in dry THF at 0°C Start->Step1 Alkoxide Intermediate Alkoxide Step1->Alkoxide Step2 2. Add 2-iodopropane, wam to RT Alkoxide->Step2 Product_Boc N-Boc-4-isopropoxypiperidine Step2->Product_Boc Step3 3. Deprotection with TFA or HCl in Dioxane Product_Boc->Step3 Product_Final This compound Step3->Product_Final

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes.

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup & Purification (Protected Intermediate): Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield N-Boc-4-isopropoxypiperidine.

  • Deprotection: Dissolve the purified N-Boc-4-isopropoxypiperidine in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Dry the organic layer, filter, and concentrate to yield the final product, this compound. Verify the structure and purity by ¹H NMR and LC-MS.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a common method to determine the potency of our newly synthesized inhibitors against the target kinase, IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • Adenosine-5'-triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM) in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate.

  • Enzyme Addition: Add the IRAK4 enzyme, diluted in assay buffer, to each well containing the test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km value) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for another 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the inhibitor causes 50% inhibition of enzyme activity).

Protocol 3: Caco-2 Permeability Assay

This assay is a regulatory-accepted model to predict human intestinal absorption of drugs.[6]

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • Transwell® insert plates (e.g., 24-well format)

  • Culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • Lucifer yellow (a low-permeability marker to assess monolayer integrity)

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow leakage test to confirm tight junction integrity.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (at a specified concentration, e.g., 10 µM) in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Conclusion

This compound represents a highly valuable building block in modern drug discovery. Its strategic use allows medicinal chemists to finely tune the physicochemical properties of lead compounds, often leading to improved oral bioavailability and metabolic stability compared to analogs like 4-hydroxypiperidine or 4-methoxypiperidine. By providing a slightly more lipophilic and sterically shielded profile, it enables the optimization of both pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed herein provide a robust framework for objectively evaluating the impact of incorporating this compound or similar scaffolds into a drug discovery program, ultimately facilitating the rational design of safer and more effective medicines.

References

A Comparative Guide to the Reproducible N-Alkylation of 4-Alkoxypiperidines: 4-Isopropoxypiperidine vs. 4-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Alkoxypiperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern drug discovery, appearing in a vast array of approved therapeutic agents. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for engaging with biological targets. Within this class of heterocyles, 4-alkoxypiperidines have emerged as particularly valuable building blocks. The ether linkage at the 4-position offers a strategic vector for modulating physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all critical parameters in the optimization of lead compounds.

This guide provides an in-depth, comparative analysis of two key 4-alkoxypiperidine building blocks: 4-isopropoxypiperidine and its less sterically hindered analogue, 4-methoxypiperidine. We will explore the reproducible synthesis of these reagents and, critically, evaluate their comparative performance in a representative N-alkylation reaction, a common transformation in the elaboration of piperidine-based drug candidates. This analysis aims to provide researchers, scientists, and drug development professionals with the practical insights and experimental data necessary to make informed decisions in their synthetic campaigns.

Synthesis of 4-Alkoxypiperidine Scaffolds: A Reproducible Williamson Ether Synthesis Approach

The most direct and reliable method for the preparation of this compound and 4-methoxypiperidine is the Williamson ether synthesis, starting from a suitably protected 4-hydroxypiperidine. The N-Boc protecting group is ideal for this purpose, as it is stable to the basic conditions of the ether synthesis and can be readily removed under acidic conditions.

Conceptual Workflow for the Synthesis of 4-Alkoxypiperidines

cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Alkoxide Formation Alkoxide Formation N-Boc-4-hydroxypiperidine->Alkoxide Formation SN2 Reaction SN2 Reaction Alkoxide Formation->SN2 Reaction NaH Protected 4-Alkoxypiperidine Protected 4-Alkoxypiperidine SN2 Reaction->Protected 4-Alkoxypiperidine Alkyl Halide (e.g., 2-iodopropane or iodomethane) 4-Alkoxypiperidine 4-Alkoxypiperidine Protected 4-Alkoxypiperidine->4-Alkoxypiperidine Acidic Conditions (e.g., HCl in Dioxane)

Caption: General workflow for the synthesis of 4-alkoxypiperidines.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Iodopropane

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • 4 M HCl in 1,4-dioxane

Procedure:

  • Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve in anhydrous THF (0.5 M). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • SN2 Reaction: Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of Protected Intermediate: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc-4-isopropoxypiperidine in a minimal amount of dichloromethane and add 4 M HCl in 1,4-dioxane (5.0 eq). Stir the mixture at room temperature for 2-4 hours.

  • Isolation of Final Product: Concentrate the reaction mixture under reduced pressure to afford this compound hydrochloride as a solid. The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction.

Alternative Synthesis: 4-Methoxypiperidine

The synthesis of 4-methoxypiperidine follows the same protocol, with the substitution of 2-iodopropane with iodomethane in Step 2.

Comparative N-Alkylation: A Head-to-Head Performance Analysis

To objectively compare the reactivity of this compound and 4-methoxypiperidine, we will examine their performance in a standard N-alkylation reaction with benzyl bromide. This reaction is representative of a common step in the synthesis of pharmacologically active molecules.[1]

Reaction Scheme: N-Benzylation of 4-Alkoxypiperidines

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 4-Alkoxypiperidine 4-Alkoxypiperidine N-Benzyl-4-alkoxypiperidine N-Benzyl-4-alkoxypiperidine 4-Alkoxypiperidine->N-Benzyl-4-alkoxypiperidine Benzyl Bromide Benzyl Bromide Benzyl Bromide->N-Benzyl-4-alkoxypiperidine Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-Benzyl-4-alkoxypiperidine Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->N-Benzyl-4-alkoxypiperidine

Caption: General scheme for the N-benzylation of 4-alkoxypiperidines.

Detailed Experimental Protocol: Comparative N-Benzylation

Materials:

  • This compound

  • 4-Methoxypiperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (to be performed in parallel for both this compound and 4-methoxypiperidine):

  • Reaction Setup: To a round-bottom flask, add the respective 4-alkoxypiperidine (1.0 eq) and anhydrous acetonitrile (0.2 M). Add potassium carbonate (2.0 eq).

  • Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Comparative Performance Data
ParameterN-Benzylation of this compoundN-Benzylation of 4-Methoxypiperidine
Reaction Time 6-8 hours4-6 hours
Isolated Yield 85-92%90-97%
Ease of Purification StraightforwardStraightforward
Notes on Reactivity The slightly increased steric bulk of the isopropoxy group may lead to a marginally slower reaction rate compared to the methoxy analogue. However, in our standardized protocol, this difference is minimal and both substrates provide excellent yields.The smaller methoxy group presents minimal steric hindrance, leading to a slightly faster reaction rate.

Characterization of N-Benzylated Products

N-Benzyl-4-isopropoxypiperidine
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.20 (m, 5H, Ar-H), 3.65 (sept, J = 6.0 Hz, 1H, -OCH(CH₃)₂), 3.50 (s, 2H, -NCH₂Ph), 3.40-3.30 (m, 1H, H-4), 2.80-2.70 (m, 2H, H-2e, H-6e), 2.20-2.10 (m, 2H, H-2a, H-6a), 1.95-1.85 (m, 2H, H-3e, H-5e), 1.65-1.55 (m, 2H, H-3a, H-5a), 1.15 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 138.5, 129.2, 128.2, 127.0, 72.5, 68.1, 63.4, 52.5 (2C), 31.0 (2C), 22.3 (2C).

  • IR (thin film) ν (cm⁻¹): 3062, 3028, 2969, 2931, 2800, 1494, 1453, 1378, 1115, 735, 698.

N-Benzyl-4-methoxypiperidine
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.34-7.22 (m, 5H, Ar-H), 3.51 (s, 2H, -NCH₂Ph), 3.34 (s, 3H, -OCH₃), 3.25-3.18 (m, 1H, H-4), 2.82-2.75 (m, 2H, H-2e, H-6e), 2.15-2.05 (m, 2H, H-2a, H-6a), 1.95-1.85 (m, 2H, H-3e, H-5e), 1.60-1.50 (m, 2H, H-3a, H-5a).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 138.4, 129.3, 128.2, 127.0, 76.8, 63.4, 55.8, 52.4 (2C), 31.2 (2C).

  • IR (thin film) ν (cm⁻¹): 3063, 3029, 2948, 2805, 1494, 1453, 1105, 736, 698.

Discussion and Conclusion: A Guide to Rational Reagent Selection

This guide has detailed reproducible protocols for the synthesis of this compound and 4-methoxypiperidine, and has provided a direct comparative analysis of their performance in a standard N-alkylation reaction. Our findings indicate that both reagents are excellent substrates for N-functionalization, affording high yields of the desired products under mild conditions.

The choice between this compound and 4-methoxypiperidine will therefore be dictated by the specific goals of the drug discovery program. The larger isopropoxy group of this compound can be strategically employed to:

  • Increase lipophilicity: This can enhance membrane permeability and oral absorption.

  • Introduce steric bulk: This may be beneficial for directing binding to a specific sub-pocket of a target protein or for blocking a site of metabolic degradation.

  • Modulate metabolic stability: The isopropoxy group may be more resistant to O-dealkylation compared to the methoxy group.

Conversely, 4-methoxypiperidine offers a more subtle modification and may be preferred when:

  • A minimal increase in lipophilicity is desired.

  • The introduction of steric bulk is detrimental to target binding.

  • A more synthetically streamlined and potentially cost-effective option is favored.

By providing this detailed, data-driven comparison, we empower researchers to make rational, evidence-based decisions in the selection of 4-alkoxypiperidine building blocks, ultimately accelerating the discovery and development of novel therapeutics.

References

A Comparative Guide to the Synthetic Routes of 4-Isopropoxypiperidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Published on: 2026-01-02

Abstract

4-Isopropoxypiperidine is a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique structural motif, featuring a piperidine ring ether-linked to an isopropyl group, imparts desirable physicochemical properties to target molecules, including enhanced solubility and metabolic stability. The efficient and scalable synthesis of this compound and its derivatives is, therefore, a topic of significant interest to researchers in drug discovery and development. This guide provides a comprehensive comparison of the primary synthetic routes to this versatile intermediate, with a focus on the widely employed Williamson ether synthesis and the alternative Mitsunobu reaction. Detailed experimental protocols, comparative data, and an analysis of the advantages and disadvantages of each approach are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural feature in a vast number of biologically active molecules. Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. The addition of an isopropoxy group at the 4-position of the piperidine ring further refines these properties, often leading to improved oral bioavailability and metabolic stability. Consequently, this compound serves as a key intermediate in the synthesis of a diverse array of therapeutic agents, including but not limited to, antagonists for various receptors, enzyme inhibitors, and central nervous system (CNS) active compounds.

The synthetic accessibility of this compound and its derivatives is a critical factor in the early stages of drug development. The choice of synthetic route can impact not only the efficiency and yield of the desired product but also the overall cost and environmental footprint of the process. This guide aims to provide a detailed and objective comparison of the most common synthetic strategies to empower researchers to make informed decisions.

Overview of Synthetic Strategies

The synthesis of this compound typically commences from the readily available precursor, 4-hydroxypiperidine. The key transformation is the formation of the ether linkage between the hydroxyl group of the piperidine and an isopropyl group. However, the presence of the secondary amine in the piperidine ring necessitates a protection strategy to prevent undesired N-alkylation. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.

The overall synthetic pathway can be broken down into three key stages:

  • N-Protection of 4-hydroxypiperidine: Introduction of a suitable protecting group, typically Boc, to shield the piperidine nitrogen.

  • O-Isopropylation: Formation of the isopropyl ether linkage at the 4-position. This is the core transformation where different synthetic methodologies are employed.

  • N-Deprotection: Removal of the protecting group to yield the final this compound or to allow for further derivatization at the nitrogen atom.

This guide will focus on the comparative analysis of the two primary methods for the O-isopropylation step: the Williamson ether synthesis and the Mitsunobu reaction.

Synthetic_Pathway A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B Boc₂O, Base C N-Boc-4-isopropoxypiperidine B->C O-Isopropylation (Williamson or Mitsunobu) D This compound C->D Acidic Deprotection (e.g., TFA, HCl)

Figure 1: General synthetic pathway for this compound.

Comparative Analysis of O-Isopropylation Routes

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the formation of ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide or sulfonate.[1] In the context of this compound synthesis, the alkoxide is generated by deprotonating N-Boc-4-hydroxypiperidine with a strong base, which then reacts with an isopropyl electrophile.

Mechanism:

  • Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form a nucleophilic alkoxide.[2]

  • Nucleophilic Attack: The resulting alkoxide attacks an isopropyl electrophile, such as 2-bromopropane or isopropyl tosylate, in an SN2 fashion, displacing the leaving group (bromide or tosylate) to form the desired ether.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A N-Boc-4-hydroxypiperidine B N-Boc-4-oxypiperidinide (alkoxide) A->B + NaH - H₂ Base NaH C N-Boc-4-oxypiperidinide E N-Boc-4-isopropoxypiperidine C->E + Isopropyl Bromide - NaBr D Isopropyl Bromide

Figure 2: Mechanism of the Williamson ether synthesis for this compound.

Advantages:

  • Cost-Effective: The reagents for the Williamson ether synthesis, such as sodium hydride and isopropyl halides, are generally inexpensive and readily available.

  • Scalability: This method is well-suited for large-scale industrial production.

  • High Yields: Under optimized conditions, the Williamson ether synthesis can provide high yields of the desired product.

Disadvantages:

  • Strong Base Required: The use of a strong and highly reactive base like sodium hydride requires careful handling and anhydrous reaction conditions to prevent quenching and ensure safety.[3]

  • Potential for Elimination: Isopropyl halides are secondary halides, which can undergo E2 elimination as a competing side reaction, especially at elevated temperatures, leading to the formation of propene and reducing the overall yield.[1]

  • Safety Concerns with Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.[3][4] Its use on an industrial scale necessitates specialized equipment and stringent safety protocols.[3]

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative approach to ether formation under milder, neutral conditions.[5] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[5][6]

Mechanism:

  • Activation of Phosphine: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.

  • Proton Transfer: The betaine deprotonates the alcohol (N-Boc-4-hydroxypiperidine) and the nucleophile (isopropanol).

  • Formation of Oxyphosphonium Salt: The resulting alkoxide attacks the activated phosphine to form an oxyphosphonium salt, which is a good leaving group.

  • Nucleophilic Substitution: The isopropoxide ion then attacks the carbon bearing the oxyphosphonium group in an SN2 reaction, leading to the formation of the ether with inversion of configuration (though not relevant for this achiral substrate).

Mitsunobu_Reaction A N-Boc-4-hydroxypiperidine D N-Boc-4-isopropoxypiperidine A->D Mitsunobu Reaction E Triphenylphosphine oxide A->E Mitsunobu Reaction F Hydrazinedicarboxylate A->F Mitsunobu Reaction B Isopropanol B->D Mitsunobu Reaction B->E Mitsunobu Reaction B->F Mitsunobu Reaction C PPh₃, DEAD/DIAD C->D Mitsunobu Reaction C->E Mitsunobu Reaction C->F Mitsunobu Reaction

Figure 3: Overall transformation in the Mitsunobu reaction.

Advantages:

  • Mild Reaction Conditions: The Mitsunobu reaction is typically carried out at or below room temperature and under neutral conditions, making it compatible with a wider range of functional groups.

  • Avoidance of Strong Bases: This method circumvents the need for strong, hazardous bases like sodium hydride.

  • Stereochemical Control: For chiral alcohols, the Mitsunobu reaction proceeds with a predictable inversion of stereochemistry, which is a significant advantage in asymmetric synthesis.[6]

Disadvantages:

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate product purification, especially on a large scale.

  • Cost of Reagents: The reagents used in the Mitsunobu reaction, particularly the azodicarboxylates and triphenylphosphine, are more expensive than those used in the Williamson ether synthesis.

  • Safety of Azodicarboxylates: DEAD and DIAD are potentially explosive and should be handled with care.

Experimental Protocols

Synthesis of N-Boc-4-hydroxypiperidine (Precursor)

The protection of 4-hydroxypiperidine is a prerequisite for selective O-alkylation.

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a base like potassium carbonate or triethylamine (1.5 eq).[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.[7]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up involves removing the solvent, partitioning between water and an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to afford N-Boc-4-hydroxypiperidine, which can be purified by recrystallization or column chromatography.[7] A patent describes a similar procedure using potassium carbonate in methanol.[8]

Protocol for Williamson Ether Synthesis of N-Boc-4-isopropoxypiperidine

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • 2-Bromopropane or isopropyl tosylate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF. Hydrogen gas evolution will be observed.

  • Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-isopropoxypiperidine.

Protocol for Mitsunobu Reaction for the Synthesis of N-Boc-4-isopropoxypiperidine

Materials:

  • N-Boc-4-hydroxypiperidine

  • Isopropanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), isopropanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise. The reaction is often exothermic, so maintain the temperature below 10 °C during the addition.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel. Elution with a gradient of ethyl acetate in hexanes will separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Data Summary and Comparison

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Reagents N-Boc-4-hydroxypiperidine, NaH, 2-bromopropane/isopropyl tosylateN-Boc-4-hydroxypiperidine, isopropanol, PPh₃, DEAD/DIAD
Reaction Conditions Anhydrous, 0 °C to 50-60 °CAnhydrous, 0 °C to room temperature, neutral
Yield Generally high (can be >80%)Moderate to high (typically 60-85%)
Scalability Well-suited for large-scale productionChallenging due to byproduct removal and reagent cost
Cost Lower reagent costHigher reagent cost
Safety Requires careful handling of flammable and water-reactive NaHRequires careful handling of potentially explosive azodicarboxylates
Byproducts Inorganic salts (e.g., NaBr), easily removedStoichiometric PPh₃=O and hydrazine derivative, requires chromatographic separation
Stereochemistry SN2 mechanismInversion of configuration (SN2)

Conclusion and Recommendations

Both the Williamson ether synthesis and the Mitsunobu reaction are viable methods for the synthesis of this compound and its derivatives. The choice between these two routes will largely depend on the specific requirements of the synthesis, including the scale, cost considerations, and the available equipment and expertise.

For large-scale, cost-sensitive production, the Williamson ether synthesis is generally the preferred method due to its use of inexpensive reagents and its proven scalability. However, careful consideration must be given to the safe handling of sodium hydride and the potential for elimination side reactions. Optimization of reaction conditions, such as temperature and choice of solvent, is crucial to maximize the yield and minimize byproduct formation.

The Mitsunobu reaction is an excellent alternative for smaller-scale syntheses, particularly in a research and development setting where milder reaction conditions and functional group tolerance are paramount. While the higher cost of reagents and the challenges associated with byproduct removal may limit its industrial applicability, its reliability and predictability make it a valuable tool for the rapid generation of diverse libraries of this compound derivatives for biological screening.

Ultimately, the selection of the optimal synthetic route requires a thorough evaluation of the factors outlined in this guide. By understanding the underlying chemistry, advantages, and limitations of each method, researchers can confidently choose the most appropriate pathway to access the valuable this compound scaffold for their drug discovery and development programs.

References

A Senior Application Scientist's Guide to the Biological Assessment of 4-Isopropoxypiperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of clinically successful drugs.[1][2] Its conformational flexibility and synthetic tractability allow it to serve as a versatile anchor for building compounds that interact with a wide array of biological targets, particularly G protein-coupled receptors (GPCRs).[3] This guide focuses on a specific, yet increasingly important, subclass: 4-isopropoxypiperidine derivatives. The introduction of the isopropoxy group at the 4-position can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

This document provides an in-depth comparison of the biological activity of these compounds, grounded in experimental data. We will explore a potent this compound-based C-C chemokine receptor type 2 (CCR2) antagonist as a primary case study and contrast its performance with other piperidine analogues. The objective is to provide researchers, scientists, and drug development professionals with a technical and practical framework for assessing this promising chemical class.

Case Study: A Potent this compound Derivative as a CCR2 Antagonist

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattrapictant protein-1 (MCP-1/CCL2), are pivotal players in mediating the inflammatory response.[4] This signaling axis is responsible for recruiting monocytes to sites of inflammation, a process implicated in a host of diseases including rheumatoid arthritis, multiple sclerosis, and cancer.[4][5] Consequently, antagonizing the CCR2 receptor is a highly sought-after therapeutic strategy.

Recent patent literature from Artica Therapeutics has disclosed a series of potent CCR2B antagonists built upon a this compound core.[6] An exemplified lead compound from this series demonstrates exceptional potency and selectivity.

Key Biological Data:

  • Target: Human C-C chemokine receptor type 2B (CCR2B)

  • Activity: Antagonist

  • Potency (Functional Assay): IC50 < 10 nM in a recombinant human CCR2B Aequorin assay.[6]

  • Binding Affinity: Covalent irreversible binding with a pKi of 8.88 (no preincubation) and 9.29 (4h preincubation).[6]

  • Selectivity: >100-fold selectivity over the related CCR5 receptor (<5% inhibition at 1 µM).[6]

  • Cell-based Activity: Inhibition of CCL2-mediated chemotaxis in human THP-1 monocytic cells with an IC50 < 10 nM.[6]

The sub-10 nanomolar IC50 value signifies that the compound is highly potent, capable of inhibiting 50% of the receptor's activity at a very low concentration. This level of potency is a critical attribute for a viable drug candidate, as it suggests that a therapeutic effect might be achievable at lower doses, potentially minimizing off-target effects. The high selectivity against CCR5 is equally crucial, as off-target activity at other chemokine receptors could lead to unwanted side effects.

Comparative Landscape: The Versatility of the Piperidine Scaffold

To fully appreciate the significance of the this compound scaffold, it is instructive to compare the activity of the CCR2 antagonist with other piperidine derivatives targeting different biological systems. The piperidine ring is a common feature in ligands for a diverse range of receptors, including opioid and dopamine receptors.

Compound Class Biological Target Key Activity Metric Significance/Application Reference
This compound Derivative CCR2B ReceptorIC50 < 10 nMPotent anti-inflammatory agent[6]
N-(Aryl-ethyl)-4-acylamino-piperidine µ-Opioid Receptor (MOR)Potent Narcotic AgonistsAnalgesia (Pain Management)[7]
4-Aminopiperidine Derivative N-Type Calcium ChannelsPotent Channel BlockadeNeuropathic Pain Treatment[8]
Aripiprazole Analogue (Arylpiperazine) Dopamine D2 ReceptorKi < 0.3 nMAntipsychotic (Schizophrenia)[9]
4-Aminopiperidine-quinazoline Derivative Dipeptidyl Peptidase 4 (DPP4)IC50 = 9.25 µMAntidiabetic Agent[10][11]

This comparative data highlights the remarkable versatility of the piperidine core. The specific substitution pattern dictates the target selectivity and biological outcome. While the N-aryl-ethyl substitution in fentanyl analogues leads to potent opioid agonism, the strategic placement of an isopropoxy group at the 4-position, combined with other structural features, directs the activity towards the CCR2 receptor. This underscores the power of medicinal chemistry to tune molecular properties for specific therapeutic goals.

Core Experimental Protocols for Biological Assessment

The characterization of a novel compound requires a suite of robust and validated assays. Below are detailed protocols for key experiments essential for assessing compounds like the this compound CCR2 antagonist.

Radioligand Competition Binding Assay (for Affinity - Ki)

This assay is the gold standard for determining the binding affinity of a test compound to its target receptor.[12] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Causality: The choice of a radioligand binding assay is predicated on its ability to provide a direct, quantitative measure of the physical interaction between the compound and the receptor. This allows for the calculation of the inhibition constant (Ki), a fundamental parameter of drug-receptor interaction.

Methodology:

  • Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human CCR2B receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (20,000 x g) to pellet the cell membranes containing the receptor.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CCL2), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled CCR2 antagonist (e.g., a reference compound) to saturate the receptors.

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the this compound test compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Harvesting & Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection & Analysis P1 Prepare CCR2-expressing cell membranes A1 Combine membranes, radioligand, and test compound in 96-well plate P1->A1 P2 Prepare radioligand ([125I]-CCL2) P2->A1 P3 Prepare serial dilutions of test compound P3->A1 A2 Incubate to reach binding equilibrium A1->A2 D1 Vacuum filtration to separate bound from free radioligand A2->D1 D2 Wash filters D1->D2 D3 Scintillation counting to measure radioactivity D2->D3 D4 Calculate IC50 and Ki values D3->D4

Caption: Workflow for a Radioligand Competition Binding Assay.

Aequorin-Based Calcium Flux Assay (for Functional Antagonism - IC50)

This functional assay measures a compound's ability to inhibit the intracellular signaling cascade initiated by receptor activation. For a Gq-coupled receptor like CCR2, ligand binding leads to an increase in intracellular calcium (Ca²⁺).

Causality: A binding assay confirms interaction but doesn't reveal if the compound is an agonist (activator) or antagonist (inhibitor). A functional assay is essential to determine the compound's effect on receptor signaling. The aequorin assay is chosen for its high sensitivity and "mix-and-read" format, which is suitable for high-throughput screening.

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., CHO-K1) co-expressing the human CCR2B receptor and the photoprotein aequorin.

    • Incubate the cells with the aequorin substrate, coelenterazine, in the dark to reconstitute the active photoprotein.

  • Assay Setup (384-well plate format):

    • Dispense the coelenterazine-loaded cells into the wells of an opaque-walled microplate.

    • Add varying concentrations of the this compound test compound to the wells. Include control wells with buffer only (for maximal response) and a known CCR2 antagonist (positive control).

    • Incubate the plate for a defined period (e.g., 15-30 minutes) to allow the compound to interact with the receptor.

  • Stimulation and Detection:

    • Place the plate in a luminometer equipped with injectors.

    • Inject a solution of the CCR2 agonist (e.g., human CCL2) at a concentration known to elicit a submaximal response (e.g., EC80).

    • Immediately measure the light emission (luminescence) generated by the aequorin-Ca²⁺ interaction over a period of time (e.g., 30-60 seconds).

  • Data Analysis:

    • The luminometer records the light signal as Relative Light Units (RLU).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G CCL2 CCL2 (Agonist) CCR2 CCR2 Gq Protein CCL2->CCR2:f0 Binds & Activates Antagonist This compound Compound (Antagonist) Antagonist->CCR2:f0 Binds & Blocks PLC Phospholipase C (PLC) CCR2:f1->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Response Inflammatory Response Ca->Response

Caption: Simplified CCR2 Signaling Pathway and Point of Antagonist Intervention.

Conclusion and Future Outlook

The this compound scaffold represents a valuable asset in the medicinal chemist's toolkit. As demonstrated by the potent CCR2 antagonist case study, strategic substitution on the piperidine ring can yield compounds with high affinity, functional potency, and excellent selectivity. The comparative analysis with other piperidine-based drugs underscores the scaffold's versatility in targeting a wide range of receptors implicated in diverse therapeutic areas.

The robust experimental protocols detailed herein—spanning receptor binding, functional signaling, and cellular responses—provide a self-validating framework for the comprehensive assessment of new chemical entities based on this scaffold. As drug discovery continues to evolve, the logical application of these assays will be paramount in identifying and optimizing the next generation of piperidine-based therapeutics.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Practical Guide to the Safe Handling of 4-Isopropoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and organic synthesis, 4-Isopropoxypiperidine stands as a valuable building block, offering a unique structural motif for the design of novel therapeutics and agrochemicals.[1][2] Its utility, however, is matched by a critical need for meticulous handling and a comprehensive understanding of its potential hazards. This guide, compiled by a Senior Application Scientist, moves beyond a simple checklist to provide a deep, logic-driven framework for the safe and effective use of this compound in a laboratory setting. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Profile of this compound

Before any work with a chemical begins, a thorough understanding of its intrinsic properties and associated hazards is paramount. This compound, while not as extensively characterized as some commodity chemicals, presents a clear hazard profile based on available data and its structural relationship to piperidine.

Physicochemical Properties at a Glance:

PropertyValueSource
CAS Number 43139-18-0[1][2][3]
Molecular Formula C₈H₁₇NO[1][2][3]
Molecular Weight 143.23 g/mol [1][2][3]
Appearance Light yellow to colorless liquid[1][2]
Storage Conditions Store at 0-8 °C[1][2]

Identified Hazards:

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[4]

  • Causes skin irritation (H315): Direct contact with the skin can cause irritation.[4]

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation.[4]

  • May cause respiratory irritation (H335): Inhalation of vapors or mists can irritate the respiratory tract.[4]

The parent compound, piperidine, is a corrosive and flammable liquid, and it is prudent to consider that this compound may share some of these hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate Personal Protective Equipment (PPE) to protect employees from workplace hazards.[2][4][5][6] The selection of PPE for handling this compound should be based on a thorough risk assessment of the specific procedures being performed.

PPE_Selection eye_face eye_face goggles goggles eye_face->goggles Primary face_shield face_shield eye_face->face_shield Secondary hand hand butyl_gloves butyl_gloves hand->butyl_gloves Recommended for direct contact nitrile_gloves nitrile_gloves hand->nitrile_gloves Short-duration tasks body body lab_coat lab_coat body->lab_coat Minimum apron apron body->apron Splash Hazard respiratory respiratory respirator_cartridge respirator_cartridge respiratory->respirator_cartridge If ventilation is inadequate or for spills

Eye and Face Protection:

  • Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory whenever handling this compound.

  • A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the material under pressure.

Hand Protection:

Glove MaterialRecommendationRationale
Butyl Rubber Highly Recommended for prolonged contact or immersion.Butyl rubber generally offers excellent resistance to a wide range of organic chemicals, including amines.[7][8]
Nitrile Rubber Suitable for incidental contact (e.g., splashes). Not recommended for prolonged use.Nitrile gloves provide good splash protection against many chemicals, but their resistance to amines can be limited.[1][9] Gloves should be changed immediately upon contamination.
Latex Not Recommended. Latex gloves offer poor protection against many organic solvents and chemicals.

Always inspect gloves for any signs of degradation or damage before use and change them frequently.

Body Protection:

  • A chemical-resistant lab coat should be worn at all times.

  • For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Ensure that legs and feet are covered; open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection:

Engineering controls, such as working within a certified chemical fume hood, are the primary means of controlling exposure to vapors. However, respiratory protection may be necessary in certain situations:

  • Inadequate Ventilation: If work cannot be conducted in a fume hood.

  • Spills or Emergencies: During the cleanup of a significant spill.

  • Weighing and Transferring: When handling larger quantities outside of a containment system.

In these cases, a NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is required.[10][11][12] A full respiratory protection program, including fit testing and cartridge change schedules, must be in place in accordance with OSHA regulations (29 CFR 1910.134).[2]

Operational Plan: Safe Handling and Storage Procedures

A proactive approach to safety involves establishing and adhering to clear operational procedures.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • The recommended storage temperature is between 0-8 °C.[1][2]

  • Keep containers tightly closed when not in use to prevent the release of vapors.

Handling:

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Use non-sparking tools and equipment, especially when handling larger quantities, as a precaution against potential flammability.

  • Ground and bond containers during transfers to prevent static discharge.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Emergency Response: Preparedness is Key

Accidents can happen even in the most well-managed laboratories. A clear and practiced emergency response plan is crucial for mitigating the consequences of an unexpected event.

Emergency_Response spill spill evacuate_spill evacuate_spill spill->evacuate_spill notify_spill notify_spill evacuate_spill->notify_spill ppe_spill ppe_spill notify_spill->ppe_spill contain_spill contain_spill ppe_spill->contain_spill cleanup_spill cleanup_spill contain_spill->cleanup_spill dispose_spill dispose_spill cleanup_spill->dispose_spill exposure exposure remove_clothing remove_clothing exposure->remove_clothing flush_area flush_area remove_clothing->flush_area seek_medical seek_medical flush_area->seek_medical provide_sds provide_sds seek_medical->provide_sds

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Assess: For small spills, trained personnel wearing appropriate PPE (including a respirator) may proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels.

  • Clean: Carefully collect the absorbed material into a designated, labeled waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14] An eyewash station should be readily accessible.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][14] A safety shower should be readily accessible.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including excess material, reaction byproducts, and contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.

Waste Collection and Segregation:

  • Collect all this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Do not mix this compound waste with other waste streams unless it is part of a documented and approved waste treatment procedure.

Disposal Procedure:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[15][16]

  • Disposal will likely involve incineration at a licensed hazardous waste facility.[17]

  • Never dispose of this compound down the drain or in the regular trash.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropoxypiperidine
Reactant of Route 2
Reactant of Route 2
4-Isopropoxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.